N,N-Dipropylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBQHXDINNBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062265 | |
| Record name | Benzenamine, N,N-dipropyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-07-4 | |
| Record name | N,N-Dipropylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Phenyldipropylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dipropylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5689 | |
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| Record name | Benzenamine, N,N-dipropyl- | |
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| Record name | Benzenamine, N,N-dipropyl- | |
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| Record name | N,N-dipropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.006 | |
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| Record name | N-PHENYLDIPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ9F2K19KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
N,N-Dipropylaniline chemical properties and structure
An In-depth Technical Guide to N,N-Dipropylaniline: Structure, Properties, and Synthetic Utility
Introduction
This compound (CAS No. 2217-07-4) is a tertiary aromatic amine that serves as a valuable intermediate and building block in organic synthesis.[1][2] As a member of the N,N-dialkylaniline family, its chemical behavior is dictated by the interplay between the electron-rich aromatic ring and the nitrogen atom's lone pair, which is sterically shielded by two n-propyl groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key reactive pathways, grounded in established scientific principles.
Molecular Structure and Identification
This compound consists of a benzene ring substituted with a dipropylamino group. The nitrogen atom is sp² hybridized due to resonance with the aromatic ring, leading to a largely planar geometry around the nitrogen. The two n-propyl chains provide steric bulk and increase the lipophilicity of the molecule compared to its smaller homolog, N,N-dimethylaniline.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[3] |
| CAS Number | 2217-07-4[3][4] |
| Molecular Formula | C₁₂H₁₉N[2][3][5] |
| Molecular Weight | 177.29 g/mol [3][5] |
| InChI | InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3][6] |
| InChIKey | MMFBQHXDINNBMW-UHFFFAOYSA-N[3][6] |
| SMILES | CCCN(CCC)C1=CC=CC=C1[2][3] |
| Synonyms | N-Phenyldipropylamine, Benzenamine, N,N-dipropyl-[1][3][4] |
Physicochemical Properties
This compound is a liquid at room temperature with a characteristic amine odor.[1][7] Its physical properties are summarized below. It is generally immiscible with water but miscible with many organic solvents.[5]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid (Light orange to Yellow to Green) | [7] |
| Boiling Point | 242 °C (at 760 mmHg) | [5] |
| 112 °C (at 11.3 mmHg) | [7] | |
| Density | 0.918 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.529 | [5][7] |
| Purity | >98.0% (GC) |[1][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are compiled from various spectral databases.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
|---|---|
| ¹H NMR | δ ~ 7.18 (m, 2H, meta-protons), δ ~ 6.6 (m, 3H, ortho- & para-protons), δ ~ 3.19 (t, 4H, -N-CH₂ -), δ ~ 1.59 (sextet, 4H, -CH₂-CH₂ -CH₃), δ ~ 0.90 (t, 6H, -CH₃).[6] |
| ¹³C NMR | Aromatic carbons (approx. δ 148, 129, 116, 112 ppm), Aliphatic carbons: -N-C H₂ (approx. δ 51 ppm), -C H₂-CH₃ (approx. δ 20 ppm), -C H₃ (approx. δ 11 ppm). |
| IR Spectroscopy | ~3050 cm⁻¹ (Aromatic C-H stretch), ~2960, 2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (Aromatic C=C stretch), ~1350 cm⁻¹ (C-N stretch).[3] |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 177. Key fragments at m/z = 148 ([M-C₂H₅]⁺, α-cleavage), m/z = 120 ([M-C₄H₉]⁺), and m/z = 106 ([M-C₅H₁₁]⁺).[6] |
Note: ¹³C NMR data are estimated based on typical values for similar structures, as a direct literature source with assignments was not found in the search results.
Synthesis Pathway: N-Alkylation of Aniline
A common and direct method for preparing N,N-dialkylanilines is the direct N-alkylation of aniline with an appropriate alkylating agent. A documented synthesis of this compound involves the reaction of aniline with n-propanol under heat and pressure using an acid catalyst.[8]
Causality Behind Experimental Choices:
-
Catalyst (H₂SO₄ or HCl): The acid protonates the hydroxyl group of n-propanol, converting it into a good leaving group (H₂O) and facilitating nucleophilic attack by the aniline nitrogen.
-
Temperature (245 °C): High temperature is required to overcome the activation energy for both the formation of the carbocation/SN2 transition state and the subsequent alkylation steps.
-
Pressure (600 lb/in²): Elevated pressure is necessary to keep the volatile reactants (especially n-propanol) in the liquid phase at the high reaction temperature, thereby increasing the effective concentration and reaction rate.[8]
-
Mole Ratio (Aniline:n-propanol 1:3): Using an excess of the alkylating agent (n-propanol) drives the reaction equilibrium towards the formation of the di-substituted product over the mono-substituted N-propylaniline.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Aniline and n-Propanol
This protocol is a representative procedure based on the conditions reported in the literature.[8]
-
Vessel Preparation: To a high-pressure stainless-steel autoclave, add aniline (1.0 mol), n-propanol (3.0 mol), and concentrated sulfuric acid (0.305 mol) cautiously.
-
Reaction: Seal the autoclave. Begin stirring and heat the mixture to an internal temperature of 245 °C. The pressure will rise; maintain the reaction at this temperature for 2 hours.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Cautiously vent any residual pressure.
-
Workup: Transfer the reaction mixture to a large beaker. Cool the mixture in an ice bath and slowly neutralize it by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~10).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound. The literature suggests a conversion of approximately 45-47% to the desired product under these conditions.[8]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high electron density of the aromatic ring, which is strongly activated towards electrophilic aromatic substitution . The dipropylamino group is a powerful ortho-, para-director. Due to the steric hindrance from the two propyl groups, substitution occurs almost exclusively at the para-position.
Formation of Radical Cations
Like other dialkylanilines, this compound can undergo one-electron oxidation to form a stable radical cation.[9] This can be achieved using chemical oxidants (e.g., Cu²⁺) or electrochemical methods. These radical cations are key intermediates in oxidative coupling reactions to form benzidine derivatives or can be trapped by nucleophiles to yield para-substituted products.[9]
Application as a Drug Discovery Intermediate
N,N-dialkylanilines are common structural motifs in medicinal chemistry. The ability to directly and selectively functionalize these compounds is of high value. For instance, modern C-H functionalization strategies can convert N,N-dialkylanilines into N-alkylindoles, a privileged scaffold in drug discovery.[10] While not directly demonstrated for the dipropyl variant in the cited literature, the principle applies, making this compound a potential starting material for complex heterocyclic synthesis.[10][11] It also serves as a building block for dyes and as a catalyst in polymerization processes.[12]
Caption: Workflow for a typical electrophilic substitution reaction.
Representative Protocol: Para-Bromination
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice bath.
-
Addition: Prepare a solution of bromine (10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Safety and Handling
This compound is classified as an irritant.[7][13] Proper safety precautions are mandatory when handling this chemical.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][13]
-
Precautionary Measures:
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere as it is air-sensitive.[1][7]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][14][15]
Conclusion
This compound is a synthetically versatile tertiary amine whose value lies in its activated aromatic system and its role as a precursor to more complex molecules. A thorough understanding of its spectroscopic properties is key to its identification, while knowledge of its synthesis and reactivity enables its effective use in research and development, particularly in the fields of medicinal chemistry and material science. Proper adherence to safety protocols is essential when working with this compound.
References
- Understanding Reactivity Patterns of the Dialkylaniline Radical Cation. ACS Publications.
- N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum. ChemicalBook.
- This compound. Stenutz.
- N-Phenyldipropylamine | C12H19N | CID 75191. PubChem - NIH.
- This compound 2217-07-4. TCI AMERICA.
- Reactions of NN-dialkylanilines with diethyl azodicarboxylate and with ozone. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- N,N-Diisopropylaniline | C12H19N | CID 61329. PubChem - NIH.
- Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. ResearchGate.
- This compound (C12H19N). PubChemLite.
- N,N-DI-N-PROPYLANILINE - Safety Data Sheet. ChemicalBook.
- This compound 2217-07-4. Tokyo Chemical Industry Co., Ltd. (APAC).
- Synthesis of dipropylaniline from aniline and n-propanol. ResearchGate.
- N,N-DI-N-PROPYLANILINE | 2217-07-4. ChemicalBook.
- This compound | CAS. Matrix Fine Chemicals.
- Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society.
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
- This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables.
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.
- SAFETY DATA SHEET. Fisher Scientific.
- N,N-DI-N-PROPYLANILINE | 2217-07-4. ChemicalBook.
- Drug Discovery Intermediate Production Challenges. Arborpharmchem.
- Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. NINGBO INNO PHARMCHEM CO.,LTD..
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An In-Depth Technical Guide to N,N-Dipropylaniline
This guide provides a comprehensive technical overview of N,N-Dipropylaniline, tailored for researchers, chemists, and professionals in process development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, handling, and analysis, reflecting a field-proven, experience-driven perspective.
Core Identification and Physicochemical Properties
This compound is a tertiary aromatic amine characterized by a benzene ring substituted with a dipropylamino group. This structure dictates its chemical behavior, lending it moderate basicity and making the aromatic ring susceptible to electrophilic substitution, primarily at the para position.
Its identity and core physical properties are summarized below. These values are critical for experimental design, dictating choices from solvent selection to purification methods like distillation.
| Property | Value | Source(s) |
| CAS Number | 2217-07-4 | [1][2] |
| Synonyms | N-Phenyldipropylamine, di-N-propylaniline | [3] |
| Molecular Formula | C₁₂H₁₉N | [1][2] |
| Molecular Weight | 177.29 g/mol | [1][2][3] |
| Appearance | Light orange to yellow-green clear liquid | |
| Density | 0.918 g/mL | [3] |
| Boiling Point | 242 °C (at 760 mmHg); 112 °C (at 11.3 mmHg) | [3] |
| Refractive Index | 1.529 | [3] |
| Sensitivity | Air Sensitive; handle under inert gas | [4] |
Synthesis Pathway: Acid-Catalyzed N-Alkylation
The primary industrial synthesis of this compound involves the direct N-alkylation of aniline with n-propanol. This reaction is a cornerstone of amine synthesis, but achieving high selectivity for the tertiary amine over primary and secondary amines requires careful optimization of reaction conditions.
A systematic study has identified the optimal parameters for this conversion using mineral acid catalysts like H₂SO₄ and HCl.[5] The process hinges on the acid-catalyzed dehydration of n-propanol to form a reactive intermediate (either a carbocation or a protonated alcohol poised for Sₙ2 attack) which then alkylates the nitrogen atom of aniline.
The key challenge is managing the sequential alkylation. Aniline first reacts to form N-propylaniline, which can then react again to yield the desired this compound. Driving the reaction to the tertiary amine requires a molar excess of the alkylating agent (n-propanol) and elevated temperatures and pressures to ensure the reaction proceeds at a practical rate.
Caption: Acid-catalyzed synthesis workflow for this compound.
Field-Validated Synthesis Protocol
This protocol is a self-validating system based on the optimized conditions reported in the literature.[5] Each step includes a rationale and a checkpoint for process control.
Objective: To synthesize this compound with a target conversion of >45%.
Materials:
-
Aniline (1.0 mol)
-
n-Propanol (3.0 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.305 mol)
-
High-pressure stainless steel autoclave with stirring mechanism and temperature/pressure controls.
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard distillation apparatus
Methodology:
-
Reactor Charging:
-
Action: Charge the autoclave with aniline (1.0 mol) and n-propanol (3.0 mol). The 1:3 molar ratio is critical to favor the formation of the di-substituted product over the mono-substituted intermediate.[5]
-
Action: Slowly, and with vigorous stirring, add the sulfuric acid catalyst (0.305 mol). The addition is exothermic and must be controlled.
-
Checkpoint: Ensure the reactor is sealed and pressure tested according to safety protocols.
-
-
Reaction Execution:
-
Action: Heat the reactor to the optimal temperature of 245°C.
-
Action: The internal pressure will rise; maintain it at approximately 600 psi. This pressure is necessary to keep the reactants in the liquid phase at this temperature, maximizing reaction efficiency.
-
Action: Maintain these conditions with continuous stirring for a residence period of 2 hours.
-
Checkpoint: Monitor temperature and pressure. Fluctuations may indicate side reactions or leaks. A small sample can be carefully withdrawn (if the system allows) to be analyzed by GC to monitor the disappearance of N-propylaniline and the appearance of the desired product.
-
-
Work-up and Isolation:
-
Action: Cool the reactor to room temperature. Safely vent any excess pressure.
-
Action: Transfer the reaction mixture to a beaker and slowly neutralize it with 10% NaOH solution until the pH is basic (pH 9-10). This step quenches the catalyst and deprotonates the amine salts.
-
Action: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.
-
Checkpoint: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous MgSO₄, then filter.
-
Action: Purify the crude product by fractional distillation under reduced pressure. The use of vacuum is essential to lower the boiling point and prevent thermal degradation of the product.
-
Checkpoint: Collect the fraction boiling at approximately 112°C/11.3 mmHg. Confirm the purity of the collected fraction using Gas Chromatography (GC). A purity of >98% is typically expected.
-
Industrial Applications and Chemical Utility
While specific, large-scale applications for this compound are not extensively documented in readily available literature, its chemical nature as a tertiary aromatic amine makes it a valuable intermediate in several areas of organic synthesis. Its utility stems from the reactivity of the aromatic ring and the steric hindrance provided by the n-propyl groups.
-
Dye and Pigment Synthesis: Tertiary anilines are classical precursors for triarylmethane and azo dyes. The nitrogen atom acts as a powerful activating and auxochromic group. Electrophilic substitution (e.g., nitrosation followed by reduction and diazotization, or Vilsmeier-Haack formylation) at the para position would yield functionalized intermediates for dye coupling reactions.
-
Pharmaceutical and Agrochemical Intermediates: The this compound scaffold can be incorporated into more complex molecules. The propyl groups can modify the lipophilicity and metabolic stability of a potential active pharmaceutical ingredient (API).
-
Polymer Chemistry: Tertiary amines can act as catalysts or accelerators in polymerization reactions, particularly for epoxy resins and polyurethanes. They function by facilitating the ring-opening of epoxides or by catalyzing the reaction between isocyanates and polyols.
Safety, Handling, and Storage Protocol
This compound is a hazardous chemical that requires strict handling protocols. It is classified as a skin and serious eye irritant. Adherence to safety procedures is non-negotiable.
GHS Hazard Information:
-
Pictogram: Irritant (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Safe Handling and Emergency Workflow
Caption: Workflow for the safe handling and storage of this compound.
Standard Operating Procedure (SOP) for Handling:
-
Preparation: Always work within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Dispensing: Ground all containers when transferring the liquid to prevent static discharge. As the compound is air-sensitive, use techniques like cannulation or a nitrogen-flushed glovebox for transferring sensitive reaction quantities.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and incompatible materials like strong oxidizing agents and acids.[4] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[4]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Analytical Quality Control: Purity Determination by GC
The most common and reliable method for assessing the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID). The method's validity rests on achieving a good separation between the analyte, residual starting materials (aniline, n-propanol), the intermediate (N-propylaniline), and any side products.
Protocol: GC-FID Purity Assay
Objective: To quantify the purity of a synthesized or received batch of this compound.
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector.
-
Column: A non-polar or mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.
-
Autosampler vials.
Methodology:
-
Standard Preparation:
-
Action: Prepare a standard solution of this compound reference standard at approximately 1000 µg/mL in the chosen solvent.
-
Rationale: This standard is used to determine the retention time and response factor of the analyte.
-
-
Sample Preparation:
-
Action: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Rationale: This creates a sample concentration of ~1000 µg/mL, which is comparable to the standard and falls within the linear range of the FID.
-
-
GC Instrument Parameters (Typical):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (Adjust as needed to avoid column overload)
-
Carrier Gas Flow: 1.0 mL/min (Constant Flow mode)
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Rationale: The temperature program is designed to first elute any volatile solvents or starting materials at a low temperature, then ramp up to elute the intermediate and the main analyte with good peak shape and resolution.
-
-
Data Analysis & System Validation:
-
Action: Inject the standard to establish the retention time. Then, inject the sample.
-
Action: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.
-
Action: Calculate the purity by area percent. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Self-Validation Check: The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.5). The baseline should be stable. The presence of significant peaks at shorter retention times may indicate residual N-propylaniline or aniline, validating the need for improved purification.
-
References
-
Nandi, D. K., & Palit, S. K. (2007). Synthesis of dipropylaniline from aniline and n-propanol. Journal of Applied Chemistry and Biotechnology, 25(10), 737-742.
-
Stenutz, R. This compound. NIST Chemistry WebBook.
-
Santa Cruz Biotechnology, Inc. This compound.
-
Tokyo Chemical Industry Co., Ltd. This compound.
-
Matrix Fine Chemicals. This compound.
-
PubChem. N-Phenyldipropylamine. National Center for Biotechnology Information.
-
PubChemLite. This compound.
-
PubChem. 2,4-Dipropylaniline. National Center for Biotechnology Information.
-
Organometallics. Design of Neutral Ni[N,N] Catalysts for High-Density Polyethylene Formation.
-
Lab Pro Inc. This compound, 25ML.
Sources
A Spectroscopic Guide to N,N-Dipropylaniline for Advanced Research
This document provides an in-depth analysis of the spectroscopic signature of N,N-Dipropylaniline (CAS No. 2217-07-4), a tertiary amine widely utilized in organic synthesis.[1][2][3] The following guide is tailored for researchers and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in complex chemical workflows.
Molecular and Physical Properties at a Glance
This compound, with the molecular formula C₁₂H₁₉N, presents as a light orange to yellow or green clear liquid under standard conditions. It has a molecular weight of 177.29 g/mol .[1][2][3] This compound is air-sensitive and should be stored under an inert atmosphere, preferably in a cool, dark place below 15°C.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol [1][2][3] |
| CAS Number | 2217-07-4[1][2][3] |
| Physical State (20°C) | Liquid |
| Appearance | Light orange to Yellow to Green clear liquid |
| Boiling Point | 112 °C / 11.3 mmHg |
| Specific Gravity (20/20) | 0.92 |
| Refractive Index | 1.52[4] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct signals corresponding to the aromatic and aliphatic protons.
Data Summary: ¹H NMR (89.56 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho, para) | 6.51 - 6.77 | Multiplet | 3H |
| Aromatic Protons (meta) | 7.18 | Multiplet | 2H |
| Methylene Protons (-N-CH₂ -CH₂-CH₃) | 3.19 | Triplet | 4H |
| Methylene Protons (-N-CH₂-CH₂ -CH₃) | 1.59 | Sextet | 4H |
| Methyl Protons (-N-CH₂-CH₂-CH₃ ) | 0.902 | Triplet | 6H |
Data sourced from ChemicalBook, recorded at 89.56 MHz in CDCl₃.[5]
Interpretation and Rationale
The aromatic region of the spectrum displays two multiplets. The upfield multiplet (δ 6.51-6.77 ppm) corresponds to the ortho and para protons of the aniline ring. The electron-donating nature of the dipropylamino group increases the electron density at these positions, causing a shielding effect and a shift to a lower frequency compared to benzene. The multiplet at δ 7.18 ppm is assigned to the meta protons, which are less affected by the amino substituent.
In the aliphatic region, the triplet at δ 3.19 ppm is characteristic of the methylene protons directly attached to the nitrogen atom. The signal is split into a triplet by the adjacent methylene protons. The sextet at δ 1.59 ppm corresponds to the middle methylene group of the propyl chains, and the triplet at δ 0.902 ppm represents the terminal methyl groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.
Data Summary: ¹³C NMR
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the C-N bond.
Key IR Absorptions
-
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Found in the 2850-3000 cm⁻¹ region.
-
C=C Aromatic Ring Stretch: A series of absorptions in the 1450-1600 cm⁻¹ range.
-
C-N Stretch: A characteristic band for tertiary aromatic amines is expected in the 1310-1360 cm⁻¹ region.
-
C-H Bending (Aromatic): Out-of-plane bending vibrations for substituted benzenes appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Electron Ionization (EI) MS Data
-
Molecular Ion (M⁺): The mass spectrum of this compound shows a molecular ion peak at m/z 177, corresponding to the molecular weight of the compound.[5]
-
Major Fragmentation Peaks:
-
m/z 148: This prominent peak (100% relative abundance) is attributed to the loss of an ethyl group (CH₂CH₃, 29 Da) via alpha-cleavage, a characteristic fragmentation pathway for N-alkyl amines.[5]
-
m/z 106: This significant peak (69.2% relative abundance) likely results from the loss of a propyl group (C₃H₇, 43 Da).[5]
-
m/z 77: This peak corresponds to the phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of aromatic compounds.[5]
-
Experimental Protocols
The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer for the CDCl₃ lock signal.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine multiplicities.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Method:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
-
Mass Spectrometry (MS) Method:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Visualizing the Workflow
The general workflow for the spectroscopic analysis of this compound can be visualized as follows:
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented herein provides a comprehensive and reliable signature for this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the molecule's atoms. The IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. These data and the accompanying protocols serve as a valuable resource for scientists engaged in research and development where this compound is utilized, ensuring accurate identification and quality assessment.
References
- Vertex AI Search. This compound, min 98% (GC), 100 ml.
- Stenutz. This compound.
- ChemicalBook. N,N-DI-N-PROPYLANILINE | 2217-07-4.
- Tokyo Chemical Industry Co., Ltd. This compound 2217-07-4.
- ChemicalBook. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum.
- PubChem. N-Phenyldipropylamine | C12H19N | CID 75191.
- TCI AMERICA. This compound 2217-07-4.
- Lab Pro Inc. This compound, 25ML - D1941-25ML.
Sources
A Comprehensive Technical Guide to the Synthesis of N,N-Dipropylaniline from Aniline and n-Propanol
Foreword: The Strategic Importance of N,N-Dialkylanilines
N,N-dialkylanilines are a pivotal class of organic intermediates with extensive applications across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their role as precursors to dyes, vulcanization accelerators, and specialized polymers underscores the persistent demand for efficient and selective synthetic methodologies.[3] This guide provides an in-depth exploration of the synthesis of a representative member of this family, N,N-dipropylaniline, via the direct N-alkylation of aniline with n-propanol. We will dissect the core chemical principles, evaluate catalytic strategies, and present a detailed procedural framework designed for researchers and professionals in drug development and chemical synthesis.
The Mechanistic Cornerstone: "Borrowing Hydrogen" Catalysis
The direct alkylation of amines with alcohols is an atom-economical process that elegantly circumvents the use of hazardous alkyl halides and the generation of stoichiometric salt waste.[4][5] The predominant mechanism governing this transformation is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" process.[4][6][7] This catalytic cycle represents a sophisticated one-pot oxidation-condensation-reduction sequence.[4][7]
The BH mechanism can be delineated into three key stages:
-
Oxidation: The catalyst abstracts a hydrogen molecule from the n-propanol, converting it into the corresponding aldehyde, propanal. The catalyst temporarily "stores" the hydrogen.[1][4]
-
Condensation: The in situ generated propanal undergoes a condensation reaction with aniline to form an enamine or Schiff base intermediate.
-
Reduction: The catalyst then transfers the "borrowed" hydrogen to the intermediate, reducing it to form the N-alkyated product and regenerating the active catalyst.[1][4]
This process can occur sequentially to produce the mono- and subsequently the di-alkylated product, this compound.
Caption: Figure 1: The Borrowing Hydrogen mechanism for this compound synthesis.
A Survey of Catalytic Systems: From Noble Metals to Earth-Abundant Alternatives
The choice of catalyst is paramount to the success of the N-alkylation of aniline with n-propanol, influencing reaction efficiency, selectivity, and overall cost-effectiveness.
Homogeneous Catalysis
Homogeneous catalysts, particularly those based on transition metals, have been extensively studied for BH reactions. Ruthenium and iridium complexes were among the first to demonstrate high efficacy.[6] More recently, a strong impetus to replace precious metals has led to the development of catalysts based on earth-abundant elements like manganese and iron.[6][8]
-
Manganese Pincer Complexes: These have shown remarkable activity and selectivity for the N-alkylation of amines with alcohols.[6][8] They offer the advantage of being based on a cheap, abundant metal.[6]
-
Iron Complexes: Iron-based catalysts, such as those supported by pincer ligands, have also emerged as viable, cost-effective alternatives for N-alkylation reactions.[7]
Heterogeneous Catalysis
Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and potential for recyclability.[9][10][11]
-
Nickel-Based Catalysts: Nickel nanoparticles supported on various materials have proven to be highly effective for the N-alkylation of anilines with alcohols.[9][10][11] Nickel supported on θ-Al2O3, for instance, has demonstrated high activity and reusability.[9][10][11] The nature of the support material is crucial, with acid-base bifunctional supports often showing enhanced activity.[9][11]
-
Copper-Chromite Catalysts: These have also been employed for the N-alkylation of aniline, operating via a hydrogen auto-transfer mechanism.[5]
-
Acid Catalysis: While less common for selective N-alkylation via the BH mechanism, traditional acid catalysts like H2SO4 and HCl have been used for the synthesis of this compound from aniline and n-propanol under pressure.[12] However, these conditions often lead to a mixture of mono- and di-alkylated products, with the former often being the major component.[12]
| Catalyst Type | Metal Center | Support/Ligand | Advantages | Disadvantages |
| Homogeneous | Ru, Ir | Pincer, Cp* | High activity, well-defined mechanism | Cost, catalyst-product separation |
| Mn, Fe | Pincer | Low cost, earth-abundant | May require specific ligands | |
| Heterogeneous | Ni | θ-Al2O3, γ-Al2O3 | Recyclable, cost-effective | Can require high temperatures |
| Cu-Chromite | - | Industrially relevant | Potential for side reactions | |
| Acid | - | H2SO4, HCl | Inexpensive | Poor selectivity, harsh conditions |
Table 1: Comparison of Catalytic Systems for Aniline N-Alkylation.
Optimizing Reaction Parameters: A Multifactorial Approach
The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several key reaction parameters.
-
Temperature: Elevated temperatures are generally required to drive the dehydrogenation of the alcohol and facilitate the overall catalytic cycle. For acid-catalyzed reactions, an optimal temperature of 245°C has been reported.[12] Nickel-catalyzed systems often operate in the range of 110-150°C.
-
Pressure: In closed systems, the reaction pressure can influence the equilibrium and reaction rates. For the acid-catalyzed synthesis, a pressure of 600 lb/in² was found to be optimal.[12]
-
Molar Ratio of Reactants: The stoichiometry of aniline to n-propanol is a critical factor in controlling the extent of alkylation. An excess of n-propanol is typically used to favor the formation of the di-substituted product. A 1:3 molar ratio of aniline to n-propanol has been reported as optimal for the acid-catalyzed synthesis of this compound.[12]
-
Catalyst Loading: The amount of catalyst will impact the reaction kinetics. Optimization is necessary to balance reaction time with cost.
-
Solvent: The choice of solvent can influence catalyst solubility, reactant and product stability, and the overall reaction rate. High-boiling aromatic solvents like toluene or xylene are commonly used.[13]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound using a heterogeneous nickel catalyst, based on established methodologies for similar transformations.[9][10][11]
Caption: Figure 2: A generalized experimental workflow for the synthesis of this compound.
Materials:
-
Aniline (freshly distilled)
-
n-Propanol (anhydrous)
-
Ni/θ-Al2O3 catalyst (5 wt% Ni)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Ni/θ-Al2O3 catalyst (e.g., 1-5 mol% relative to aniline).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Aniline (1.0 eq), n-propanol (3.0-4.0 eq), and anhydrous toluene are added via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 130°C) and stirred vigorously for a predetermined time (e.g., 24-48 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of aniline and the formation of N-propylaniline and this compound.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The heterogeneous catalyst is removed by filtration through a pad of celite, and the filter cake is washed with a suitable solvent (e.g., ethyl acetate).
-
The combined organic filtrates are concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate this compound from any remaining starting materials and the mono-alkylated intermediate.
Purification and Characterization
Purification Strategies
Fractional distillation under reduced pressure is a viable method for purifying this compound, especially on a larger scale.[14] For laboratory-scale synthesis, column chromatography is the preferred method for achieving high purity.[15]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The 1H NMR spectrum of this compound will show characteristic signals for the propyl groups (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen) and the aromatic protons.[16]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
| Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to aromatic protons and three distinct sets of signals for the two equivalent n-propyl groups. |
| 13C NMR | Resonances for the aromatic carbons and the three different carbons of the n-propyl chains. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C12H19N (177.29 g/mol ).[17] |
| IR Spec. | C-H stretching vibrations for the alkyl and aromatic groups, C=C stretching for the aromatic ring, and C-N stretching. |
Table 2: Analytical Characterization Data for this compound.
Conclusion and Future Outlook
The synthesis of this compound from aniline and n-propanol via the "Borrowing Hydrogen" mechanism represents a modern, atom-economical approach to N-alkylation. The development of catalysts based on earth-abundant metals like nickel offers a promising avenue for sustainable and cost-effective industrial production. Future research will likely focus on further enhancing catalyst activity and selectivity, lowering reaction temperatures, and expanding the substrate scope of these powerful transformations. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to successfully navigate the synthesis of this compound and other valuable N,N-dialkylanilines.
References
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Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]
-
Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]
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Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Semantic Scholar. [Link]
-
Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
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Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
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Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
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Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. [Link]
-
Fic, M., et al. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Chemical Society Reviews. [Link]
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Various Authors. (N/A). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. [Link]
-
Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]
-
Various Authors. (N/A). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
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Nandi, D. K., et al. (1975). Synthesis of dipropylaniline from aniline and n-propanol. Journal of Applied Chemistry and Biotechnology. [Link]
-
Various Authors. (N/A). alkylation of aniline with different alcohol catalyzed by Ag/GO nanocatalyst. ResearchGate. [Link]
- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
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Nielsen, M., et al. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science. [Link]
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de la Cruz, J., et al. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis. [Link]
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Banik, A., et al. (2021). Mimicking transition metals in borrowing hydrogen from alcohols. Chemical Science. [Link]
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Various Authors. (N/A). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Various Authors. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]
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A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate. [Link]
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CATALYTIC ALKYLATION OF ANILINE. Journal of the American Chemical Society. [Link]
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Corson, B. B., & Dressler, H. (1956). Catalytic N-Alkylation of Aniline with 1-Propanol. Journal of the American Chemical Society. [Link]
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This compound. Stenutz. [Link]
- Preparation method of N,N-diallyl aniline.
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
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Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. SciSpace. [Link]
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Aniline Catalyst. Heesung Catalysts. [Link]
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This compound (C12H19N). PubChemLite. [Link]
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2,6-diisopropyl-N,N-dipropylaniline. Chemical Synthesis Database. [Link]
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di-N-propylaniline. Stenutz. [Link]
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Reed, H., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]
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Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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N-Phenyldipropylamine. PubChem. [Link]
- Process for the purification of N,N-dimethylamino-propyl amine.
- Purification of N-substituted aminobenzaldehydes.
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A Comprehensive Technical Guide to the Physical Properties of N,N-Dipropylaniline
Abstract
N,N-Dipropylaniline (C₁₂H₁₉N) is a tertiary amine of significant interest in organic synthesis, serving as a versatile intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in research and development. These parameters govern reaction kinetics, process design, and product purity. This guide provides a detailed examination of the boiling point and density of this compound, grounded in authoritative data. It further outlines validated experimental protocols for their precise determination, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physical Properties of this compound
The physical characteristics of a molecule are a direct manifestation of its structure. This compound consists of a central nitrogen atom bonded to a phenyl group and two n-propyl groups. As a tertiary amine, it lacks the N-H bond necessary for hydrogen bonding, a factor that significantly influences its physical behavior when compared to primary or secondary amines of similar molecular weight. Its primary intermolecular forces are van der Waals dispersion forces, which increase with molecular size and surface area, and dipole-dipole interactions arising from the polar C-N bonds.
Quantitative Data Summary
The essential physical properties of this compound are summarized below. It is critical to note the conditions under which these values were measured, as both boiling point and density are dependent on external parameters.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 112 °C | at 11.3 mmHg | |
| Specific Gravity | 0.92 | at 20°C/20°C | [1] |
| Molecular Weight | 177.29 g/mol | - | [1][2][3] |
| Physical State | Liquid | at 20 °C | [1] |
Scientific Rationale
-
Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The reported boiling point of 112 °C is measured under reduced pressure (11.3 mmHg). This is a common practice for high-boiling organic compounds to prevent decomposition at their atmospheric boiling point. The relatively high molecular weight (177.29 g/mol ) and the large surface area of the propyl chains contribute to significant van der Waals forces, requiring substantial thermal energy to transition into the vapor phase. The absence of hydrogen bonding, however, means its boiling point is lower than that of an analogous alcohol.
-
Density: The specific gravity of 0.92 indicates that this compound is slightly less dense than water at the same temperature.[1] Density is a function of molecular mass and the efficiency of molecular packing in the liquid state. The flexible propyl chains and the bulky phenyl group prevent the molecules from packing as tightly as water molecules, which are smaller and held in a dense, hydrogen-bonded network.
Experimental Determination of Physical Properties
Accurate experimental verification of physical properties is a cornerstone of chemical research, ensuring sample purity and identity. The following protocols are self-validating and represent standard methodologies in organic chemistry.
Workflow for Physical Property Validation
The following diagram illustrates a logical workflow for the determination and validation of the key physical properties of a liquid sample like this compound.
Caption: Workflow for the experimental validation of physical properties.
Protocol 1: Boiling Point Determination (Capillary Method)
This micro-scale method is efficient for determining the boiling point when sample material is limited.[5] The principle relies on matching the liquid's vapor pressure with the external atmospheric pressure.[6]
Apparatus:
-
Thiele tube or similar heating apparatus (oil bath, metal block)
-
Thermometer (-10 to 250 °C range)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or hot plate)
Methodology:
-
Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube, sealed-end-up, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently.[5]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][6]
-
Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]
-
Validation: Record the ambient barometric pressure. Repeat the measurement at least twice to ensure reproducibility.
Protocol 2: Density Determination (Mass/Volume Method)
Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V). This protocol provides a straightforward and accurate method for its determination.[7]
Apparatus:
-
Analytical balance (readable to ±0.001 g)
-
Volumetric glassware (e.g., 10 mL graduated cylinder or, for higher accuracy, a pycnometer/density bottle)[8]
-
Thermometer
-
Constant temperature water bath (optional, for high precision)
Methodology:
-
Mass of Empty Vessel: Carefully measure and record the mass of a clean, dry graduated cylinder or pycnometer on the analytical balance (m₁).[9][10]
-
Volume of Liquid: Add a precise volume of this compound to the vessel (e.g., 10.0 mL). Read the volume from the bottom of the meniscus if using a graduated cylinder.[8]
-
Mass of Filled Vessel: Measure and record the mass of the vessel containing the liquid (m₂).
-
Temperature Control: Measure and record the temperature of the liquid. For highest accuracy, allow the sample to equilibrate in a temperature-controlled water bath before measurement.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density: ρ = m_liquid / V. The units will typically be in g/mL or g/cm³.
-
-
Validation: Perform the measurement in triplicate and calculate the average density. Compare this value to the established specific gravity, ensuring to account for any temperature differences.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61329, N,N-Diisopropylaniline. Available from: [Link]
-
NIST/TRC Web Thermo Tables (WTT). This compound. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23348791, 2,4-Dipropylaniline. Available from: [Link]
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University of Technology, Iraq. Experimental No. (2) Boiling Point. Available from: [Link]
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Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). Available from: [Link]
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WJEC. Determination of the density of liquids and solids. Available from: [Link]
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JoVE (Journal of Visualized Experiments). Video: Boiling Points - Procedure. Available from: [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available from: [Link]
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Doc Brown's Chemistry. Experiments to determine density of liquid. Available from: [Link]
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University of Calgary. Boiling Point Determination. Available from: [Link]
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NIST WebBook. 1-Propanamine, N,N-dipropyl-. Available from: [Link]
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An In-depth Technical Guide to the Solubility of N,N-Dipropylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dipropylaniline, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. In the absence of extensive tabulated quantitative solubility data in publicly accessible literature, this document establishes a predictive solubility framework based on theoretical principles, including cohesive energy density and Hansen Solubility Parameters (HSPs). Furthermore, it offers a qualitative assessment of its miscibility in a broad spectrum of organic solvents. To empower researchers, a detailed, step-by-step experimental protocol for the quantitative determination of solubility using modern analytical techniques is provided. The guide also explores the critical role of N,N-disubstituted anilines in medicinal chemistry, contextualizing the practical importance of understanding their solubility for drug design, synthesis, and formulation.
Introduction: The Significance of this compound in Scientific Research
This compound (C₁₂H₁₉N, CAS No: 2217-07-4) is an aromatic tertiary amine that serves as a versatile intermediate and building block in numerous chemical transformations. Its molecular structure, featuring a phenyl group attached to a nitrogen atom bearing two n-propyl substituents, imparts a unique combination of aromaticity and lipophilicity. This structure dictates its physical and chemical properties, most notably its solubility in organic solvents.
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility governs reaction kinetics, influences purification strategies such as crystallization and chromatography, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[1] N,N-dialkylanilines are a prevalent structural motif in biologically active small molecules and approved drugs, making the study of their physicochemical properties, including solubility, a key aspect of medicinal chemistry and process development.[2]
This guide moves beyond a simple listing of solvents, aiming to provide a deeper understanding of the underlying principles that govern the solubility of this compound and to equip the reader with the practical knowledge to both predict and experimentally quantify its solubility.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) of mixing.
For a molecule like this compound, the key intermolecular forces at play are:
-
Van der Waals forces (Dispersion forces): These are the primary interactions for the nonpolar phenyl ring and the alkyl chains.
-
Dipole-dipole interactions: The polar C-N bonds introduce a moderate dipole moment to the molecule.
This compound lacks the ability to act as a hydrogen bond donor, which significantly influences its solubility profile, particularly its immiscibility with protic solvents like water. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3]
Hansen Solubility Parameters (HSPs): A Predictive Tool
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Qualitative and Predictive Solubility of this compound
Based on its molecular structure and the principles of intermolecular forces, a qualitative and predictive assessment of this compound's solubility can be made.
General Observations
This compound is a liquid at room temperature with a relatively nonpolar character due to the large hydrocarbon content (a phenyl ring and two propyl chains). This structure suggests good solubility in a wide range of organic solvents. Most aliphatic amines exhibit significant solubility in organic solvents, particularly polar aprotic ones.[4] Aromatic amines, while having diminished hydrogen bonding capability, generally retain their solubility in organic solvents.[4]
Miscibility Data
Existing data indicates that this compound is miscible with a broad array of organic solvents, including:
-
Aromatic hydrocarbons (e.g., benzene, toluene)
-
Ethers (e.g., diethyl ether)
-
Alcohols (e.g., butanol, benzyl alcohol)
-
Ketones (e.g., 2-propanone)
-
Esters (e.g., butyl acetate)
-
Amides (e.g., N,N-diethylformamide)
Conversely, it is reported to be immiscible with highly polar, protic solvents such as:
-
Formamide
-
Ethanediol (Ethylene glycol)
-
1,2,3-Propanetriol (Glycerol)
This immiscibility is primarily due to the strong hydrogen-bonding network of these solvents, which this compound cannot effectively participate in as a hydrogen bond donor.
Predictive Solubility Based on Solvent Type
The following table provides a predictive summary of this compound's solubility based on solvent classification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | High / Miscible | The dominant van der Waals forces in both the solute and solvent lead to favorable interactions. |
| Aromatic | Toluene, Benzene | High / Miscible | Strong π-π stacking interactions between the phenyl ring of this compound and the aromatic solvent, in addition to dispersion forces, result in excellent miscibility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High / Miscible | These solvents possess significant dipole moments that can interact favorably with the polar C-N bonds of this compound. The absence of a strong hydrogen-bonding network in the solvent allows for easy solvation. |
| Polar Protic | Methanol, Ethanol | Moderate to High | While this compound cannot donate hydrogen bonds, its nitrogen atom can act as a hydrogen bond acceptor. Lower molecular weight alcohols are generally good solvents for amines.[5] However, as the polarity and hydrogen-bonding strength of the alcohol increase, solubility may decrease. |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds through dipole-dipole and dispersion interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a modern method for determining the solubility of a liquid (this compound) in various organic solvents.
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)[6][7]
-
Volumetric flasks and appropriate glassware
-
Syringe filters (0.22 µm, PTFE)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for the quantitative determination of this compound solubility.
Detailed Procedure
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent, covering a range of concentrations expected for the diluted samples.
-
Analyze these standards using the chosen chromatographic method (HPLC or GC) to construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
In a tared vial, add a known mass of the solvent.
-
Add an excess amount of this compound. The presence of a distinct second phase or an excess of the solute is necessary to ensure a saturated solution.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for at least 24 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the vial to stand in the thermostat for several hours to ensure complete separation of any undissolved solute.
-
Carefully withdraw a small aliquot from the clear, supernatant (solvent-rich) phase using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic droplets of undissolved solute.
-
Accurately dilute the filtered sample with the solvent to bring the concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system and record the peak area corresponding to this compound.
-
-
Calculation:
-
Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
The Role of this compound Solubility in Drug Development
The principles governing the solubility of this compound are directly applicable to the broader class of N,N-disubstituted anilines, which are frequently encountered in medicinal chemistry.[8] Understanding and controlling the solubility of these compounds is crucial throughout the drug discovery and development pipeline.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies
In the early stages of drug discovery, medicinal chemists synthesize numerous analogues of a lead compound to explore the structure-activity relationship (SAR).[] N,N-dialkylanilines are common scaffolds or intermediates in these synthetic efforts.[2] Poor solubility of a reactant or intermediate in the chosen reaction solvent can lead to low reaction rates, incomplete conversions, and difficulties in purification. A solvent that ensures complete dissolution of all reactants is essential for homogeneous reaction kinetics and reproducible results.
Late-Stage Functionalization
Modern synthetic strategies often involve the late-stage functionalization of complex molecules to fine-tune their properties. The ability to modify N,N-dialkylaniline moieties in advanced drug candidates depends on finding suitable solvent systems that can dissolve these often large and complex molecules without causing degradation.
Formulation and Bioavailability
For a drug to be effective, it must be absorbed into the bloodstream. Aqueous solubility is a key factor influencing oral bioavailability.[10] While this compound itself is not a drug, the lipophilic nature of the N,N-dialkylaniline substructure can significantly decrease the aqueous solubility of a drug candidate. Medicinal chemists often need to balance the desired biological activity with the required physicochemical properties, including solubility. Strategies to enhance aqueous solubility might involve the introduction of polar functional groups elsewhere in the molecule or formulating the drug as a salt.
The following diagram illustrates the relationship between solubility and key stages of drug development.
Caption: The central role of solubility in the drug development process.
Conclusion
This compound exhibits broad solubility in a wide range of nonpolar and polar aprotic organic solvents, a characteristic driven by its significant hydrocarbon content and moderate polarity. Its immiscibility with highly protic solvents is a direct consequence of its inability to act as a hydrogen bond donor. While comprehensive quantitative data remains sparse, predictive models based on the "like dissolves like" principle and Hansen Solubility Parameters provide a robust framework for solvent selection.
For researchers in organic synthesis and drug development, the ability to accurately predict and, when necessary, experimentally determine the solubility of this compound and related N,N-disubstituted anilines is not merely an academic exercise. It is a critical factor that influences the efficiency of synthetic routes, the success of purification protocols, and the ultimate viability of a molecule as a therapeutic agent. The methodologies and principles outlined in this guide are intended to provide both the theoretical foundation and the practical tools necessary to navigate the challenges associated with solubility in a scientific setting.
References
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Voight, E. A., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. ACS Catalysis. Available at: [Link]
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Solubility of Things. (n.d.). Quantitative Analysis Techniques. Retrieved from [Link]
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Solubility of Things. (n.d.). Types of Analytical Techniques. Retrieved from [Link]
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Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
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Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.4: Physical Properties of Amines. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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Science.gov. (n.d.). modern analytical techniques: Topics. Retrieved from [Link]
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Semantic Scholar. (2023). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]
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ResearchGate. (2023). Localised Graph Neural Networks for Aqueous Solubility Prediction: A New Paradigm in QSPR Modelling. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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ResearchGate. (2023). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Retrieved from [Link]
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Voight, E. A., et al. (2021). Fueling the Pipeline via Innovations in Organic Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2018). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Retrieved from [Link]
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Hilaris Publisher. (2023). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Chemical Sciences Journal. Available at: [Link]
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University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Bakulev, V. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules. Available at: [Link]
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Goral, M., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Abbott, S. (n.d.). Solvent Miscibility | Practical Solubility Science. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Available at: [Link]
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Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]
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Silva, A. M. S., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts. Available at: [Link]
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ResearchGate. (1977). Synthesis of dipropylaniline from aniline and n-propanol. Retrieved from [Link]
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An In-depth Technical Guide to N,N-Dipropylaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the core properties, synthesis, characterization, and applications of N,N-Dipropylaniline, grounded in established scientific principles and methodologies.
Executive Summary
This compound is a tertiary amine that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, characterized by a phenyl group attached to a nitrogen atom bearing two propyl substituents, imparts specific physical and chemical properties that are leveraged in the synthesis of more complex molecules, including dyes and pharmaceutical compounds. Understanding its fundamental characteristics—molecular formula, weight, reactivity, and spectroscopic signature—is critical for its effective and safe utilization in a laboratory setting. This document provides a detailed exploration of these aspects, complete with validated protocols and safety considerations.
Core Molecular and Physical Properties
A precise understanding of the foundational properties of a chemical is the bedrock of its application in research. This compound is identified by the CAS Registry Number 2217-07-4[1].
Molecular Formula and Weight
The chemical structure of this compound consists of an aniline core where the two amine hydrogens are replaced by n-propyl groups. This arrangement leads to the following fundamental properties:
-
Monoisotopic Mass: 177.151749610 Da[5]
These values are fundamental for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.
Structural and Physicochemical Data
The physical state and properties of this compound dictate its handling, storage, and use in various reaction conditions. It is a slightly pale yellow, air-sensitive liquid at room temperature[3].
| Property | Value | Source |
| IUPAC Name | This compound | [1][4][5] |
| SMILES | CCCN(CCC)C1=CC=CC=C1 | [4][6] |
| InChIKey | MMFBQHXDINNBMW-UHFFFAOYSA-N | [1][4][6] |
| Density | 0.92 g/mL (Specific Gravity) | [3][7] |
| Boiling Point | 242 °C (at 760 mmHg) | [7] |
| 112 °C (at 11.3 mmHg) | [8] | |
| Refractive Index | 1.52 - 1.529 | [3][7] |
It is crucial to note its air-sensitive nature, which necessitates storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation[3].
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of aniline. This process provides a reliable route to the tertiary amine, which can then be rigorously characterized to confirm its identity and purity.
Synthesis Pathway: N-Alkylation of Aniline
A common and illustrative method for preparing this compound is the direct alkylation of aniline with a propyl halide, such as 1-bromopropane, in the presence of a base. The base is essential to neutralize the hydrobromic acid byproduct, driving the reaction towards the desired tertiary amine product.
Caption: Synthesis of this compound via N-Alkylation.
Step-by-Step Synthesis Protocol
This protocol is a self-validating workflow, incorporating in-process checks to ensure reaction completion and product purity.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with aniline (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetonitrile.
-
Reagent Addition: Add 1-bromopropane (2.2 eq.) to the stirring mixture. The slight excess of the alkylating agent ensures complete conversion of the aniline.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the aniline starting material.
-
Workup: After cooling to room temperature, filter the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a nonpolar organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer in vacuo. The resulting crude oil is then purified by vacuum distillation to yield this compound as a pale yellow liquid[8].
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of ≥98% is typically achieved[2][3].
Spectroscopic Validation
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for verification. The expected signals for this compound (in CDCl₃) include a triplet for the terminal methyl (-CH₃) protons around 0.9 ppm, a multiplet for the central methylene (-CH₂-) protons around 1.6 ppm, a triplet for the methylene protons adjacent to the nitrogen (N-CH₂-) around 3.2 ppm, and multiplets for the aromatic protons between 6.5 and 7.3 ppm[9].
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound[9]. The fragmentation pattern provides further structural confirmation, with a characteristic base peak at m/z = 148, resulting from the loss of an ethyl group (C₂H₅)[9].
Applications in Research and Drug Development
N,N-Dialkylanilines are important intermediates in the synthesis of various functional materials and bioactive molecules.
-
Dye Synthesis: They are common precursors for triarylmethane dyes, where the tertiary amine acts as a powerful auxochrome.
-
Pharmaceutical Intermediates: The this compound moiety can be found in the structure of certain active pharmaceutical ingredients (APIs) or used as a starting material for more complex heterocyclic systems. For example, related structures are used in the synthesis of compounds investigated for various therapeutic effects.
-
Organic Catalysis: Tertiary amines can act as organic bases or catalysts in a variety of chemical transformations.
-
Precursor for Herbicides: Related N-alkylated aniline derivatives are key intermediates in the synthesis of agricultural chemicals, such as the herbicide pretilachlor[10].
The workflow for utilizing this compound as a synthetic intermediate is visualized below.
Caption: Workflow for synthetic utilization of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[5][8].
-
The related compound, dipropylamine, is listed as causing severe skin burns and eye damage, being harmful if swallowed, and toxic if inhaled[11]. Similar precautions should be taken.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[11].
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[11].
-
Handling Procedures: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Wash hands thoroughly after handling[11].
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[11].
-
Inert Atmosphere: Due to its air sensitivity, it is recommended to store this compound under an inert gas like argon or nitrogen to maintain its quality.
Conclusion
This compound is a foundational chemical intermediate with well-defined properties. Its molecular formula (C₁₂H₁₉N) and molecular weight (177.29 g/mol ) are the starting points for its use in quantitative chemical synthesis. Mastery of its synthesis, purification, and spectroscopic characterization, combined with a rigorous adherence to safety protocols, enables researchers and drug development professionals to effectively and safely leverage this compound in the creation of novel and valuable molecules.
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- N, N-di-N-propyl-2-propoxyethylamine and preparation method and application thereof.
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An In-Depth Technical Guide to the Health and Safety of N,N-Dipropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dipropylaniline (CAS No. 2217-07-4), a tertiary aromatic amine, serves as a versatile intermediate in various chemical syntheses within research and pharmaceutical development.[1][2][3] Its molecular structure, characterized by a benzene ring substituted with a dipropylamino group, imparts specific reactivity that is valuable in the synthesis of more complex molecules. However, this chemical structure also warrants a thorough understanding and cautious approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the health and safety considerations for this compound, drawing upon available data and established safety protocols for aromatic amines.
Section 1: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior under various laboratory conditions and for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [4][5] |
| Molecular Weight | 177.29 g/mol | [4][5] |
| Appearance | Light orange to yellow to green clear liquid | [6] |
| Boiling Point | 242 °C | [4] |
| Density | 0.918 g/mL | [4] |
| Refractive Index | 1.529 | [4] |
| Solubility | Immiscible with water | [4] |
| Air Sensitivity | Air Sensitive |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
It is crucial for laboratory personnel to recognize the warning pictograms and signal words on the chemical's safety data sheet (SDS) and container label.
Section 3: Toxicological Profile
While specific toxicological data for this compound is limited, the toxicological profile of analogous aromatic amines, such as N,N-dimethylaniline, provides valuable insights into its potential hazards. Aromatic amines as a class are known for their potential to cause a range of adverse health effects.
Acute Toxicity
Chronic Toxicity
-
Subchronic studies on N,N-dimethylaniline have shown effects on the spleen, liver, and bone marrow in rats and mice, including splenomegaly and increased hematopoiesis. [11] These findings suggest that repeated or prolonged exposure to this compound could potentially lead to similar systemic effects.
Carcinogenicity and Mutagenicity
-
Many alkylanilines are considered potential human carcinogens, and their genotoxicity is a significant concern.[12] Studies on N,N-dimethylaniline have indicated that it can be a chromosome-damaging agent.[1] Although not specifically studied for this compound, the potential for carcinogenicity and mutagenicity should be a key consideration in its risk assessment.
Reproductive and Developmental Toxicity
-
There is no specific data on the reproductive or developmental toxicity of this compound. However, studies on analogous compounds like N,N-dimethylaniline have shown developmental toxicity in zebrafish embryos, suggesting that the cardiovascular system may be a target.[13]
Section 4: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Hierarchy of Controls
Caption: Hierarchy of controls for mitigating chemical exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and change them frequently.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use must be in accordance with a comprehensive respiratory protection program.
Section 5: Safe Handling and Storage
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and establish a clear experimental plan. Ensure all necessary PPE is readily available and in good condition.
-
Location: Conduct all work in a designated area within a chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., glass pipettes with a bulb, syringes) to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and strong acids, as these can lead to vigorous reactions.[9]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Protocol
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[14]
-
Inert Atmosphere: As the compound is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and acids.
Section 6: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[16] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[17] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Hazards: Upon combustion, this compound may produce toxic fumes, including nitrogen oxides and carbon monoxide.
Section 7: Environmental Fate and Disposal
Responsible disposal is a critical component of the chemical lifecycle to prevent environmental contamination.
Environmental Fate
-
While specific data for this compound is scarce, analogous aromatic amines are known to be toxic to aquatic organisms.[18] It is expected that this compound will exhibit moderate mobility in soil and will degrade in aquatic and soil environments over time.[19][20] Due to its potential toxicity, release into the environment must be strictly avoided.
Disposal Protocol
-
Waste Collection: Collect all this compound waste, including contaminated materials from spills, in designated, properly labeled, and sealed containers.
-
Segregation: Do not mix this compound waste with other waste streams unless it is a compatible mixture.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and reputable environmental services company.[21] Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable chemical intermediate that can be used safely with the appropriate knowledge and precautions. A thorough understanding of its potential hazards, coupled with the consistent application of robust safety protocols, is essential for protecting the health of researchers and minimizing environmental impact. This guide serves as a foundational resource, but it is imperative that all users consult the most current Safety Data Sheet and their institution's specific safety guidelines before working with this compound.
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N,N-Dipropylaniline
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For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Terrain
N,N-Dipropylaniline, a tertiary aromatic amine, presents a fascinating and highly useful scaffold in organic synthesis. Its reactivity in electrophilic aromatic substitution (EAS) reactions is governed by the powerful electron-donating nature of the N,N-dipropylamino group. This guide provides a deep dive into the core principles and practical applications of these reactions, moving beyond simple protocols to explain the underlying causality that dictates experimental choices and outcomes. As Senior Application Scientists, our goal is to equip you with not just the "how," but the critical "why" that transforms a competent chemist into an innovative one.
Part 1: The Heart of the Matter: The N,N-Dipropylamino Group's Directing Influence
The N,N-dipropylamino substituent is a potent activating group in electrophilic aromatic substitution.[1][2][3] This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic ring through resonance. This electron donation significantly increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.
The directing effect of the N,N-dipropylamino group is overwhelmingly ortho- and para-.[1][4] This can be rationalized by examining the resonance structures of the sigma complex (also known as the arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance contributor can be drawn where the positive charge is stabilized by the nitrogen atom. This additional resonance stabilization is not possible for meta attack. Consequently, the activation energy for ortho and para substitution is lower, leading to these products being formed preferentially.[5]
However, steric hindrance from the two propyl groups can influence the ortho/para ratio. The bulky nature of these groups can disfavor substitution at the ortho positions, often leading to the para isomer as the major product. This steric effect is a crucial consideration in reaction planning and optimization.
Part 2: Key Electrophilic Substitution Reactions of this compound
This section will explore the most common and synthetically useful electrophilic substitution reactions of this compound, providing both mechanistic insights and detailed experimental protocols.
Nitration: Introduction of the Nitro Group
The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be further transformed into amines, azo compounds, and other valuable moieties.[6]
Mechanism: The reaction typically proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid, usually sulfuric acid.[7][8] The electron-rich this compound then attacks the nitronium ion to form the sigma complex, which subsequently loses a proton to restore aromaticity.
Due to the high reactivity of this compound, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to oxidation and the formation of undesired byproducts.[6] Milder conditions are often preferred to achieve selective mononitration, primarily at the para position.[9] In strongly acidic solutions, the amino group can be protonated to form an anilinium ion. This protonated group is strongly deactivating and a meta-director. This can lead to the formation of the meta-nitro product, which is often an undesired outcome.[10]
Experimental Protocol: Synthesis of 4-Nitro-N,N-dipropylaniline
Materials:
-
This compound
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Ice
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add this compound to acetic anhydride. This step is crucial to protect the amino group by forming the corresponding acetanilide, which moderates the reactivity and prevents oxidation.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is the nitrated acetanilide. Collect the solid by vacuum filtration and wash with cold water.
-
To hydrolyze the acetyl protecting group, reflux the solid in a mixture of ethanol and hydrochloric acid.
-
After cooling, neutralize the solution to precipitate the 4-nitro-N,N-dipropylaniline.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[11]
Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Key Properties |
| This compound | 177.29 | Liquid |
| Acetic Anhydride | 102.09 | Corrosive liquid |
| Nitric Acid (70%) | 63.01 | Strong oxidizing acid |
| 4-Nitro-N,N-dipropylaniline | 222.29 | Yellow solid |
Halogenation: Introducing Halogen Atoms
Halogenation of this compound involves the substitution of a hydrogen atom with a halogen (chlorine, bromine, or iodine).[12] The resulting aryl halides are valuable intermediates in cross-coupling reactions and other transformations.[13]
Mechanism: The mechanism involves the polarization or activation of the halogen molecule by a Lewis acid or other means to generate a more potent electrophile.[12] For instance, in bromination, Br₂ reacts with a Lewis acid like FeBr₃ to form a complex that delivers an electrophilic bromine species to the aromatic ring. The high reactivity of this compound often allows for halogenation to occur even without a catalyst, particularly with bromine.
Causality in Reagent Choice: The choice of halogenating agent and conditions is critical for controlling the regioselectivity and preventing polyhalogenation. For instance, using N-bromosuccinimide (NBS) in a polar solvent can provide a milder source of electrophilic bromine, often leading to cleaner reactions.[14]
Experimental Protocol: Synthesis of 4-Bromo-N,N-dipropylaniline
Materials:
-
This compound
-
Bromine
-
Acetic Acid
-
Sodium Thiosulfate solution
Procedure:
-
Dissolve this compound in glacial acetic acid in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring. The reaction is typically rapid.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into water.
-
To quench any unreacted bromine, add a solution of sodium thiosulfate until the orange color disappears.
-
The product may precipitate as a solid or can be extracted with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[15]
Logical Workflow for Halogenation
Caption: Workflow for the bromination of this compound.
Sulfonation: Introducing the Sulfonic Acid Group
Sulfonation introduces a sulfonic acid (-SO₃H) group, which can be a useful directing group or can be converted to other functional groups. The reaction is typically carried out using fuming sulfuric acid (sulfuric acid containing excess SO₃).
Mechanism: The electrophile in sulfonation is sulfur trioxide (SO₃).[7] The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. The initial product is the sulfamic acid, formed by the reaction at the nitrogen atom. Upon heating, this intermediate rearranges to the more stable para-aminobenzenesulfonic acid.[16]
Experimental Protocol: Synthesis of 4-(Dipropylamino)benzenesulfonic Acid
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Fuming Sulfuric Acid (optional, for more reactive conditions)
Procedure:
-
Carefully add this compound to concentrated sulfuric acid in a flask, with cooling.
-
Slowly heat the mixture in an oil bath to 180-190 °C and maintain this temperature for several hours. This high temperature is necessary to drive the rearrangement from the N-sulfonated intermediate to the C-sulfonated product.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, being a zwitterion, will precipitate.
-
Collect the solid by filtration and wash with cold water.
-
The product can be purified by recrystallization from water.
Friedel-Crafts Reactions: A Cautionary Tale
The classic Friedel-Crafts alkylation and acylation reactions, which involve the use of a Lewis acid catalyst like AlCl₃, are generally not successful with strongly activated aromatic rings like this compound.[17][18]
The Challenge: The nitrogen atom of the N,N-dipropylamino group is a Lewis base and will readily coordinate with the Lewis acid catalyst. This deactivates the ring by forming a positive charge on the nitrogen, effectively turning the activating group into a deactivating group. This complexation prevents the desired electrophilic substitution on the ring.[18]
Alternative Approaches: For the acylation of this compound, alternative methods that do not rely on strong Lewis acids are necessary. One such method is the Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide mixture to generate a mild electrophile for formylation. For other acylations, Friedel-Crafts reactions under milder, Lewis acid-free conditions might be explored, though these are often substrate-specific.[19] Recent research has also explored the use of deep eutectic solvents as catalysts for the alkylation of N,N-dialkylanilines.[20]
Reaction Mechanism: Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts acylation and the deactivation pathway for this compound.
Part 3: Purification and Characterization: Ensuring Scientific Integrity
Purification of the substituted this compound products is crucial for obtaining accurate characterization data and for their use in subsequent synthetic steps. Common purification techniques include:
-
Recrystallization: This is effective for solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[21]
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[15]
Characterization: The purified products should be thoroughly characterized using modern analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: For solid compounds, a sharp melting point is an indicator of purity.
Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal
This compound is a highly valuable substrate in organic synthesis, primarily due to the potent activating and directing effects of its N,N-dipropylamino group. A thorough understanding of the mechanisms of its electrophilic substitution reactions, coupled with careful consideration of reaction conditions to control reactivity and regioselectivity, allows for the efficient synthesis of a wide range of substituted aniline derivatives. This guide has provided a framework for understanding and executing these important transformations, emphasizing the causal relationships that underpin successful and reproducible synthetic chemistry.
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Understanding the basicity of N,N-Dipropylaniline
An In-Depth Technical Guide to the Basicity of N,N-Dipropylaniline
Abstract
This compound is a tertiary aromatic amine whose basicity is a nuanced interplay of electronic and steric effects. Understanding the factors that govern the availability of its nitrogen lone pair for protonation is critical for its application in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive analysis of the chemical principles dictating the basicity of this compound, offering a comparison with related aniline derivatives. Furthermore, it outlines a robust, self-validating experimental protocol for the empirical determination of its acid dissociation constant (pKa), ensuring scientific integrity and reproducibility.
Introduction: The Chemical Identity of this compound
This compound (C₁₂H₁₉N) is an organic compound featuring a phenyl group attached to a nitrogen atom which is, in turn, substituted with two propyl groups.[1] As a tertiary aniline derivative, its chemical behavior, particularly its nucleophilicity and basicity, is of significant interest in various chemical domains, including the synthesis of dyes, polymers, and specialty chemicals.[2] The basicity of an amine is a fundamental property that quantifies the ability of its nitrogen lone pair to accept a proton. This is typically expressed as the pKa of its conjugate acid (pKaH).[3] A higher pKaH value indicates a stronger base.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [1][5] |
| Molecular Weight | 177.29 g/mol | [1] |
| Appearance | Light orange to Yellow to Green clear liquid | |
| Boiling Point | 112 °C / 11.3 mmHg | |
| Specific Gravity | 0.92 (20/20) | |
| IUPAC Name | This compound | [1] |
| CAS Number | 2217-07-4 | [1][5] |
The Core of Basicity: Unraveling Electronic and Steric Influences
The basicity of this compound is not straightforward and is governed by a delicate balance of three primary factors: the resonance effect of the aromatic ring, the inductive effect of the alkyl chains, and the steric hindrance around the nitrogen atom.
Electronic Effects: A Tale of Two Forces
-
Resonance Delocalization (Base Weakening): Like its parent compound, aniline, the nitrogen lone pair in this compound can be delocalized into the π-system of the benzene ring.[6][7] This resonance stabilization makes the lone pair less available to accept a proton, thereby decreasing the compound's basicity compared to non-aromatic (aliphatic) amines like cyclohexylamine.[4][6]
-
Inductive Effect (Base Strengthening): The two propyl groups are alkyl groups, which are electron-donating.[8][9] Through the sigma bonds, they push electron density towards the nitrogen atom. This inductive effect increases the electron density on the nitrogen, making the lone pair more attractive to a proton and thus increasing the basicity.[8]
Steric Effects: The Decisive Factor
The most intriguing aspect of this compound's basicity is the role of steric hindrance. The two propyl groups are significantly bulkier than the methyl groups in the well-studied N,N-dimethylaniline. This bulkiness leads to a phenomenon known as Steric Inhibition of Resonance (SIR) .[10][11]
For the nitrogen lone pair to effectively overlap with the p-orbitals of the aromatic ring, the N-C bonds must be coplanar with the ring. The steric clash between the bulky propyl groups and the ortho-hydrogens of the phenyl ring can force the nitrogen atom to adopt a more pyramidal geometry and twist out of the plane of the ring.[10] This misalignment disrupts the resonance delocalization.
The consequence of SIR is profound: by inhibiting the base-weakening resonance effect, the nitrogen lone pair becomes more localized and more available for protonation.[10] This localization significantly increases the basicity of this compound compared to what would be expected from electronic effects alone.
Caption: Factors influencing the basicity of this compound.
A Comparative Analysis
To contextualize the basicity of this compound, it is instructive to compare its pKaH with related amines.
Table 2: Comparative Basicity of Selected Amines
| Compound | Structure | Key Features | pKa of Conjugate Acid (pKaH) |
| Cyclohexylamine | C₆H₁₁NH₂ | Aliphatic; No resonance. | ~10.6 |
| Aniline | C₆H₅NH₂ | Aromatic; Strong resonance. | 4.6[6] |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | Inductive effect; Less steric hindrance. | 5.1 |
| This compound | C₆H₅N(C₃H₇)₂ | Inductive effect; Significant SIR. | ~5.7 |
| N,N-Diisopropylaniline | C₆H₅N(CH(CH₃)₂)₂ | Inductive effect; Maximum SIR. | ~6.6 |
Note: pKa values are approximate and can vary slightly with experimental conditions. The value for this compound is based on IUPAC datasets and comparative analysis.[1][12]
This comparison clearly demonstrates the impact of steric hindrance. While N,N-dimethylaniline is slightly more basic than aniline due to the inductive effect of the methyl groups, this compound is significantly more basic. This jump is primarily attributable to the steric inhibition of resonance by the larger propyl groups. The trend continues with N,N-diisopropylaniline, where the even bulkier isopropyl groups cause greater SIR and a further increase in basicity.
Experimental Determination of pKa: A Self-Validating Protocol
The theoretical principles must be validated by empirical data. Potentiometric titration is a highly reliable method for determining the pKa of an amine.[13] This protocol ensures trustworthiness through precise measurement and clear endpoint determination.
Principle
An acidic solution of this compound is titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is the pH at which exactly half of the amine has been neutralized (the half-equivalence point), where [R₃NH⁺] = [R₃N].
Materials and Apparatus
-
Reagents: this compound (>98% purity), standardized 0.1 M Hydrochloric Acid (HCl), standardized 0.1 M Sodium Hydroxide (NaOH), deionized water, pH buffer solutions (pH 4, 7, 10).
-
Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL burette (Class A), 100 mL beaker, volumetric flasks.
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.5 mmol of this compound into a 100 mL beaker.
-
Add 40 mL of deionized water.
-
Add 10.00 mL of standardized 0.1 M HCl using a volumetric pipette. This will protonate the amine, ensuring it is fully dissolved as the hydrochloride salt.
-
Add a magnetic stir bar.
-
-
System Calibration:
-
Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
-
Titration Procedure:
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point (e.g., by 5-10 mL) to ensure a complete titration curve.
-
-
Data Analysis and pKa Determination:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV).
-
Calculate the volume of NaOH at the half-equivalence point (V₁/₂ = Veq / 2).
-
The pKa is the pH of the solution at this half-equivalence point. Read this value directly from the titration curve or by interpolating the data table.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The basicity of this compound is a compelling example of how molecular structure dictates chemical properties. While the electron-donating inductive effect of the propyl groups and the electron-withdrawing resonance of the phenyl ring are opposing forces, the final basicity is significantly influenced by steric effects. The bulk of the propyl groups inhibits resonance, localizing the nitrogen lone pair and making the compound more basic than its less-hindered counterpart, N,N-dimethylaniline. This guide provides the theoretical framework and a validated experimental protocol for researchers to confidently understand and quantify this fundamental chemical property.
References
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Title: N-Phenyldipropylamine. Source: PubChem, National Institutes of Health. URL: [Link]
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Title: Relative Basicity of Amines and Other Compounds. Source: Chemistry LibreTexts. URL: [Link]
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Title: N, N-Dipropylaniline, min 98% (GC), 100 ml. Source: Aladdin Scientific. URL: [Link]
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Title: Synthesis of dipropylaniline from aniline and n-propanol. Source: ResearchGate. URL: [Link]
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Title: 2,4-Dipropylaniline. Source: PubChem, National Institutes of Health. URL: [Link]
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Title: Simple Method for the Estimation of pKa of Amines. Source: Croatica Chemica Acta. URL: [Link]
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Title: Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Source: Scholaris. URL: [Link]
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Title: Basicity of aniline derivatives compared. Source: YouTube. URL: [Link]
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Title: Explain how steric inhibition of resonance affects the basicity of an aromatic amine. Source: Filo. URL: [Link]
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Title: Development of Methods for the Determination of pKa Values. Source: PMC, National Institutes of Health. URL: [Link]
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Title: Steric inhibition of resonance and its influence of on acidity and basicity. Source: CHEMSOLVE.NET. URL: [Link]
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Title: Basicity of Amines. Source: Chemistry Steps. URL: [Link]
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Title: The decreasing order of basicity of following aniline derivatives is. Source: Filo. URL: [Link]
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Title: Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Source: ResearchGate. URL: [Link]
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Title: Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Source: Scientific Reports. URL: [Link]
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Title: Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
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Methodological & Application
Application Notes & Protocols: N,N-Dipropylaniline in Organic Synthesis
Introduction
N,N-Dipropylaniline, a tertiary amine with the chemical formula C₁₂H₁₉N, is a versatile reagent in modern organic synthesis.[1] Its utility stems from the interplay between the nucleophilic nitrogen atom and the activated aromatic ring, a consequence of the electron-donating dipropylamino group.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 112 °C at 11.3 mmHg |
| Density | 0.92 g/mL at 20 °C |
| Refractive Index | 1.52 |
| CAS Number | 2217-07-4 |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered on its role as a precursor for heterocyclic systems and its participation in electrophilic substitution reactions.
Synthesis of Tetrahydroquinolines via the Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, a scaffold present in numerous biologically active compounds.[2][3][4] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated olefin.[2][3] this compound can be employed as the aniline component in this transformation.
Mechanistic Rationale:
The reaction proceeds through an initial formation of an imine from the aniline and the aldehyde, which is catalyzed by a Lewis or Brønsted acid.[5] This imine then undergoes a [4+2] cycloaddition (aza-Diels-Alder reaction) with an electron-rich alkene.[2][5] The use of a tertiary aniline like this compound can influence the electronic properties of the intermediate imine and the final product.
Experimental Protocol: Synthesis of a Substituted Tetrahydroquinoline using this compound
This protocol is adapted from general procedures for the Povarov reaction.[6][7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Electron-rich alkene (e.g., N-vinylformamide)
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the electron-rich alkene (1.2 mmol) in anhydrous acetonitrile (5 mL).
-
Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (e.g., InCl₃, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrahydroquinoline derivative.
Data Interpretation:
The structure of the synthesized tetrahydroquinoline can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to the newly formed heterocyclic ring and the substituents will validate the success of the reaction.
Logical Workflow for the Povarov Reaction
Caption: Workflow of the Povarov reaction.
Electrophilic Substitution on the Aromatic Ring
The dipropylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.[1][8] This property allows for the introduction of various functional groups onto the aromatic nucleus of this compound.
Causality of Reactivity:
The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.[8]
Common Electrophilic Substitution Reactions:
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce halogen atoms at the para and/or ortho positions.
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂), primarily at the para position.
-
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring.[8]
Experimental Protocol: Para-Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 mmol) in acetic acid dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into water and decolorize the excess bromine with a few drops of sodium thiosulfate solution.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain p-bromo-N,N-dipropylaniline.
Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution.
Role in Pharmaceutical and Bioactive Compound Synthesis
While direct applications of this compound in marketed drugs are not extensively documented, its role as a building block for bioactive heterocyclic scaffolds is significant. The tetrahydroquinoline core, readily accessible through reactions involving N,N-dialkylanilines, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[9]
Furthermore, the aniline moiety itself is a common feature in many pharmaceutical agents.[10][11] However, the potential for metabolic activation of anilines to toxic species is a concern in drug development.[10][11] The use of N,N-dialkylated anilines like this compound can modify the metabolic profile and pharmacokinetic properties of a drug candidate.
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution of aniline with propyl halides.[1]
Reaction Principle:
This reaction follows a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the propyl halide, leading to the displacement of the halide ion.[1] A second alkylation step then yields the final this compound product.[1] A systematic study has shown that the synthesis can be achieved from aniline and n-propanol using H₂SO₄ or HCl as catalysts at elevated temperature and pressure.[12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in the construction of complex heterocyclic molecules, such as tetrahydroquinolines, and its reactivity in electrophilic substitution reactions make it a key building block for synthetic chemists. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of materials science and drug discovery.
References
-
ResearchGate. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment | Request PDF. Available from: [Link].
-
National Center for Biotechnology Information. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Available from: [Link].
-
MDPI. The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. Available from: [Link].
-
ResearchGate. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF. Available from: [Link].
-
ResearchGate. Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines | Request PDF. Available from: [Link].
-
University of Pavia. Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives Chemistry. Available from: [Link].
-
ResearchGate. Synthesis of dipropylaniline from aniline and n-propanol. Available from: [Link].
-
National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Available from: [Link].
-
ResearchGate. Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Available from: [Link].
-
MDPI. Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. Available from: [Link].
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ResearchGate. Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. Available from: [Link].
-
YouTube. An Animated Explanation of Electrophilic Substitution. Available from: [Link].
-
Universiteit Leiden. Bioactive Molecules in Plant Sciences. Available from: [Link].
-
Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available from: [Link].
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Available from: [Link].
-
Wikipedia. Electrophilic substitution. Available from: [Link].
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link].
-
ACS Publications. Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. Available from: [Link].
-
RSC Publishing. Understanding the mechanism of the Povarov reaction. A DFT study. Available from: [Link].
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ResearchGate. Understanding the mechanism of the Povarov reaction. A DFT study. Available from: [Link].
-
Journal of Science and Technology. Significance of Povarov Reaction in Organic synthesis: An overview. Available from: [Link].
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Application Notes and Protocols: Synthesis of Azo Dyes Utilizing N,N-Dipropylaniline as a Coupling Component
Introduction: The Versatility of Azo Coupling in Chromophore Development
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used across various industries.[1][2] Their significance lies in the presence of the azo group (-N=N-), a chromophore that connects two aromatic systems, leading to an extended conjugated system responsible for their vibrant colors. The synthesis of azo dyes is elegantly straightforward, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
This document provides a comprehensive guide to the use of N,N-dipropylaniline as a potent coupling agent in the synthesis of azo dyes. As a tertiary aromatic amine, this compound offers a highly activated aromatic ring for electrophilic substitution, enabling the formation of brightly colored azo compounds.[3] These application notes are intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis, purification, and characterization of azo dyes derived from this compound.
The Chemistry of Azo Dye Synthesis: A Mechanistic Overview
The formation of an azo dye from an aromatic amine and this compound proceeds through two fundamental and sequential reactions:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2] The reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, as it is prone to decomposition at higher temperatures.[3]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, in this case, this compound.[4] The electron-donating dipropylamino group strongly activates the aromatic ring, directing the electrophilic attack of the diazonium ion primarily to the para position due to both electronic and steric factors.[4]
The overall reaction can be generalized as follows:
-
Step 1: Diazotization of a Primary Aromatic Amine Ar-NH₂ + NaNO₂ + 2HCl (aq, 0-5 °C) → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O
-
Step 2: Azo Coupling with this compound [Ar-N≡N]⁺Cl⁻ + C₆H₅N(CH₂CH₂CH₃)₂ → Ar-N=N-C₆H₄-N(CH₂CH₂CH₃)₂ + HCl
The extended conjugation between the two aromatic rings through the azo bridge is the structural basis for the intense color of the resulting dye.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis of an azo dye using this compound.
Caption: Chemical pathway for azo dye synthesis.
Caption: General experimental workflow diagram.
Detailed Experimental Protocols
Safety First: Essential Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[5]
-
Handling Diazonium Salts: Diazonium salts can be explosive in their solid, dry state. They are thermally unstable and should always be prepared and used in a cold solution (0-5 °C) without isolation.[3]
-
Chemical Hazards: this compound can cause skin and eye irritation. Aromatic amines and azo dyes may be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Synthesis of 4-(Phenyldiazenyl)-N,N-dipropylaniline
This protocol details the synthesis of a representative azo dye using aniline as the primary aromatic amine and this compound as the coupling component.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aniline | 93.13 | 10.0 | 0.93 g |
| Concentrated HCl | 36.46 | ~30 | 2.5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g |
| This compound | 177.29 | 10.0 | 1.77 g |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
| Sodium Acetate | 82.03 | - | As needed |
| Distilled Water | 18.02 | - | As needed |
| Ice | - | - | As needed |
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, add 0.93 g (10.0 mmol) of aniline to 15 mL of distilled water.
-
Carefully add 2.5 mL of concentrated hydrochloric acid to the aniline suspension. Stir until the aniline hydrochloride salt fully dissolves.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.[6]
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 5-10 minutes in the ice bath. This is the benzenediazonium chloride solution. Use it immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.77 g (10.0 mmol) of this compound in 10 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the this compound solution.
-
A brightly colored precipitate (typically red or orange) should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.
-
To neutralize the excess acid and maximize precipitation, add a saturated solution of sodium acetate until the pH of the mixture is between 4 and 5.
Part C: Isolation and Purification
-
Collect the colored precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and acids.
-
Press the solid as dry as possible on the filter.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Allow the purified crystals to air-dry or dry in a desiccator.
-
Weigh the final product and calculate the percentage yield.
Characterization of the Synthesized Azo Dye
The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the N=N stretching vibration, typically in the range of 1400-1500 cm⁻¹.
-
UV-Visible Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent (e.g., ethanol), will show a strong absorption band in the visible region (typically 400-500 nm), which is responsible for the dye's color.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed structural information, confirming the aromatic and aliphatic protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized dye.
Troubleshooting and Key Considerations for Success
-
Temperature Control is Critical: The stability of the diazonium salt is paramount. Failure to maintain a low temperature (0-5 °C) during its preparation and use will lead to decomposition and significantly lower yields.[3]
-
Rate of Addition: The slow, dropwise addition of the sodium nitrite solution is essential to control the exothermic diazotization reaction and maintain the low temperature. Similarly, the slow addition of the diazonium salt to the coupling component ensures a controlled reaction.
-
pH of the Coupling Medium: The coupling of diazonium salts with tertiary amines like this compound is typically carried out in a weakly acidic medium (pH 4-5). This condition ensures a sufficient concentration of the diazonium ion without promoting side reactions.
-
Purity of Reagents: The use of pure starting materials is crucial for obtaining a high yield of the desired product and simplifying purification.
Conclusion
This compound serves as an effective and versatile coupling component for the synthesis of a wide array of azo dyes. The protocols and guidelines presented herein provide a robust framework for researchers to explore the synthesis of novel chromophores. By carefully controlling reaction parameters, particularly temperature and pH, and employing standard purification and characterization techniques, high-purity azo dyes with vibrant colors can be reliably produced. This methodology opens avenues for the development of new dyes for applications ranging from textiles and printing to advanced materials and biomedical research.
References
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
-
Altaie, S. M., Majid, R., & Al-lami, N. B. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. ResearchGate. Retrieved from [Link]
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a university chemistry department website.
-
Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(49), 29353-29375. Available at: [Link]
- Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. (2024). Imaginative Ink Publications.
- Mohammed, A. A., & Al-Asadi, R. H. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1757-1760. Retrieved from [Link]
-
Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health.
-
The Organic Chemistry Tutor. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]
- Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. (2025). ResearchGate.
- Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. (n.d.). Retrieved from a university chemistry department website.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). Journal of Education and Scientific Studies.
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). National Institutes of Health.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75191, N-Phenyldipropylamine. Retrieved from [Link].
- Janssen, P. A. J., & Van Daele, G. H. P. (1979). U.S. Patent No. 4,179,569. U.S.
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Application Notes and Protocols for the Nitration of N,N-Dipropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nitration of N,N-dipropylaniline, a key transformation in the synthesis of various chemical intermediates. The protocol details the necessary reagents, equipment, and step-by-step procedures for performing the reaction, with a strong emphasis on safety and the chemical principles governing the process. This application note is designed to equip researchers with the knowledge to successfully and safely nitrate this compound and to understand the factors influencing product distribution.
Introduction: The Significance of Nitrated Anilines
N,N-disubstituted anilines are a critical class of compounds in organic synthesis. The introduction of a nitro group onto the aromatic ring of these molecules through electrophilic aromatic substitution significantly enhances their utility as precursors for dyes, pharmaceuticals, and other specialty chemicals. The nitro group can be readily reduced to an amino group, providing a pathway for further functionalization and the construction of more complex molecular architectures.
This compound, with its dialkylamino functionality, presents an interesting case for nitration. The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring towards electrophilic attack, making the reaction facile. However, the reaction conditions, particularly the acidity of the medium, play a crucial role in determining the regiochemical outcome of the nitration.
The Chemistry of Nitration: Mechanism and Directing Effects
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The N,N-dipropylamino group is a powerful activating and ortho, para-directing group due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
However, in a strongly acidic environment, such as the one required for nitration, the nitrogen atom of the N,N-dipropylamino group can be protonated to form an anilinium ion. This protonated form, -N⁺H(CH₂CH₂CH₃)₂, is a strongly deactivating and meta-directing group due to its positive charge and the resulting inductive electron withdrawal from the ring.[1][2] This can lead to the formation of a significant amount of the meta-nitro product, in addition to the expected ortho and para isomers. The steric bulk of the propyl groups can also influence the ratio of ortho to para products, generally favoring the less sterically hindered para position.[3]
An alternative strategy to achieve high selectivity for the para isomer involves the use of a protecting group for the amino functionality, which can be removed after the nitration step.[4]
Experimental Protocol: Nitration of this compound
This protocol is adapted from a reliable procedure for the nitration of N,N-dimethylaniline and is expected to be applicable to this compound with minor adjustments as needed.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Reagent grade | Highly corrosive. Handle with extreme care. |
| Concentrated Nitric Acid (HNO₃) | 70% | Reagent grade | Strong oxidizer and highly corrosive. Handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | ACS grade | For extraction. | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Ethanol or Methanol | ACS grade | For recrystallization. | |
| Deionized Water | |||
| Ice |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
3.3. Reaction Workflow
Caption: Experimental workflow for the nitration of this compound.
3.4. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Aniline: While maintaining the temperature between 0-5 °C, slowly add 0.1 mol of this compound to the stirred sulfuric acid.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of this compound in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by fractional crystallization.
Safety Precautions
-
Acid Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.[5]
-
Quenching: The quenching of the reaction mixture on ice and subsequent neutralization are also exothermic and should be performed slowly and with caution.
-
Waste Disposal: Acidic and organic waste should be disposed of according to institutional safety guidelines.
Characterization of Products
The identity and purity of the nitrated this compound isomers should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and isomeric ratio of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretches (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: For solid isomers, the melting point can be a useful indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly raise the temperature (monitor carefully). |
| Product loss during work-up. | Ensure complete extraction and careful handling during transfers. | |
| Formation of tar-like byproducts | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of the nitrating mixture. |
| Oxidation of the aniline. | Ensure slow addition of the nitrating agent. | |
| Unexpected isomer ratio | Protonation of the amino group. | Consider using a protecting group strategy if high para-selectivity is desired. |
Conclusion
The nitration of this compound is a valuable synthetic transformation that can be performed safely and efficiently with careful attention to the experimental protocol. Understanding the underlying chemical principles, particularly the directing effects of the N,N-dipropylamino group and the influence of the acidic reaction medium, is essential for controlling the outcome of the reaction and obtaining the desired nitrated products. This application note provides a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
-
Magritek. (2021). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. (1998).
-
Wikipedia. (2023). Nitration. [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. [Link]
-
Chemistry Online. (2022). p-Nitroaniline synthesis, Steps, How to do it...[Link]
-
ResearchGate. (2018). Our design for nitration of N‐alkylanilines. [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
-
vibzz lab. (2020, October 16). p-Nitroaniline : Organic synthesis [Video]. YouTube. [Link]
-
ResearchGate. (2018). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]
-
DTIC. (2007). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]
-
Chemistry Stack Exchange. (2015). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]
-
ResearchGate. (2000). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]
-
ResearchGate. (2020). Extra experiments for N‐nitration/N‐nitrosation. [Link]
-
National Institutes of Health. (2000). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]
-
National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
- Google Patents. (2016). Preparation method of 4-fluoro -N-methyl-3-nitroaniline. CN105622426A.
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
- Google Patents. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. US4151203A.
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- 5. scribd.com [scribd.com]
Application Note & Protocol: Vilsmeier-Haack Formylation of N,N-Dipropylaniline
Subject: Synthesis of 4-(Dipropylamino)benzaldehyde via Electrophilic Aromatic Substitution.
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and materials science.
Executive Summary
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] This application note provides a comprehensive guide to the formylation of N,N-Dipropylaniline, yielding 4-(Dipropylamino)benzaldehyde, a valuable synthetic intermediate. The protocol details the in situ preparation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution reaction and subsequent work-up. Emphasis is placed on the mechanistic rationale behind the procedural steps, critical safety considerations due to the hazardous nature of the reagents, and field-proven insights for reaction optimization and troubleshooting.
The Underlying Chemistry: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of a potent electrophile, the Vilsmeier reagent, followed by an electrophilic attack by the activated aromatic substrate.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a tetrahedral intermediate that subsequently collapses to form a highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[3][4][5] This reagent is the active formylating agent in the reaction.
Stage 2: Electrophilic Aromatic Substitution
This compound is an electron-rich arene due to the electron-donating nature of the tertiary amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The arene attacks the Vilsmeier reagent, preferentially at the para position.[6][7] This regioselectivity is dictated by both electronic and steric factors; the bulky dipropylamino group sterically hinders the ortho positions, making the para position the most accessible site for substitution.[7] The resulting intermediate is then rearomatized. The final step involves aqueous work-up, during which the iminium salt is hydrolyzed to afford the desired aldehyde, 4-(Dipropylamino)benzaldehyde.[3][5]
Caption: The Vilsmeier-Haack reaction pathway.
Critical Safety Protocols & Reagent Handling
The Vilsmeier-Haack reaction involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and splash-proof goggles.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[8] It can cause severe burns to the skin and eyes and is fatal if inhaled.[9][10][11] Handle only in a well-ventilated fume hood. The quenching of any residual POCl₃ during the work-up is highly exothermic and releases corrosive hydrochloric acid fumes; this must be performed slowly and with extreme caution.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and an irritant. It can be absorbed through the skin. It is crucial to use anhydrous DMF, as water will readily decompose the Vilsmeier reagent, inhibiting the reaction.[12]
-
Reaction Quenching: The process of pouring the reaction mixture onto ice is a critical control point. This procedure must be executed slowly to manage the vigorous and exothermic reaction that occurs as water hydrolyzes the intermediate and quenches unreacted POCl₃.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-(Dipropylamino)benzaldehyde from this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| This compound | C₁₂H₁₉N | 177.29 | 50.0 | 8.86 | 9.63 | 0.92 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 200 | 14.62 | 15.47 | 0.945 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 60.0 | 9.20 | 5.54 | 1.66 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 200 | 0.713 |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 280 | 22.97 | - | - |
| Crushed Ice | H₂O | 18.02 | - | 200 | - | - |
| Brine (sat. NaCl) | NaCl/H₂O | - | - | - | 50 | ~1.2 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | ~10 g | - | - |
Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Vilsmeier Reagent Formation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15.5 mL, 200 mmol). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (5.5 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add this compound (9.6 mL, 50.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Driving the Reaction: Heat the reaction mixture in an oil bath at 70-80°C for 2-3 hours. The color of the mixture will typically darken. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting aniline is consumed.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (200 g). Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture reaches 6-8. This neutralizes the acidic mixture and facilitates the complete hydrolysis of the iminium salt. Stir for 15-20 minutes at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a yellowish-orange oil or solid, can be further purified by silica gel column chromatography if necessary.
Field Insights & Troubleshooting
-
Anhydrous Conditions: The success of the reaction hinges on maintaining anhydrous conditions until the work-up stage. The presence of moisture prematurely hydrolyzes POCl₃ and the Vilsmeier reagent, drastically reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.[12]
-
Reagent Purity: The quality of phosphorus oxychloride is paramount. If yields are consistently low, consider using a freshly opened bottle or distilling the POCl₃ before use.[12]
-
Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the aniline are exothermic. Insufficient cooling can lead to the formation of undesired byproducts.
-
Alternative Work-up: For some substrates, neutralization with a solution of sodium hydroxide or sodium carbonate can be used instead of sodium acetate.[13] However, this must be done with careful temperature control as the neutralization is highly exothermic.
-
Product Visualization: The aldehyde product can be easily visualized on a TLC plate by staining with a 2,4-dinitrophenylhydrazine (2,4-DNP) solution, which typically produces a distinct orange or red spot.[12]
Conclusion
The Vilsmeier-Haack formylation of this compound is an efficient and reliable method for the synthesis of 4-(dipropylamino)benzaldehyde. By understanding the underlying mechanism, adhering to strict safety protocols, and controlling critical parameters such as temperature and moisture, researchers can consistently achieve high yields of the desired product. This protocol provides a solid foundation for professionals in chemical synthesis to successfully apply this important transformation.
References
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Lanxess. Phosphorus oxychloride. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]
-
ResearchGate. Preparing Vilsmeier reagent? [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. Acta Chimica & Pharmaceutica Indica, 3(3), 187-196. [Link]
-
Name Reaction (2021). Vilsmeier-Haack Reaction. YouTube. [Link]
-
Wagh, S. B., & Rote, A. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 435-451. [Link]
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Application Notes and Protocols for N,N-Dipropylaniline in Polymerization Reactions
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N-Dipropylaniline as a polymerization accelerator. This compound, a tertiary aromatic amine, plays a critical role in redox-initiated free-radical polymerization, particularly in ambient temperature curing (cold-cure) systems. This guide elucidates the fundamental mechanism of action, offers representative laboratory protocols for the formulation of acrylic resins, presents expected performance characteristics, and details essential safety and handling procedures. While N,N-dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT) are more commonly cited, this compound offers specific steric and solubility characteristics that can be leveraged in specialized polymer formulations.
PART 1: Introduction to Tertiary Amines in Redox Polymerization
Free-radical polymerization is a cornerstone of polymer chemistry, enabling the synthesis of a vast array of materials. The initiation of this chain reaction typically requires an input of energy, such as heat or light, to decompose an initiator molecule and generate radicals. However, for many applications, particularly in the biomedical field (e.g., dental resins, bone cements) and for large-scale industrial composites, polymerization at ambient temperature is necessary.[1]
This is achieved through redox initiation systems. These systems consist of at least two components: an oxidizing agent (initiator) and a reducing agent (accelerator or co-initiator).[2] The spontaneous reaction between these two components at room temperature generates the free radicals needed to initiate polymerization.
The most common redox pair for acrylic resins is benzoyl peroxide (BPO) as the initiator and a tertiary aromatic amine as the accelerator.[3][4] The amine's function is to induce the decomposition of the peroxide at a much lower temperature than its typical thermal decomposition threshold. This compound (C₁₂H₁₉N) is a member of this accelerator class. Its chemical structure, featuring two n-propyl groups on the nitrogen atom, distinguishes it from its more common dimethylated counterparts. This structural difference can influence its reactivity, miscibility with monomer systems, and the properties of the final cured polymer.
PART 2: Mechanism of Action: The BPO/N,N-Dipropylaniline Redox System
The efficacy of the BPO/tertiary amine system hinges on a nucleophilic attack by the nitrogen atom of the amine on the weak oxygen-oxygen bond of the peroxide.[1] This interaction forms an unstable intermediate that rapidly decomposes into free radicals, initiating the polymerization of monomers like methyl methacrylate (MMA).
The accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks one of the peroxide oxygens in the BPO molecule.
-
Intermediate Formation: This leads to the formation of a transient, unstable charge-transfer complex or ion pair.
-
Radical Generation: The complex fragments, cleaving the O-O bond to generate a benzoyloxy radical (PhCOO•) and an amino radical cation. The amino radical cation can then rearrange, typically through the abstraction of a proton from an alpha-carbon on one of the alkyl groups, to form a carbon-centered radical.
-
Initiation: Both the benzoyloxy radical and the carbon-centered amine radical are capable of initiating the polymerization chain by reacting with the carbon-carbon double bond of a monomer molecule.[1]
This process allows for rapid and controlled polymerization at room temperature, making it ideal for applications where heating is impractical or undesirable.
Caption: Experimental workflow for preparing and analyzing a cold-cured resin.
PART 4: Data Presentation and Expected Trends
The concentration of this compound is a critical variable that directly controls the rate of polymerization. While specific kinetic data for DPA is not widely published, the following table illustrates the expected qualitative trends based on the established mechanism of BPO/amine systems. [3]Researchers should generate their own data for their specific system.
Table 1: Illustrative Effect of this compound Concentration on Curing Properties of an MMA/PMMA Resin
| DPA Conc. in Monomer (% v/v) | Gel Time (minutes) | Setting Time (minutes) | Peak Exotherm (°C) |
| 0.2 | ~15 - 20 | ~25 - 30 | ~45 - 55 |
| 0.5 (Recommended Start) | ~8 - 12 | ~15 - 20 | ~60 - 75 |
| 1.0 | ~4 - 6 | ~8 - 12 | ~80 - 95 |
| 2.0 | < 3 | < 7 | > 100 |
Disclaimer: The data in this table is illustrative and intended for educational purposes only. Actual values are highly dependent on the specific formulation, ambient temperature, sample volume, and powder-to-liquid ratio.
Interpretation of Trends:
-
Increased DPA Concentration: Leads to a higher rate of radical generation. This results in a shorter gel time and setting time, providing a faster cure.
-
Peak Exotherm: A faster reaction releases the heat of polymerization more rapidly, leading to a higher peak exothermic temperature. This can be a critical factor, as excessive heat can cause monomer boiling (porosity) or damage to surrounding tissues in biomedical applications.
PART 5: Safety, Handling, and Storage
This compound must be handled with appropriate care. Users must consult the full Safety Data Sheet (SDS) before use. [5][6]
-
General Hazards: Causes skin and serious eye irritation. May be harmful if swallowed, inhaled, or in contact with skin. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [5] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [5] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a NIOSH/MSHA approved respirator may be required. [5]* Handling:
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors. * Keep away from heat, sparks, and open flames. It is an air-sensitive liquid. [7] * Handle and store under an inert gas for long-term stability. * Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. * Keep away from strong oxidizing agents and acids, as these are incompatible. [5] * Store separately from the BPO-containing powder component to prevent accidental mixing.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [6] * Skin: Wash off immediately with plenty of water. If skin irritation occurs, get medical help. [6] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. * Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. By following these guidelines, researchers can safely and effectively utilize this compound as a valuable component in the development of advanced polymer systems.
-
References
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Stenutz, R. (n.d.). This compound. NIST. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-n-Propylaniline. Retrieved from [Link]
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White, S. R., et al. (n.d.). Evaluation of peroxide initiators for radical polymerization–based self-healing applications. Beckman Institute, University of Illinois. Retrieved from [Link]
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Zoller, A., Gigmes, D., & Guillaneuf, Y. (2013). Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. Polymer Chemistry. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diisopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dipropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US11207245B2 - Composite for dental pattern resin.
- Google Patents. (n.d.). US4781940A - Process for the production of a filler for use in a microfilled dental composite formulation.
- Google Patents. (n.d.). WO2014203279A2 - Dental composite formulations.
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Imoto, M., et al. (2025). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP2571479B1 - DENTAL COMPOSITIONS.
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freepatentsonline.com. (n.d.). Dental restorative composition - Patent 0983762. Retrieved from [Link]
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Zhang, H., et al. (2025). Investigation of redox initiators for free radical frontal polymerization. ResearchGate. Retrieved from [Link]
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Feng, Y., et al. (2018). Initiation Mechanism of Benzoyl Peroxide/N, N-Dimethylaniline Redox System in Methyl Methacrylate Polymerization. ResearchGate. Retrieved from [Link]
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O'Driscoll, K. F., & Tobolsky, A. V. (2025). Kinetics of the polymerization of styrene catalyzed by benzoyl peroxide and dimethylaniline. VIII. On vinyl polymerization. ResearchGate. Retrieved from [Link]
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Chapman, N. B., & Shorter, J. (n.d.). Preparation and polymerization of methoxy-and N,N-diethylamino-substituted acrylic ester monomers. Journal of the Chemical Society. Retrieved from [Link]
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Dauletov, Y., et al. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. ResearchGate. Retrieved from [Link]
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Long, S. H., & McHugh, V. M. (n.d.). Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates. Defense Technical Information Center. Retrieved from [Link]
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Solovyeva, L., et al. (n.d.). New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. MDPI. Retrieved from [Link]
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Varshney, S. K., et al. (2025). Diblock copolymers containing poly(N,N-dimethyl)- or poly(N,N- diethylacrylamide) blocks: Synthesis via anionic polymerization in THF. ResearchGate. Retrieved from [Link]
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Application of N,N-Dipropylaniline as a Corrosion Inhibitor: A Technical Guide for Researchers
In the relentless pursuit of material preservation and longevity, the deployment of corrosion inhibitors stands as a cornerstone of industrial and scientific endeavors. This guide provides an in-depth exploration of N,N-Dipropylaniline, a promising candidate in the family of organic corrosion inhibitors. While specific experimental data for this compound is emerging, this document leverages established principles and data from analogous N,N-dialkylanilines, such as N,N-dimethylaniline, to provide a robust framework for its application and evaluation. This approach is grounded in the well-understood structure-activity relationships of aniline derivatives in corrosion science.
The Imperative of Corrosion Inhibition and the Role of Aniline Derivatives
Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and functionality of metallic structures across various sectors, including infrastructure, transportation, and energy. Organic corrosion inhibitors have garnered considerable attention due to their efficacy in forming protective surface films, mitigating the destructive ingress of corrosive agents.
Aniline and its derivatives are a class of organic compounds that have demonstrated significant potential as corrosion inhibitors. Their efficacy is largely attributed to the presence of the nitrogen atom with its lone pair of electrons and the aromatic ring rich in π-electrons. These structural features facilitate the adsorption of the inhibitor molecule onto the metal surface, creating a barrier that impedes both anodic and cathodic corrosion reactions. The general mechanism involves the inhibitor displacing water molecules and other corrosive species from the metal surface.[1]
This compound: A Profile
This compound is an aromatic amine characterized by a benzene ring substituted with a dipropylamino group. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring are the primary active centers that enable its interaction with metal surfaces. The propyl chains, while primarily influencing its solubility and physical properties, can also contribute to the formation of a more compact and hydrophobic protective layer.
The inhibition mechanism of this compound is predicated on its ability to adsorb onto the metal surface. This adsorption can occur through two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine in acidic solutions.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[1]
The interplay of these adsorption mechanisms leads to the formation of a protective film that isolates the metal from the corrosive environment.
Evaluating the Performance of this compound: Experimental Protocols
A rigorous evaluation of a corrosion inhibitor's performance is paramount. The following are detailed protocols for the key experimental techniques used to quantify the efficacy of this compound.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare metallic coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).
-
Final Weighing: After the exposure period, carefully remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse with deionized water, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Electrolyte: Fill the cell with the corrosive solution, with and without the desired concentrations of this compound.
-
Stabilization: Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves to their intersection point.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface.
Protocol:
-
Cell and Electrolyte Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The R_ct value is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Expected Performance and Mechanistic Insights
Based on studies of analogous N,N-dialkylanilines, this compound is expected to be an effective corrosion inhibitor, particularly in acidic environments.[2] The inhibition efficiency is anticipated to increase with increasing concentration, as more inhibitor molecules become available to adsorb onto the metal surface.
Table 1: Representative Inhibition Efficiency of N,N-Dimethylaniline on Zinc in 0.5 M H₂SO₄ at 301 K (as an analogue for this compound)
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 10 | 75.2 |
| 20 | 82.5 |
| 40 | 89.1 |
| 60 | 93.5 |
Data adapted from studies on N,N-dimethylaniline as a representative N,N-dialkylaniline.[2]
Adsorption Isotherm
The adsorption behavior of this compound on the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a suitable model for such inhibitors, which assumes the formation of a monolayer of the inhibitor on the metal surface.[2]
Quantum Chemical Insights
Quantum chemical calculations, often performed using Density Functional Theory (DFT), can provide a deeper understanding of the inhibitor-metal interaction.[3] Key parameters that correlate with inhibition efficiency include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a greater ability to accept electrons from the metal surface.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption on the metal surface.
For this compound, the nitrogen atom and the phenyl ring are expected to be the primary sites for electron donation, leading to a strong adsorption on the metal surface.
Conclusion
This compound holds significant promise as a corrosion inhibitor, leveraging the established efficacy of aniline derivatives. The experimental protocols detailed in this guide provide a comprehensive framework for its evaluation. While direct experimental data is still forthcoming, the insights from analogous N,N-dialkylanilines strongly suggest that this compound will exhibit effective corrosion inhibition through a mechanism of surface adsorption, thereby protecting metallic assets from degradation. Further research is encouraged to elucidate the specific performance characteristics of this compound.
References
-
Investigation of Aniline and N,N-Dimethylaniline as Acidic Corrosion Inhibitor: a Structure–Efficiency Relationship Study. (2025). ResearchGate. [Link]
-
N,N-Dimethylaniline as corrosion inhibitor for zinc in sulphuric acid medium. (2025). ResearchGate. [Link]
- Electrochemical impedance spectroscopy (SIE) evaluation of the effect of immersion time of the protective matrix based on a poly. (n.d.).
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. (n.d.).
-
Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (2012). Bulletin of Materials Science. [Link]
- Potentiodynamic polarization curves for mild steel immersed in 0.6 M... (n.d.).
- Corrosion Inhibition of N, N-Dimethyl-(4-Disproportionated Rosin Aminomethyl)-Phenylamine on Carbon Steel in HCl Solution. (n.d.). Journal of Chinese Society for Corrosion and protection.
-
PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. (2022). MDPI. [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. [Link]
-
The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor. (2023). Materials Science. [Link]
- Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. (2014). Corrosion Science.
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. (2023). Research Square.
- Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine). (n.d.).
- On the Integration of Dielectrometry into Electrochemical Impedance Spectroscopy to Obtain Characteristic Properties of a Dielectric Thin Film. (n.d.).
-
Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors. (2022). Scientific Reports. [Link]
- Adsorption of Molecules onto Metallic Surfaces. (n.d.). University of Vermont.
- Typical potentiodynamic polarization curves of AISI 316 stainless steel... (n.d.).
- Potentiodynamic polarization study of Type 316L and 316LVM stainless steels for surgical implants in simulated body fluids. (2011). Journal of Chemical and Pharmaceutical Research.
- Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014). International Journal of Electrochemical Science.
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Modeling Adsorption and Reactions of Organic Molecules at Metal Surfaces. (2014). Accounts of Chemical Research. [Link]
- Potentiodynamic polarization curves of 316L SS in aqueous solutions,... (n.d.).
- Breaking boundaries: Electrochemical impedance spectroscopy meets environmental TEM. (2024). DENSsolutions.
- Electrochemical Impedance Spectroscopy as a Tool to Probe the State of Water in Hybrid Sol-gel Coatings on Mild Steel. (n.d.). Taylor & Francis.
- Potentiodynamic polarization curves for stainless steel and deposited... (n.d.).
- Alkali Metal Adsorption on Metal Surfaces: New Insights From New Tools. (n.d.). University of Cambridge.
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Alkali metal adsorption on metal surfaces: new insights from new tools. (2021). Physical Chemistry Chemical Physics. [Link]
- General overview to understand the adsorption mechanism of textile dyes and heavy metals on the surface of different clay materials. (2022). Arabian Journal of Chemistry.
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A Guide to the Electrophilic Aromatic Substitution of N,N-Dipropylaniline: Mechanism, Protocols, and Key Considerations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dipropylaniline is an electron-rich aromatic compound that serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic materials. Its reactivity is dominated by the potent activating and directing effects of the tertiary amino group, making it a prime substrate for electrophilic aromatic substitution (EAS). Understanding the nuances of this mechanism is critical for controlling reaction regioselectivity and achieving desired synthetic outcomes.
This application note provides a comprehensive guide to the EAS mechanism of this compound. We move beyond a simple recitation of facts to explain the causality behind its reactivity and provide detailed, field-tested protocols for key transformations. This document is designed to empower researchers to confidently and safely utilize this compound in their synthetic endeavors.
Section 1: The Fundamental Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction universally proceeds via a two-step mechanism, often referred to as the arenium ion mechanism.[1][2]
-
Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] This is the slow, rate-determining step of the reaction.
-
Step 2 (Fast): A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the electrophile. This restores the aromatic π-system, yielding the substituted product.[1]
Caption: The general two-step mechanism of electrophilic aromatic substitution.
Section 2: The Directing Influence of the N,N-Dipropylamino Group
The substituent on a benzene ring profoundly influences both the rate of reaction and the position of electrophilic attack. The N,N-dipropylamino group is a powerful activating group and a strong ortho-, para- director.[4][5]
Activating Nature: The nitrogen atom's lone pair of electrons is directly conjugated with the aromatic π-system. Through resonance (a +R effect), this lone pair is delocalized into the ring, significantly increasing its electron density.[6] This enriched electron density makes the ring a much stronger nucleophile, leading to a faster reaction rate compared to unsubstituted benzene.
Ortho-, Para-Direction: The increased electron density is not distributed uniformly. As shown in the resonance structures of this compound, the negative charge is localized specifically at the ortho and para positions. More importantly, when an electrophile attacks at these positions, the resulting arenium ion is significantly more stable. This is because a key resonance contributor places the positive charge directly on the nitrogen atom, which can stabilize it through its lone pair, giving every atom in the structure a full octet. Attack at the meta position does not allow for this type of stabilization.[4]
Caption: Stability of arenium ions for ortho, meta, and para attack on this compound.
Steric Considerations: The two propyl groups on the nitrogen atom are sterically bulky. This bulk hinders the approach of an electrophile to the adjacent ortho positions. Consequently, electrophilic substitution on this compound typically shows a strong preference for the sterically accessible para position.
Section 3: Protocols for Key EAS Reactions
Halogenation: Bromination of this compound
A. Mechanistic Considerations & Causality: The high activation of the ring by the amino group makes halogenation extremely rapid.[7] Without careful control of stoichiometry and temperature, polysubstitution is a significant risk.[8] The reaction generates hydrobromic acid (HBr), which can protonate the basic aniline, potentially slowing or stopping the reaction. Therefore, a mild base is often added during workup to neutralize the acid and isolate the free amine product.
B. Detailed Experimental Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.77 g, 10.0 mmol) in 20 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature is between 0-5 °C.
-
Bromine Addition: In a separate vial, prepare a solution of bromine (1.60 g, 10.0 mmol, ~0.51 mL) in 10 mL of DCM. Using a dropping funnel, add the bromine solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the temperature does not rise above 10 °C.[9]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Quenching & Neutralization: Slowly pour the reaction mixture into a 250 mL beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir carefully until effervescence ceases. The color of the organic layer should become lighter.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield 4-bromo-N,N-dipropylaniline.
C. Workflow Diagram:
Caption: Experimental workflow for the bromination of this compound.
Nitration: The Challenge of Acidic Conditions
A. Mechanistic Considerations & Causality: Direct nitration of anilines using the standard nitrating mixture (concentrated H₂SO₄ and HNO₃) is problematic. The strongly acidic conditions lead to the protonation of the basic nitrogen atom.[10] The resulting anilinium ion, Ph-N⁺H(Pr)₂, possesses a powerful electron-withdrawing group. This deactivates the ring towards electrophilic attack and, via the inductive effect (-I), directs incoming electrophiles to the meta position.[11] Therefore, direct nitration of this compound will yield a significant amount of the meta-nitro product, contrary to the expectations based on the unprotonated amine.[12]
Caption: Protonation of this compound under strong acid conditions.
B. Detailed Experimental Protocol (Yielding m-Nitro Product):
-
Acid Preparation: In a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (30 mL). Cool the flask to 5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound (8.85 g, 50.0 mmol) to the cold sulfuric acid while stirring, ensuring the temperature remains below 25 °C. Continue stirring until the temperature drops back to 5 °C.[12]
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (4.5 mL), with cooling.
-
Nitration: Add the nitrating mixture dropwise to the aniline sulfate solution. Maintain the reaction temperature between 5-10 °C using the ice-salt bath. The addition should take approximately 1 hour.[12]
-
Reaction Completion: Stir the mixture at 5-10 °C for an additional hour after the addition is complete.
-
Workup: Pour the reaction mixture slowly and with vigorous stirring onto 300 g of crushed ice in a large beaker.
-
Neutralization: Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 25 °C with external cooling. The product will precipitate out.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product will be a mixture of isomers, which can be separated by column chromatography.
Friedel-Crafts Reactions: A Note on Incompatibility
A. Mechanistic Considerations & Causality: Standard Friedel-Crafts alkylation and acylation reactions, which rely on Lewis acid catalysts like AlCl₃, are generally not feasible with this compound.[13] The basic nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst.[14] This forms a deactivating complex [Ph-N(Pr)₂(AlCl₃)], which prevents the catalyst from activating the alkyl/acyl halide and shuts down the desired EAS reaction.[15] Modern synthetic methods using alternative catalysts, such as gold(I) complexes, have been developed to circumvent this long-standing limitation.[16][17]
Product Characterization (Self-Validation)
Verifying the identity and purity of the reaction products is a critical step. The following table summarizes the expected spectral data for the starting material and the primary para-substituted product from bromination.
| Compound | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec (EI) m/z |
| This compound | 177.29 | ~7.2 (m, 2H, meta-H), ~6.6 (m, 3H, ortho/para-H), ~3.2 (t, 4H, N-CH₂), ~1.6 (sext, 4H, CH₂), ~0.9 (t, 6H, CH₃)[18] | 177 (M⁺), 148 ([M-C₂H₅]⁺), 106 ([M-2(C₃H₇)+H]⁺)[18] |
| 4-Bromo-N,N-dipropylaniline | 256.19 | ~7.3 (d, 2H, Ar-H ortho to Br), ~6.5 (d, 2H, Ar-H ortho to N), ~3.2 (t, 4H, N-CH₂), ~1.6 (sext, 4H, CH₂), ~0.9 (t, 6H, CH₃) | 255/257 (M⁺, ~1:1 isotope pattern), 226/228 ([M-C₂H₅]⁺) |
Section 4: Safety Protocols & Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
This compound: Can be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.[19]
-
Bromine (in DCM): Highly corrosive, toxic, and a strong oxidant. Causes severe burns. Handle with extreme care, using a syringe or cannula for transfers. Work in a fume hood is mandatory. Have a sodium thiosulfate solution available for quenching spills.
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and cause severe burns. Always add acid to water, never the other way around. Handle with extreme caution.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation. It is a suspected carcinogen.
-
Waste Disposal: All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
This compound is a highly reactive aromatic substrate whose utility in organic synthesis is governed by the powerful activating and directing effects of its tertiary amino group. While this high reactivity enables facile transformations like halogenation, it also introduces challenges, particularly under the strongly acidic conditions required for reactions like nitration, which leads to unexpected meta substitution. Furthermore, classical Friedel-Crafts reactions are incompatible due to Lewis acid-base complexation. By understanding the causal mechanisms behind these behaviors and employing the detailed protocols provided, researchers can effectively control the electrophilic aromatic substitution of this compound to achieve their desired synthetic targets.
References
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Chain, W. J. et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Chain, W. J. et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Available at: [Link]
-
Wang, D. et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Scientific Reports. Available at: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available at: [Link]
-
Wang, D. et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH. Available at: [Link]
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Doubtnut. (2023). The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture... YouTube. Available at: [Link]
-
CONICET. (2016). Conformational properties and spectroscopic characterization of m-chlorosulfinylaniline. CONICET Digital. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]
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Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. Available at: [Link]
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Chain, W. J. et al. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters. Available at: [Link]
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Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Quora. Available at: [Link]
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Bruker. (n.d.). Peptides and Oligonucleotides (TIDES). Bruker. Available at: [Link]
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Pati, H. N. et al. (2010). Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview. Der Pharma Chemica. Available at: [Link]
-
Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. Available at: [Link]
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Johnson, C. D. et al. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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van der Wijst, T. et al. (2017). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics. Available at: [Link]
-
Embibe. (n.d.). The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is. Embibe. Available at: [Link]
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Wang, D. et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. PubMed. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
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Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy. Available at: [Link]
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ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... ResearchGate. Available at: [Link]
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ChemExperimental. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. YouTube. Available at: [Link]
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LabXchange. (n.d.). Electrophilic Aromatic Substitution. LabXchange. Available at: [Link]
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Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. Available at: [Link]
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van der Wijst, T. et al. (2017). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital... SciSpace. Available at: [Link]
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McAteer, D. et al. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. Available at: [Link]
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Coombes, R. G. et al. (1968). Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. Available at: [Link]
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Application Notes and Protocols for the Nitrosation of N,N-Dipropylaniline
Introduction: The Significance of C-Nitrosation in Organic Synthesis and Drug Development
The reaction of tertiary aromatic amines, such as N,N-dipropylaniline, with acidified nitrite is a cornerstone transformation in organic chemistry, primarily leading to C-nitroso compounds through electrophilic aromatic substitution. This process, known as C-nitrosation, yields products that are valuable intermediates in the synthesis of dyes, polymers, and importantly, pharmacologically active molecules.[1] The resulting para-nitroso derivatives can be readily oxidized to the corresponding nitro compounds or reduced to form para-amino derivatives, opening pathways to a diverse range of functionalized aromatic systems.
However, this reaction is not without its complexities and potential hazards. A critical consideration in the context of drug development and safety is the potential for concurrent N-nitrosation through a dealkylative pathway, which can generate N-nitrosamine impurities.[2][3] Given that many N-nitrosamines are classified as probable human carcinogens, understanding and controlling the conditions of this reaction is paramount for ensuring the safety and purity of pharmaceutical products.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with sodium nitrite and hydrochloric acid. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss potential side reactions, and outline essential safety and analytical considerations.
Mechanistic Insights: The Chemistry of Nitrosation
The reaction of this compound with sodium nitrite in an acidic medium, such as hydrochloric acid, proceeds through the in situ generation of nitrous acid (HNO₂).[5][6] The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), the key nitrosating agent.[5]
The electron-rich aromatic ring of this compound, activated by the strong electron-donating dialkylamino group, then undergoes electrophilic aromatic substitution. The nitrosonium ion is directed predominantly to the para position due to steric hindrance at the ortho positions from the propyl groups.[7]
Reaction Scheme:
Caption: Workflow for the synthesis of 4-nitroso-N,N-dipropylaniline.
Safety Considerations and Side Reactions
Primary Hazards:
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.
-
Hydrochloric Acid: Highly corrosive and can cause severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Nitrosamines: As previously mentioned, N-nitrosamines are potential carcinogens. While the primary reaction is C-nitrosation, the formation of N-nitroso-N-propylaniline via depropylation is a possible side reaction, particularly if the temperature is not well-controlled.
Side Reactions: The main side reaction of concern is the dealkylative N-nitrosation. Tertiary amines can undergo nitrosative cleavage to form a secondary amine and an aldehyde, with the resulting secondary amine being susceptible to N-nitrosation. Although this process is generally slower than C-nitrosation for electron-rich aromatic amines, its potential occurrence necessitates careful analytical testing of the final product, especially if it is intended for pharmaceutical use.
Analytical Characterization and Quality Control
To ensure the purity of the synthesized 4-nitroso-N,N-dipropylaniline and to quantify any potential N-nitrosamine impurities, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the main product and for separating it from starting material and non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for the detection and quantification of trace levels of N-nitrosamine impurities due to its high sensitivity and selectivity. [5]* Gas Chromatography-Mass Spectrometry (GC-MS): Also a powerful technique for nitrosamine analysis, particularly for more volatile nitrosamines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the desired 4-nitroso-N,N-dipropylaniline product.
Regulatory agencies like the FDA provide guidance on the acceptable intake limits for various nitrosamine impurities, and sensitive analytical methods are required to meet these stringent requirements.
Conclusion
The nitrosation of this compound is a valuable synthetic transformation that requires careful execution and a thorough understanding of the underlying chemistry. By following the detailed protocol and adhering to the safety precautions outlined in these notes, researchers can confidently synthesize 4-nitroso-N,N-dipropylaniline while minimizing the risk of forming hazardous impurities. The integration of robust analytical quality control is non-negotiable, particularly in the context of drug development, to ensure the safety and efficacy of the final products.
References
- Baertschi, S. W. (2023). The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies.
- p-Nitroso-dimethylaniline. (2020). Sciencemadness Discussion Board.
- Method of preparing p-nitrosoaniline derivatives. (2009).
- Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Experimental Procedures.
- Qiu, S., et al. (2018). Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. Organic Chemistry Frontiers.
- Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. (2018).
- Preparations of C-Nitroso Compounds. (n.d.).
- n-nitrosomethylaniline. (n.d.). Organic Syntheses Procedure.
- Reaction of Amines with Nitrous Acid. (2023). Chemistry LibreTexts.
- The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps.
- Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.).
- Diazotis
- Chad's Prep. (2018). 22.8a Reaction with Nitrous Acid and the Sandmeyer Reactions. YouTube.
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- Sodium Nitrite Safety Guide. (n.d.). Scribd.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
- Potential Small And Drug Substance-Related Nitrosamines. (2023). Lhasa Limited.
- Qiu, S., et al. (2018). Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. Organic Chemistry Frontiers.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-Dipropylaniline from Aniline
Welcome to the Technical Support Center for the synthesis of N,N-dipropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this chemical transformation. Our goal is to empower you with the knowledge to optimize your synthetic route, maximize yield and purity, and troubleshoot common issues encountered in the laboratory.
I. Strategic Overview: Synthetic Pathways to this compound
The synthesis of this compound from aniline can be approached through two primary methodologies: Direct N-Alkylation and Reductive Amination. The choice of pathway is critical and depends on available starting materials, catalyst systems, and desired selectivity.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions based on established chemical principles and field experience.
Issue 1: Low Conversion of Aniline
Question: I am observing a low conversion of aniline in my reaction, with a significant amount of starting material remaining. What are the potential causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For the alkylation of aniline with propanol, for instance, temperatures around 245°C and pressures of approximately 600 lb/in² have been found to be optimal in certain systems.[1] Insufficient temperature may lead to a sluggish reaction rate, while excessively high temperatures can promote side reactions and catalyst deactivation.
-
Catalyst Inactivity: The choice and preparation of the catalyst are paramount. For reductive amination, pre-reduction of a copper chromite catalyst with hydrogen at 300°C for 4 hours prior to the reaction can significantly enhance its activity.[2] Ensure your catalyst is properly activated according to the supplier's or a validated literature protocol.
-
Inappropriate Molar Ratio of Reactants: An excess of the alkylating agent is not always beneficial and can sometimes lead to the formation of undesired byproducts.[2] It is crucial to determine the optimal reactant ratio for your specific catalytic system. A 1:3 molar ratio of aniline to n-propanol has been reported as optimal in some acid-catalyzed syntheses.[1]
Issue 2: Poor Selectivity - Formation of N-Propylaniline and C-Alkylated Byproducts
Question: My reaction is producing a mixture of N-propylaniline and this compound, with the mono-alkylated product being predominant. I am also observing C-alkylated impurities. How can I enhance selectivity towards the desired di-alkylated product?
Answer: Achieving high selectivity for this compound over N-propylaniline is a common hurdle. The mono-alkylated intermediate can be more nucleophilic than aniline itself, leading to further alkylation.[2]
-
Controlling Reactant Stoichiometry: To favor di-alkylation, a higher molar ratio of the propylating agent to aniline is generally required. For instance, a 1:3 aniline to n-propanol mole ratio has been utilized in the synthesis of dipropylaniline.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Zeolite catalysts, for example, can be tailored to favor either N-alkylation or C-alkylation based on their pore size and acidity.[3][4] For N,N-dialkylation, a catalyst that promotes the second alkylation step is desirable.
-
Reaction Conditions: Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable di-alkylated product. However, this must be balanced against the risk of byproduct formation and catalyst degradation.[1]
The formation of C-alkylated anilines is a competing reaction, particularly at higher temperatures and with certain acidic catalysts.[3] To minimize C-alkylation:
-
Employ Milder Reaction Conditions: Lowering the reaction temperature can often reduce the extent of C-alkylation.
-
Choose a More Selective Catalyst: Catalysts with shape selectivity, such as certain zeolites, can sterically hinder the alkylation of the aromatic ring.
Issue 3: Catalyst Deactivation
Question: I am observing a decrease in catalyst activity over several runs. What is causing this, and how can I regenerate my catalyst?
Answer: Catalyst deactivation is a common issue in continuous or repeated batch processes. The primary cause is often the deposition of carbonaceous materials, known as "coke," on the active sites of the catalyst.[2][5][6] These deposits can block pores and active centers, leading to a loss of catalytic activity.
-
Minimizing Coke Formation:
-
Catalyst Regeneration:
-
Oxidative Regeneration: For catalysts deactivated by coke, a carefully controlled calcination in the presence of air or a dilute oxygen stream can burn off the carbonaceous deposits.[5] The temperature and duration of this process must be optimized to avoid damaging the catalyst structure.
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed inhibitors or soluble coke precursors.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both direct N-alkylation with propanol and reductive amination with propanal are viable routes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols like propanol is considered a greener approach as it produces only water as a byproduct.[7] Reductive amination offers excellent control and can be performed under mild conditions with reducing agents like sodium borohydride.[8] The choice often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the key safety precautions to consider when working with aniline?
A2: Aniline is toxic and can be absorbed through the skin.[9][10] It is also a suspected carcinogen and mutagen.[9][10] All manipulations should be carried out in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.[9] An emergency eyewash and shower should be readily accessible.[9] Always consult the Safety Data Sheet (SDS) for aniline before commencing any work.[10][11][12][13]
Q3: How can I effectively purify the crude this compound product?
A3: The primary impurities in the crude product are typically unreacted aniline, N-propylaniline, and potentially C-alkylated byproducts.
-
Initial Workup: A common procedure involves neutralizing any acid catalyst with a base (e.g., sodium carbonate solution), followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Fractional Distillation: Due to the different boiling points of the components, fractional distillation under reduced pressure is the most effective method for separating this compound from aniline and N-propylaniline.
-
Chromatography: For small-scale purifications or to obtain very high purity material, flash column chromatography on silica gel can be employed.[8]
Q4: What are the expected spectroscopic signatures for this compound?
A4: Characterization of the final product is crucial for confirming its identity and purity.
| Spectroscopic Data for this compound | |
| ¹H NMR (in CDCl₃) | Approximate chemical shifts (δ, ppm): 0.9 (t, 6H, CH₃), 1.6 (m, 4H, CH₂), 3.2 (t, 4H, N-CH₂), 6.6-6.7 (m, 3H, Ar-H), 7.1-7.2 (m, 2H, Ar-H).[14] |
| ¹³C NMR | Expected signals for aliphatic and aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for C-N stretching, aromatic C-H stretching, and aromatic C=C bending. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 177, with characteristic fragmentation patterns.[15][16] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation with 1-Propanol
This protocol is a generalized procedure based on literature precedents and should be optimized for your specific laboratory conditions.
Caption: Workflow for N-alkylation of aniline with 1-propanol.
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine aniline (1.0 eq.), 1-propanol (3.0 eq.), and a catalytic amount of sulfuric acid (e.g., 0.3 eq.).[1]
-
Reaction: Seal the reactor and heat the mixture to 245°C with stirring. The pressure will rise; maintain a pressure of approximately 600 lb/in².[1] Allow the reaction to proceed for 2-4 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the pressure. Transfer the reaction mixture to a flask and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to remove the solvent. Purify the crude product by fractional distillation under vacuum.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the this compound.
V. References
-
Ben-Gurion University Research Portal. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. [Link]
-
ResearchGate. Mechanism of aniline alkylation with methanol. [Link]
-
ResearchGate. (2021). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. [Link]
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PubChem. N,N-Diisopropylaniline. [Link]
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University of Windsor. Aniline Safety Operating Procedure. [Link]
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SpectraBase. This compound. [Link]
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PubChem. N-Phenyldipropylamine. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]
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Techno PharmChem. Safety Data Sheet: ANILINE. [Link]
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Carl ROTH. Safety Data Sheet: Aniline. [Link]
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Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline. [Link]
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PubChemLite. This compound (C12H19N). [Link]
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TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Scientific Research Publishing Inc. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. [Link]
-
NIST WebBook. N,N-Di-(n-propyl)benzenamine. [Link]
-
Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. [Link]
-
YouTube. (2024). Aniline does not undergo Friedel-Crafts reaction. Why?. [Link]
-
Stenutz. This compound. [Link]
-
ResearchGate. (1975). Synthesis of dipropylaniline from aniline and n-propanol. [Link]
-
NIST WebBook. 1-Propanamine, N,N-dipropyl-. [Link]
-
ResearchGate. N‐Alkylation of aniline with benzyl alcohol. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. [Link]
-
Chegg. (2018). What product would you expect to be formed when this compound reacts with aqueous sodium nitrite and hydrochloric acid?. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. [Link]
-
Scilit. (1988). Selective Alkylation of Aniline With Methanol Over Boronsilicate Molecular Sieve. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of propylamine. [Link]
-
ACS Publications. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]
-
Google Patents. Method of separating alkyl anilines.
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Google Patents. Process for the purification of N,N-dimethylamino-propyl amine.
-
Wikipedia. Bioconjugation. [Link]
-
Scilit. (1989). Selective Alkylation of Aniline With Methanol Over Boronsilicate Molecular Sieve. [Link]
-
PubChem. 3,4-Dipropylaniline. [Link]
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Technical Support Center: N-Alkylation of Aniline to N,N-Dipropylaniline
Welcome to the technical support center for the N-alkylation of aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of N,N-dipropylaniline. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you achieve optimal results and overcome common challenges. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.
Introduction: The Challenge of Selective N,N-Dialkylation
The synthesis of this compound from aniline is a classic nucleophilic substitution reaction. However, its practical execution is often complicated by a lack of selectivity, leading to a mixture of products that can be challenging to separate.[1][2] The primary amine of aniline can react with an alkylating agent, such as a propyl halide or propanol, to form the mono-alkylated product, N-propylaniline. This secondary amine is often more nucleophilic than the starting aniline, making it highly susceptible to a second alkylation to form the desired this compound.[3] Unfortunately, the reaction doesn't always stop there, and over-alkylation can lead to the formation of a quaternary ammonium salt. Furthermore, under certain conditions, electrophilic attack on the aromatic ring can result in C-alkylation.[4]
This guide will provide you with the knowledge to navigate these challenges, control your reaction, and effectively isolate your target compound.
Reaction Mechanism and Side Product Formation
Understanding the reaction pathways is critical for troubleshooting. The primary reaction is a nucleophilic substitution, but several competing reactions can occur.
Sources
Technical Support Center: Synthesis of N,N-Dipropylaniline
Welcome to the technical support center for the synthesis of N,N-Dipropylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this tertiary amine. Here, we provide in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions to enhance your reaction yields and product purity.
Two primary synthetic strategies are commonly employed for the synthesis of this compound: direct N-alkylation of aniline and reductive amination. This guide will cover both methodologies, addressing their respective challenges and optimization parameters.
Troubleshooting Guide
Low yields and impure products are common hurdles in the synthesis of this compound. The following table outlines frequent problems, their probable causes, and scientifically-grounded solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Aniline | 1. Insufficient reaction time or temperature: The reaction may not have reached completion. 2. Poor quality of reagents: Impurities in aniline or the alkylating/reducing agent can inhibit the reaction. 3. Ineffective base (for N-alkylation): The base may not be strong enough to deprotonate aniline effectively. | 1. Optimize reaction conditions: Increase the reaction time or temperature incrementally and monitor the progress by TLC or GC. For example, N-alkylation reactions may require heating at elevated temperatures for several hours.[1] 2. Purify starting materials: Distill aniline and ensure the alkylating or reducing agents are of high purity. 3. Select a stronger base: Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent. |
| Formation of N-Propylaniline (Mono-alkylation Product) | 1. Insufficient alkylating agent: The molar ratio of the propylating agent to aniline may be too low. 2. Reaction conditions favor mono-alkylation: Lower temperatures and shorter reaction times can sometimes favor the formation of the secondary amine. | 1. Increase the molar ratio of the alkylating agent: Use a larger excess of the propyl halide or propanal. A mole ratio of aniline to n-propanol of 1:3 has been shown to be effective in some cases.[2] 2. Adjust reaction conditions: Increase the reaction temperature and/or time to promote the second alkylation step. |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | 1. Excessive alkylating agent and harsh conditions: A large excess of the alkylating agent combined with high temperatures can lead to the formation of the quaternary salt. | 1. Carefully control stoichiometry: Use a moderate excess of the alkylating agent (e.g., 2.2-2.5 equivalents). 2. Monitor the reaction closely: Track the disappearance of the tertiary amine and the appearance of the quaternary salt by TLC or LC-MS to stop the reaction at the optimal time. |
| Presence of Side-Products (e.g., from elimination) | 1. High reaction temperatures: Can promote side reactions like the elimination of HBr from propyl bromide. | 1. Optimize reaction temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Difficult Purification | 1. Similar boiling points of product and byproducts: N-Propylaniline and this compound can be difficult to separate by distillation. 2. Formation of emulsions during workup: Can complicate the separation of organic and aqueous layers. | 1. Utilize column chromatography: Silica gel chromatography is an effective method for separating the desired product from closely related impurities.[3][4] 2. Employ different workup procedures: Consider using a brine wash to break emulsions or using a different extraction solvent. For some amines, purification can be achieved by forming a salt, washing away impurities, and then neutralizing to recover the free amine.[5] |
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing this compound: N-alkylation or reductive amination?
A1: The choice between N-alkylation and reductive amination depends on several factors including available starting materials, desired scale, and tolerance for potential side products.
-
N-Alkylation with propyl halides (e.g., 1-bromopropane) is a classical and straightforward approach. However, it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, and may require forcing conditions.[6] The reaction of the initially formed secondary amine (N-propylaniline) can sometimes be more reactive than the starting aniline, leading to a mixture of products.[6][7]
-
Reductive Amination of aniline with propanal is often a cleaner and more controlled method.[8][9] It involves the formation of an imine intermediate, which is then reduced in situ to the desired tertiary amine. This method can offer higher selectivity and yield, especially when using mild reducing agents like sodium triacetoxyborohydride (STAB).[10]
For laboratory-scale synthesis where high purity is crucial, reductive amination is often the preferred method due to its higher selectivity.
Q2: What is the role of the base in the N-alkylation of aniline, and how do I choose the right one?
A2: In the N-alkylation of aniline with a propyl halide, the base plays a crucial role in neutralizing the hydrogen halide (e.g., HBr) that is formed during the reaction. This prevents the protonation of the aniline starting material and the amine products, which would render them non-nucleophilic and stop the reaction.
The choice of base is critical:
-
Inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are commonly used. They are inexpensive and effective, particularly in polar aprotic solvents like DMF or acetonitrile.
-
Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used. They act as acid scavengers and are soluble in a wide range of organic solvents.
-
For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary to fully deprotonate the aniline and drive the reaction to completion. However, care must be taken as this can also promote side reactions.
The ideal base should be strong enough to neutralize the acid formed but not so strong that it causes significant side reactions. For the synthesis of this compound, potassium carbonate is often a good starting point.
Q3: My reductive amination reaction is sluggish. How can I improve the reaction rate?
A3: A sluggish reductive amination can be due to several factors. Here's how to troubleshoot:
-
Imine Formation: The first step is the formation of the imine from aniline and propanal. This is an equilibrium process and can be slow.
-
Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves.
-
pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can accelerate imine formation. However, too much acid will protonate the aniline, making it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
-
Reduction Step: The choice of reducing agent is also important.
-
Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for the reduction of imines in the presence of aldehydes, and does not require acidic conditions.
-
Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic and requires careful handling.
-
Catalytic Hydrogenation (e.g., H2 with a Pd/C catalyst) is another option, particularly for larger-scale reactions.[10]
-
Q4: How can I effectively purify my this compound product?
A4: The purification of this compound can be challenging due to the potential for closely related impurities.
-
Distillation: If the product is relatively pure and the boiling points of the impurities are significantly different, fractional distillation under reduced pressure can be an effective method.
-
Column Chromatography: For high purity, silica gel column chromatography is the most reliable method. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on TLC analysis.
-
Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can be used to extract the basic amine products into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent. This is a good way to remove non-basic organic impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for reductive amination and is a good starting point for optimization.
Materials:
-
Aniline
-
Propanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of aniline (1.0 equivalent) in DCM or DCE, add propanal (2.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.5 equivalents) in the reaction solvent.
-
Slowly add the STAB slurry to the reaction mixture. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis of this compound via N-Alkylation
This protocol is a general procedure for the N-alkylation of anilines.
Materials:
-
Aniline
-
1-Bromopropane
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of aniline (1.0 equivalent) in DMF or acetonitrile, add potassium carbonate (3.0 equivalents) or cesium carbonate (2.5 equivalents).
-
Add 1-bromopropane (2.5 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC. The reaction may take 12-48 hours to complete.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) to remove the DMF.
-
Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Sources
- 1. CN111100019A - N, N-di-N-propyl-2-propoxyethylamine and preparation method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. teledynelabs.com [teledynelabs.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Common impurities in commercially available N,N-Dipropylaniline
Welcome to the Technical Support Center for N,N-Dipropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile tertiary amine in their work. As a seasoned application scientist, I understand that the success of your experiments often hinges on the purity of your reagents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities in commercially available this compound.
Understanding the Purity of Commercial this compound
Commercially available this compound is typically offered at a purity of 98% or higher, as determined by Gas Chromatography (GC). While this level of purity is suitable for many applications, the remaining percentage can contain impurities that may interfere with sensitive reactions. The most common method for synthesizing this compound is the N-alkylation of aniline with n-propanol, often under acidic conditions. This process can lead to a predictable profile of impurities.
A study on the synthesis of dipropylaniline from aniline and n-propanol highlights that the conversion of aniline to the mono-substituted N-propylaniline can be higher than the conversion to the desired this compound. The reaction can also produce "undesirable tarry matter". This suggests that the primary impurities are likely residual starting materials and intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in my commercial this compound?
A1: Based on the typical synthesis route, the most probable impurities are:
-
Aniline: Unreacted starting material.
-
N-Propylaniline: The mono-alkylated intermediate.
-
Oxidation Products: Tertiary amines can be susceptible to oxidation, especially if not stored under an inert atmosphere. This can lead to the formation of N-oxides and other colored byproducts.
-
"Tarry Matter": High-molecular-weight byproducts or polymerization products formed during synthesis.
Q2: My reaction is sluggish or incomplete when using this compound as a base. What could be the cause?
A2: A common reason for reduced reaction efficiency is the presence of primary (aniline) or secondary (N-propylaniline) amine impurities. These can compete with your desired reaction pathway by reacting with your substrate or reagents. For instance, in a reaction where this compound is intended to act as a non-nucleophilic base, the presence of nucleophilic primary and secondary amines can lead to unwanted side products.
Q3: I've noticed a yellow or brownish tint in my this compound. Is it still usable?
A3: A slight yellow color is common in commercial this compound and does not necessarily indicate significant impurity. However, a darker brown or reddish color can be a sign of oxidation or the presence of polymeric "tarry" impurities. For sensitive applications, such as in pharmaceutical development where color can be an indicator of instability or the presence of chromophoric impurities, purification may be necessary.
Q4: How can I purify my this compound to remove these common impurities?
A4: A standard and effective method for purifying this compound involves treatment with acetic anhydride followed by fractional distillation. The acetic anhydride will acylate the primary (aniline) and secondary (N-propylaniline) amine impurities, converting them into higher-boiling acetamides. The desired this compound, being a tertiary amine, does not react and can then be separated by fractional distillation under reduced pressure.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to this compound impurities.
Problem 1: Unexpected Side Products in Your Reaction
-
Symptom: Your reaction yields a mixture of products, including some that appear to be derived from the addition of a propylamino or amino group to your starting material.
-
Underlying Cause: The presence of N-propylaniline or aniline impurities in your this compound. These primary and secondary amines are often more nucleophilic than the tertiary amine and can participate in undesired side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Problem 2: Inconsistent Reaction Yields or Rates
-
Symptom: You observe significant batch-to-batch variability in your reaction outcomes when using this compound from different suppliers or even different lots from the same supplier.
-
Underlying Cause: The level and type of impurities can vary between batches of this compound.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent reaction results.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound for Impurity Profiling
This protocol outlines a general method for identifying and quantifying the common impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (split ratio 50:1) |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-400 amu |
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra.
-
Expected Retention Times (Relative): Aniline < N-Propylaniline < this compound.
-
Mass Spectra: Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the peaks.
-
Protocol 2: Purification of this compound
This protocol describes the purification of this compound by removing primary and secondary amine impurities.
Materials:
-
Commercial this compound
-
Acetic Anhydride
-
Sodium Hydroxide (pellets)
-
Distillation apparatus suitable for vacuum distillation
Procedure:
-
To the commercial this compound, add acetic anhydride (10% by volume).
-
Reflux the mixture for 2-3 hours. This will convert aniline and N-propylaniline to their corresponding acetamides.
-
Cool the reaction mixture to room temperature.
-
Carefully add sodium hydroxide pellets to the mixture until it is basic (test with pH paper). This will neutralize any excess acetic acid.
-
Set up the apparatus for fractional distillation under reduced pressure.
-
Distill the this compound. The higher-boiling acetamides will remain in the distillation flask.
-
Collect the purified this compound and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
References
Technical Support Center: Navigating Reactions with N,N-Dipropylaniline
Welcome to the technical support resource for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges posed by steric hindrance in reactions involving N,N-Dipropylaniline. The bulky nature of the two n-propyl groups on the nitrogen atom significantly influences its reactivity, often leading to unexpected outcomes or low yields. This center is designed to provide you with the expert insights and practical protocols needed to ensure the success of your synthetic endeavors.
Understanding the Challenge: The Steric Profile of this compound
This compound is a tertiary aniline where the nitrogen atom is substituted with two n-propyl groups. This substitution pattern creates a sterically congested environment around the nitrogen and influences the electronic properties of the aromatic ring. The propyl chains can restrict the approach of reagents to both the nitrogen atom and the ortho positions of the aniline ring.[1][2] This steric hindrance is a critical factor to consider when planning syntheses involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution
Question 1: I am attempting a Friedel-Crafts acylation on this compound and observing very low to no product formation. What is the likely cause and how can I resolve this?
Answer:
This is a common issue when working with highly activated and sterically hindered anilines like this compound. The primary challenge is the strong interaction between the Lewis acid catalyst (e.g., AlCl₃) and the lone pair of electrons on the nitrogen atom. This interaction forms a complex that deactivates the aromatic ring towards electrophilic attack.
Troubleshooting Workflow for Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Detailed Protocol for Vilsmeier-Haack Formylation of this compound:
The Vilsmeier-Haack reaction is an excellent alternative for the formylation of electron-rich aromatic compounds and avoids the use of strong Lewis acids that can complex with the aniline nitrogen.[3][4]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction with this compound: Dissolve this compound (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate until a pH of 7-8 is reached.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 2: I am performing a nitration on this compound and obtaining a mixture of products with a significant amount of the meta-substituted isomer. How can I improve the para-selectivity?
Answer:
The formation of the meta-product during the nitration of N,N-dialkylanilines is often due to the protonation of the highly basic nitrogen atom in the strongly acidic nitrating mixture (e.g., HNO₃/H₂SO₄).[5] The resulting anilinium ion is a meta-directing group. The steric bulk of the dipropylamino group also disfavors ortho-substitution.
Strategies to Enhance Para-Selectivity in Nitration:
| Strategy | Rationale | Typical Conditions | Expected Outcome |
| Milder Nitrating Agent | Reduces the acidity of the reaction medium, minimizing protonation of the nitrogen. | Use acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) at low temperatures. | Increased para-selectivity. |
| Use of a Protecting Group | Temporarily converting the amino group to a less basic functional group can prevent protonation. However, this is less common for tertiary amines. | Not typically employed for N,N-dialkylanilines in this context. | - |
| Alternative Nitrating Conditions | Using a less acidic system can favor electrophilic attack on the activated ring. | Nitration with a nitrate salt (e.g., NaNO₂) in the presence of an acid catalyst. | Potentially improved para-selectivity, but may require optimization. |
A recommended approach is to use a milder nitrating agent like tert-butyl nitrite under neutral or slightly acidic conditions.[6]
Section 2: Directed Ortho-Metalation (DoM)
Question 3: I am struggling to achieve efficient ortho-lithiation of this compound using n-butyllithium. What are the critical parameters for success?
Answer:
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. For N,N-dialkylanilines, the tertiary amine can act as a directing metalation group (DMG).[7][8] However, the efficiency can be sensitive to reaction conditions.
Key Parameters for Successful Ortho-Metalation:
Caption: Critical factors for directed ortho-metalation.
Detailed Protocol for Directed Ortho-Metalation of this compound:
-
Setup: In a flame-dried, multi-necked flask under a positive pressure of argon, dissolve this compound (1 equivalent) in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi) (1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equivalents) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Question 4: My Buchwald-Hartwig amination of an aryl halide with this compound is giving low yields. How can I optimize the catalytic system for this sterically hindered amine?
Answer:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] However, the steric bulk of this compound can hinder its coordination to the palladium center and slow down the catalytic cycle. The choice of ligand is crucial for success.
Ligand Selection for Buchwald-Hartwig Amination with Hindered Amines:
| Ligand Type | Examples | Rationale |
| Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | These ligands promote the reductive elimination step, which is often the rate-limiting step with sterically hindered amines.[10][11] |
| Josiphos-type Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | These have also been shown to be effective for coupling with challenging amine substrates. |
Troubleshooting Guide for Low-Yield Buchwald-Hartwig Aminations:
-
Increase Catalyst and Ligand Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.
-
Screen Different Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent Choice: Toluene and dioxane are frequently used solvents. Ensure they are anhydrous.
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation barrier for sterically demanding substrates.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1 equivalent), this compound (1.2 equivalents), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
-
Affortunato, F., et al. (2008). Alpha- vs ortho-lithiation of N-alkylarylaziridines: probing the role of the nitrogen inversion process. The Journal of Organic Chemistry, 73(23), 9214-9220. Available at: [Link]
-
Buchwald–Hartwig amination. (2023, October 26). In Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2020, June 12). 10.4: Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Steric effects. (2023, December 1). In Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 11). Chemical Science. Available at: [Link]
-
Vilsmeier–Haack reaction. (2023, September 21). In Wikipedia. Available at: [Link]
-
What product would you expect to be formed when this compound reacts with aqueous sodium nitrite and hydrochloric acid? (2018, April 30). Chegg. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Stenutz. (n.d.). di-N-propylaniline. Available at: [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Available at: [Link]
-
ChemTalk. (n.d.). Steric Hindrance. Available at: [Link]
-
Wikipedia. (2023, November 28). Directed ortho metalation. Available at: [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Available at: [Link]
-
LookChem. (n.d.). Cas 622-80-0,N-Propylaniline. Available at: [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
Khan Academy. (n.d.). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. Available at: [Link]
-
Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dipropylaniline. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 2,6-diisopropyl-N,N-dipropylaniline. Available at: [Link]
-
Dalton Transactions. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]
-
RSC Publishing. (2018, March 8). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Available at: [Link]
-
Dalton Transactions. (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Available at: [Link]
-
ResearchGate. (2025, August 8). Synthesis of dipropylaniline from aniline and n-propanol. Available at: [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]
-
ResearchGate. (2018, December 30). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Available at: [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
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Preventing over-alkylation in N,N-Dipropylaniline synthesis
A Guide to Preventing Over-alkylation and Other Side Reactions
Welcome to the technical support center for the synthesis of N,N-dipropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-alkylation of anilines. Here, we address common challenges, with a primary focus on preventing the pervasive issue of over-alkylation, providing in-depth, evidence-based troubleshooting advice and detailed experimental protocols.
Understanding the Core Challenge: The Nucleophilicity of Nitrogen
The synthesis of this compound, a tertiary amine, typically involves the reaction of aniline with a propylating agent. The core of the challenge lies in the nucleophilic nature of the nitrogen atom in aniline. After the first propylation, which forms N-propylaniline (a secondary amine), the nitrogen atom often becomes more nucleophilic. This increased reactivity makes it highly susceptible to a second propylation, leading to the desired this compound. However, this enhanced nucleophilicity doesn't stop there. The tertiary amine product can be further alkylated to form an undesired quaternary ammonium salt, a common side reaction known as over-alkylation.[1]
This guide will walk you through strategies to control this reactivity and selectively synthesize your target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: What is over-alkylation in the context of this compound synthesis, and why does it happen?
A1: Over-alkylation is a common side reaction where the intended product, this compound (a tertiary amine), reacts further with the alkylating agent to form N,N,N-tripropylanilinium salt (a quaternary ammonium salt).[1][2] This occurs because the lone pair of electrons on the nitrogen atom makes it nucleophilic. After each successive alkylation, the resulting amine can still be reactive towards the alkylating agent. The formation of the quaternary salt is often irreversible under typical reaction conditions, leading to yield loss and purification challenges.[3]
Q2: My reaction is producing a significant amount of N-propylaniline along with the desired this compound. How can I drive the reaction to completion?
A2: The formation of a mixture of N-propylaniline and this compound is a common selectivity issue. To favor the formation of the desired tertiary amine, consider the following strategies:
-
Adjust Stoichiometry: Increase the molar ratio of the propylating agent to aniline. A common starting point is a 2.5 to 3.5-fold molar excess of the alkylating agent.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to drive the second alkylation step. However, be cautious, as excessively high temperatures can lead to other side reactions like C-alkylation or decomposition.[5]
-
Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete conversion of the intermediate N-propylaniline. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
Q3: I'm observing a solid precipitate in my reaction mixture that is not my desired product. What could it be?
A3: A common solid byproduct in N-alkylation reactions is the quaternary ammonium salt formed through over-alkylation.[6] These salts are often insoluble in the organic solvents typically used for these reactions. Another possibility is the hydrohalide salt of the aniline starting material or product if a base is not used or is insufficient to neutralize the acid generated during the reaction (e.g., HBr from propyl bromide).
Q4: Can the choice of propylating agent affect the degree of over-alkylation?
A4: Absolutely. The reactivity of the alkylating agent plays a significant role. Highly reactive agents like propyl iodide will lead to faster reactions but may also increase the rate of over-alkylation. Less reactive agents like propyl chloride or propyl bromide offer better control.[6] For even greater control, alternative methods like reductive amination using propanal or the "borrowing hydrogen" strategy with propanol and a suitable catalyst can be employed.[7][8]
Q5: What is the role of the base in this reaction, and how does its choice impact the outcome?
A5: A base is typically used to neutralize the acidic byproduct generated during the alkylation (e.g., HBr when using propyl bromide). This is crucial for two reasons:
-
It prevents the protonation of the aniline and its alkylated derivatives, which would render them non-nucleophilic and stop the reaction.
-
It drives the reaction equilibrium towards the products.
Commonly used bases include inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), and organic bases like triethylamine (Et3N) or pyridine. The strength of the base should be sufficient to neutralize the acid generated but not so strong as to cause unwanted side reactions.
Advanced Troubleshooting
Q6: I've tried adjusting stoichiometry and temperature, but over-alkylation is still a major issue. What other parameters can I optimize?
A6: If over-alkylation persists, consider these more advanced strategies:
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred over protic ones. Experimenting with solvents of varying polarity, such as acetonitrile, DMF, or toluene, may yield better results.
-
Catalyst Systems: For alkylations using less reactive agents like alcohols, various catalysts can be employed. These include heterogeneous catalysts like zeolites or metal-on-carbon catalysts (e.g., Pd/C), which can offer improved selectivity.[1][9] Homogeneous catalysts, such as those based on ruthenium or iridium, have also been shown to be effective, particularly in "borrowing hydrogen" or "hydrogen autotransfer" reactions.[10][11]
Q7: How can I effectively monitor the progress of my reaction to avoid over-alkylation?
A7: Careful reaction monitoring is key to stopping the reaction at the optimal point.
-
Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting material and the formation of products. The this compound product will be less polar than the N-propylaniline intermediate and aniline starting material. The quaternary ammonium salt, being ionic, will typically remain at the baseline.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the relative amounts of aniline, N-propylaniline, and this compound in the reaction mixture. This allows for precise determination of the reaction endpoint.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative monitoring, especially for less volatile compounds or when derivatization is not desired for GC analysis.
Q8: What are the best methods for purifying this compound from the reaction mixture, especially if over-alkylation has occurred?
A8: Purification strategies will depend on the scale of your reaction and the nature of the impurities.
-
Extraction: A standard aqueous workup can remove water-soluble byproducts, including the base and any salts. The quaternary ammonium salt may have some water solubility, aiding in its removal.
-
Column Chromatography: This is a highly effective method for separating this compound from aniline, N-propylaniline, and other non-polar byproducts on a laboratory scale.[12] A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Distillation: For larger scale purifications, fractional distillation under reduced pressure can be an effective method to separate the desired product from less volatile impurities.
Visualizing the Reaction and its Pitfalls
To better understand the reaction pathway and the formation of byproducts, the following diagrams illustrate the key transformations.
Reaction Mechanism
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A troubleshooting decision tree for optimizing the synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound using Propyl Bromide
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Aniline
-
1-Bromopropane
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Stir the mixture and add 1-bromopropane (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Reductive Amination Approach
This alternative method can offer better control and avoid the formation of quaternary ammonium salts.[3][13]
Materials:
-
Aniline
-
Propanal
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq) and 1,2-dichloroethane.
-
Add propanal (2.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Data Summary
The following table summarizes key reaction parameters and their impact on the synthesis of this compound.
| Parameter | Condition | Effect on this compound Yield | Effect on Over-alkylation | Reference |
| Temperature | Low (~50-70°C) | May be slow or incomplete | Minimized | [5] |
| High (~80-110°C) | Increased reaction rate | Increased risk | ||
| Alkylating Agent | Propyl Iodide | High reactivity, fast reaction | High risk | [6] |
| Propyl Bromide | Moderate reactivity, good control | Moderate risk | [14] | |
| Propanol (with catalyst) | Varies with catalyst, "greener" | Generally lower risk | [11] | |
| Aniline:Propylating Agent Molar Ratio | 1:2.2 | May result in incomplete reaction | Low risk | [15] |
| 1:3.5 | Drives reaction to completion | Higher risk | [4] |
This technical guide provides a comprehensive overview of the key challenges and solutions in the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of their desired product. For further assistance, please do not hesitate to contact our technical support team.
References
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16 (ResearchGate)
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17 (Benchchem)
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Technical Support Center: Work-up Procedures for Reactions Involving N,N-Dipropylaniline
Welcome to the Technical Support Center for handling reactions involving N,N-dipropylaniline. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested advice in a direct question-and-answer format. Here, we move beyond simple procedural lists to explain the why behind each step, ensuring both scientific integrity and successful experimental outcomes.
Introduction to this compound in Synthesis
This compound is a tertiary amine often employed as a non-nucleophilic base or acid scavenger in a variety of organic reactions.[1] Its bulky propyl groups sterically hinder the nitrogen atom, reducing its nucleophilicity while maintaining its basic character. However, its physical properties can present unique challenges during the post-reaction work-up phase. This guide provides robust protocols and troubleshooting strategies to efficiently remove this compound and its corresponding salts from your reaction mixture, ensuring the purity of your desired product.
Below is a summary of the key physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [2][3][4] |
| Molecular Weight | 177.29 g/mol | [2][4] |
| Physical State | Liquid | [4] |
| Boiling Point | 112 °C @ 11.3 mmHg | |
| Density | 0.92 g/cm³ | [5] |
| pKa (Predicted) | 5.68 ± 0.20 | [5] |
| Solubility | Insoluble in water, soluble in common organic solvents. | General Knowledge |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for removing this compound during a work-up?
A1: The core principle is to exploit the basicity of the tertiary amine. By washing the organic reaction mixture with an acidic aqueous solution, the this compound is protonated, forming a water-soluble ammonium salt.[6][7][8] This salt then partitions into the aqueous phase, effectively removing it from the organic layer containing your product.[6]
Causality Explained: The lone pair of electrons on the nitrogen atom of this compound readily accepts a proton (H⁺) from an acid. The resulting positively charged species, N,N-dipropylphenylammonium salt, is ionic and therefore significantly more soluble in water than the neutral, organic-soluble parent amine.
Q2: Which acid should I choose for the aqueous wash, and at what concentration?
A2: A dilute solution of a strong acid, such as 1M or 2M hydrochloric acid (HCl), is generally the most effective choice.[6] The concentration should be sufficient to neutralize and protonate all of the this compound without being excessively harsh, which could potentially degrade acid-sensitive functional groups in your desired product.
Experimental Insight: While other acids like sulfuric acid can be used, HCl is often preferred due to the generally high solubility of chloride salts in water. Start with a 1M HCl solution and monitor the pH of the aqueous layer to ensure it remains acidic throughout the washes.
Q3: How do I perform the acidic wash correctly?
A3: The standard procedure is a liquid-liquid extraction using a separatory funnel.[9]
Step-by-Step Protocol:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[10] This ensures the viscosity is low enough for efficient mixing.
-
Transfer: Transfer the diluted mixture to a separatory funnel of an appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[9]
-
First Wash: Add a volume of 1M HCl solution, typically 1/4 to 1/2 of the organic layer volume.[9]
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to release any initial pressure.[11] Close the stopcock and shake vigorously for 30-60 seconds, periodically venting to release pressure buildup.[11]
-
Separation: Allow the layers to separate completely. The organic layer will typically be on top unless a dense chlorinated solvent like dichloromethane is used.[9]
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh 1M HCl solution at least one more time.
-
pH Check: After the final acidic wash, check the pH of the aqueous layer to ensure it is acidic (pH < 4).[8] This confirms that all the base has been neutralized and extracted. You can do this by touching a glass rod wetted with the aqueous layer to a piece of litmus or pH paper.[12]
Q4: After the acid wash, what are the subsequent steps in a standard work-up?
A4: Following the successful removal of this compound, the work-up should proceed as follows to isolate the crude product:
Caption: Standard post-acid wash work-up workflow.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[13] Be sure to vent the separatory funnel frequently, as this neutralization generates carbon dioxide gas.[11]
-
Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[9]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[12]
-
Filtration: Filter or decant the dried organic solution to remove the drying agent.[12]
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).[10]
Troubleshooting Guide
Issue 1: An Emulsion Has Formed Between the Organic and Aqueous Layers.
An emulsion is a stable dispersion of one liquid in another, appearing as a cloudy or milky layer that fails to separate.[10][14] This is a common issue when working with amines and detergents.[14]
Caption: Stepwise guide to breaking emulsions.
Expert Tip: To prevent emulsions, avoid overly vigorous shaking during the initial extractions. Instead, use gentle but thorough inversions of the separatory funnel.[11]
Issue 2: My Product is Acid-Sensitive and Degrades During the HCl Wash.
If your target compound contains acid-labile functional groups (e.g., certain protecting groups like Boc or silyl ethers), a strong acid wash is not suitable.[15]
Alternative Protocols:
-
Weaker Acid Wash: Use a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid solution. These are less aggressive but may require more washes to completely remove the this compound.
-
Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be effective.[8] The copper ions form a complex with the amine, which partitions into the aqueous layer.[8] This is indicated by the blue aqueous solution turning a deeper blue or purple.[8]
-
Silica Gel Filtration: If the product is significantly less polar than this compound, a quick filtration through a plug of silica gel may be effective. Elute with a non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture) to wash your product through while the more polar amine is retained on the silica.
Issue 3: After the Work-up, I Still See this compound in my NMR Spectrum.
This indicates an incomplete extraction.
Troubleshooting Steps:
-
Re-extract: Dissolve your crude product in an organic solvent and repeat the acidic wash procedure. Ensure you are using a sufficient excess of acid and are allowing adequate mixing time.
-
Check pH: Always confirm that the aqueous layer is acidic after each wash. If the this compound neutralizes all the acid, it will not be protonated and will remain in the organic layer.
-
Consider Salt Formation: If your product is also basic, it may be partitioning into the acidic aqueous layer along with the this compound. In this scenario, after the acid wash, you would need to basify the aqueous layer and re-extract your product. This is a more complex procedure and should be approached with caution.
Safety & Handling
-
This compound is classified as a skin and eye irritant.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
It is also noted to be air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[4]
-
All work-up procedures involving volatile organic solvents should be performed in a fume hood.[17]
This guide provides a comprehensive framework for successfully navigating the work-up of reactions involving this compound. By understanding the chemical principles behind each step and anticipating potential challenges, you can optimize your purification strategy and achieve high-purity products.
References
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenyldipropylamine. PubChem. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (1976). Synthesis of dipropylaniline from aniline and n-propanol. [Link]
-
Chegg. (2021). Draw the structural formula and line formula of this compound. [Link]
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ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Remove Sticky Reagents. [Link]
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Reddit. (2021). Amine workup. r/Chempros. [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Diisopropylaniline. PubChem. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. [Link]
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ResearchGate. (2016). Can anyone suggest a method to remove diphenylamine from the reaction systerm?[Link]
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Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. [Link]
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AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry. [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. [Link]
- Google Patents. (n.d.).
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
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Science and Education Publishing. (2022). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. [Link]
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Biotage. (2023). Tackling emulsions just got easier. [Link]
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MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. [Link]
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Technical Support Center: Monitoring N,N-Dipropylaniline Reactions by TLC
Welcome to the technical support center for monitoring N,N-dipropylaniline reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information based on established principles and field-proven insights to ensure the integrity and success of your analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound spot streaking on the TLC plate?
Streaking of basic compounds like this compound is a common issue on standard silica gel TLC plates.[1][2] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-O-H), which can strongly interact with basic amines.[2][3] This strong interaction can lead to a continuous "tailing" or streaking effect as the compound moves up the plate, rather than a compact spot.[1][2] To resolve this, you can add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[1][2][3] This modifier will neutralize the acidic sites on the silica, reducing the strong interactions and allowing for the formation of a well-defined spot.
Q2: I can't see my this compound spot under the UV lamp. How can I visualize it?
While this compound is an aromatic compound and should be UV active, its visibility can sometimes be faint depending on the concentration and the specific TLC plates used.[4][5] If you are unable to visualize the spot under a UV lamp, there are several effective chemical staining methods:
-
Potassium Permanganate (KMnO₄) Stain: This is a highly sensitive stain for compounds that can be oxidized, including tertiary amines.[6][7] Your this compound spot will appear as a yellow to brown spot on a purple background.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a general and semi-destructive method for visualizing many organic compounds.[4][8] Iodine will form a colored complex with this compound, appearing as a brownish spot.[4] The spots will fade over time, so it's important to circle them with a pencil shortly after visualization.[4][8]
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different compounds upon heating and is useful for distinguishing between closely running spots.[6][9]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
When the starting material and product have similar polarities, achieving good separation on TLC can be challenging.[10] Here are a few strategies to improve resolution:
-
Change the Mobile Phase Composition: Experiment with different solvent systems. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[11] Try varying the ratio to fine-tune the polarity. If that doesn't work, consider using a different solvent system altogether, for instance, dichloromethane and methanol.
-
Use a Co-spot: A "cospot" is where you spot the reaction mixture directly on top of the starting material spot.[12] If the starting material and product are different, you will see two distinct spots. If they are the same, you will see a single, potentially elongated spot.[12][13] This helps to confirm if the reaction has proceeded, even with poor separation.[10]
-
Two-Dimensional (2D) TLC: If you suspect your compound might be decomposing on the silica plate, you can run a 2D TLC.[10] First, run the plate in one direction, then rotate it 90 degrees and run it again in a different solvent system. If the compound is stable, the spots will appear on the diagonal. Decomposing compounds will show spots below the diagonal.[10]
Troubleshooting Common TLC Problems
This section provides a systematic approach to diagnosing and solving common issues encountered when monitoring this compound reactions with TLC.
Problem 1: The spots are just a smear from the baseline.
| Potential Cause | Explanation | Solution |
| High Boiling Point Solvent in Reaction Mixture | Solvents like DMF, DMSO, or pyridine in your reaction mixture can interfere with the TLC development, causing streaking.[10] | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the TLC.[10] |
| Sample Overload | Applying too much sample to the TLC plate can lead to broad, streaky spots.[1][14] | Dilute your reaction sample before spotting it on the TLC plate. The spots should be small and concentrated.[3][14] |
| Compound Instability on Silica | This compound or your product might be decomposing on the acidic silica gel.[2][10] | Perform a 2D TLC to check for decomposition.[10] If decomposition is confirmed, consider using a different stationary phase like alumina plates.[2] |
Problem 2: The Rf values are inconsistent between runs.
| Potential Cause | Explanation | Solution |
| Unsaturated TLC Chamber | If the atmosphere inside the TLC chamber is not saturated with solvent vapors, the mobile phase will evaporate from the plate as it runs, leading to inconsistent Rf values.[2] | Line the inside of the TLC chamber with filter paper soaked in the mobile phase and allow it to sit for a few minutes before running the plate to ensure the chamber is saturated. |
| Changes in Mobile Phase Composition | If you are using a volatile solvent mixture, its composition can change over time due to evaporation, affecting the polarity and thus the Rf values.[11] | Always use fresh mobile phase for each TLC run and keep the chamber covered.[11] |
| Uneven Solvent Front | An uneven solvent front will lead to inaccurate Rf calculations.[14] This can be caused by a non-flat bottom in the chamber or the plate touching the side of the chamber. | Ensure the TLC chamber has a flat bottom and that the plate is placed vertically without touching the sides.[14] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of an this compound Reaction
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).[12][13]
-
Spot the Plate:
-
Develop the Plate: Place the spotted TLC plate in a saturated developing chamber containing your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 1% triethylamine).[3] The solvent level should be below the starting line.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]
-
Visualize the Plate:
-
Analyze the Results: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[14] The disappearance of the starting material spot in the RXN lane and the appearance of a new spot indicates the reaction is progressing.[13][15]
A troubleshooting workflow for common TLC issues.
Data Presentation
Table 1: Recommended Mobile Phases for this compound and Related Compounds
| Mobile Phase System | Ratio (v/v) | Polarity | Notes |
| Hexanes : Ethyl Acetate | 9 : 1 to 7 : 3 | Low to Medium | A good starting point for many organic reactions.[11] |
| Dichloromethane : Methanol | 99 : 1 to 95 : 5 | Medium | Useful for slightly more polar compounds. |
| Toluene | 100% | Low | Can provide different selectivity compared to aliphatic solvents. |
| n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | High | Suitable for very polar compounds like amino acids.[11] |
Note: For all silica gel TLC of this compound, it is recommended to add 0.5-2% triethylamine to the mobile phase to prevent streaking.[1][3]
Logical workflow for monitoring a reaction using TLC.
References
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- (n.d.).
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- (n.d.). TLC Stains.
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- (n.d.). Dipropylaniline.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for N,N-Dipropylaniline Quantification
In the landscape of industrial chemistry and pharmaceutical development, precise and robust quantification of aromatic amines like N,N-Dipropylaniline is paramount. These compounds, often used as intermediates, necessitate accurate monitoring to ensure product quality, process efficiency, and safety. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this compound quantification, alongside a critical comparison with an alternative analytical technique, Gas Chromatography (GC).
The Rationale Behind Method Development: A Scientist's Perspective
Method development is not a mere selection of parameters from a drop-down menu; it is a logical process informed by the analyte's physicochemical properties. This compound, with its molecular formula C12H19N and a molecular weight of 177.29 g/mol , is a tertiary aromatic amine.[1] Its aromatic ring provides a chromophore suitable for UV detection, a cornerstone of many HPLC methods. The presence of the nitrogen atom and the propyl groups imparts a moderate polarity, making it an ideal candidate for reverse-phase chromatography.
Choosing the Right Column: The Heart of the Separation
The choice of the stationary phase is critical. For moderately polar compounds like this compound, a C18 (octadecyl) column is the workhorse of reverse-phase HPLC.[2][3] The nonpolar C18 chains interact with the nonpolar aspects of the analyte, providing retention, while a polar mobile phase facilitates elution. A standard 4.6 mm internal diameter column with a 150 mm or 250 mm length and 5 µm particle size typically offers a good balance between resolution and analysis time.
Mobile Phase Selection: The Driving Force
The mobile phase composition dictates the retention and elution of the analyte. A typical mobile phase for aromatic amines consists of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer.[2][4] Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer, commonly an acetate or phosphate buffer, helps to maintain a consistent pH. For a tertiary amine like this compound, controlling the pH is crucial. A slightly acidic pH (e.g., pH 3-5) will ensure the amine is in its protonated, more polar form, leading to sharper peaks and better reproducibility.
Detection Wavelength: Seeing Your Analyte
A Proposed HPLC Method: Step-by-Step Protocol
This protocol is a robust starting point for the quantification of this compound.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode array (PDA) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 280 nm (or λmax determined by PDA) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Plot the peak area of the standards against their known concentrations to generate a calibration curve. Determine the concentration of this compound in the samples from the calibration curve.
HPLC vs. Gas Chromatography (GC): A Comparative Analysis
While HPLC is a powerful technique, Gas Chromatography (GC) presents a viable alternative for the analysis of volatile and semi-volatile compounds like this compound.[5][6]
Method Comparison Logic
Caption: Comparison of HPLC and GC for this compound analysis.
| Feature | HPLC with UV Detection | Gas Chromatography (GC) with FID/MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | Often necessary for polar amines to improve peak shape and volatility.[4][7] |
| Resolution | Good, but can be challenging for complex mixtures. | Typically offers higher resolution, especially with capillary columns. |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Excellent, particularly with a Flame Ionization Detector (FID) for hydrocarbons or a Mass Spectrometer (MS) for selective detection.[5] |
| Solvent Consumption | Relatively high. | Minimal. |
| Instrumentation Cost | Moderate. | Moderate to high, especially for GC-MS. |
| Typical Application | Routine quality control, purity analysis. | Trace analysis, impurity profiling.[8] |
Conclusion: Selecting the Optimal Method
For routine quantification of this compound in drug development and quality control, the proposed HPLC method offers a superior balance of simplicity, robustness, and cost-effectiveness . The ability to analyze the compound directly without derivatization streamlines the workflow and reduces potential sources of error.[4]
Gas Chromatography , while a powerful technique with high resolving power and sensitivity, introduces the complexity of potential derivatization for aromatic amines.[5] This additional step can be time-consuming and may introduce variability. However, for applications requiring the analysis of volatile impurities alongside this compound or when extremely low detection limits are necessary, GC-MS would be the method of choice.
Ultimately, the selection between HPLC and GC should be guided by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational knowledge and a practical starting point for researchers and scientists to develop and validate a reliable analytical method for this compound.
References
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- This compound. Stenutz.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- This compound -- Critically Evaluated Thermophysical Property D
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- N,N-Diisopropylaniline | C12H19N | CID 61329. PubChem - NIH.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
- Cooking Utensils: Determination of Primary Arom
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
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- N,N-DI-N-PROPYLANILINE | 2217-07-4. ChemicalBook.
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- UV-VUV absorption spectroscopy and photodissociation dynamics of n-propylamine. AIP Publishing.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
- hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- Absorption [N,N-Dimethyl Aniline].
- N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. SIELC Technologies.
- Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Applic
- Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chrom
- DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of N,N-Dipropylaniline
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Dipropylaniline. Designed for researchers and drug development professionals, this document moves beyond a simple data dump, offering a nuanced interpretation of spectral data grounded in the principles of chemical structure and magnetic equivalence. We will dissect the causality behind the observed chemical shifts and coupling patterns, present a robust experimental protocol, and compare the utility of NMR with alternative analytical techniques for the characterization of tertiary aromatic amines.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization, unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure in solution.[1] For a molecule like this compound, NMR allows us to confirm the integrity of the N-alkylation, probe the electronic effects of the dialkylamino group on the aromatic ring, and verify the overall purity of the sample. The two primary techniques, ¹H and ¹³C NMR, offer complementary information. ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms and insight into their hybridization and chemical environment.[2]
¹H NMR Spectral Analysis of this compound
The structure of this compound possesses a plane of symmetry that bisects the aromatic ring and the nitrogen atom. This symmetry element renders the two N-propyl groups chemically equivalent.[3] Consequently, the protons on one propyl group will have the same chemical shifts as the corresponding protons on the other. Within each propyl group, the three sets of protons (CH₃, central CH₂, and N-CH₂) are distinct. The aromatic protons, however, are not all equivalent due to the influence of the N,N-dipropylamino substituent.
Predicted ¹H Signals:
-
Aromatic Region: Three distinct signals for the ortho, meta, and para protons.
-
Aliphatic Region: Three distinct signals corresponding to the three different proton environments in the n-propyl chains.
Experimental Data & Peak Assignments
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), presents a clear set of signals that can be unambiguously assigned.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-para | ~7.18 | Triplet (t) | 1H | ~7.5 Hz |
| H-meta | ~6.60 - 6.70 | Multiplet (m) | 2H | - |
| H-ortho | ~6.51 - 6.77 | Multiplet (m) | 2H | - |
| N-CH₂ (α) | ~3.19 | Triplet (t) | 4H | ~7.6 Hz |
| -CH₂- (β) | ~1.59 | Sextet or Multiplet (m) | 4H | ~7.5 Hz |
| -CH₃ (γ) | ~0.90 | Triplet (t) | 6H | ~7.4 Hz |
Note: Data synthesized from available spectral databases.[4][5] Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument frequency.
Interpretation of ¹H NMR Spectrum
-
Aromatic Protons (δ 6.5-7.2 ppm): The N,N-dipropylamino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the signals for these protons to appear at a higher field (lower ppm) compared to benzene (δ 7.34 ppm). The para-proton (H-para) typically appears as a triplet, being coupled to the two meta-protons. The ortho (H-ortho) and meta (H-meta) protons often result in more complex, overlapping multiplets due to mutual coupling and coupling with adjacent protons.[6]
-
Aliphatic Protons (δ 0.9-3.2 ppm):
-
N-CH₂ (α-protons) at ~3.19 ppm: These protons are directly attached to the nitrogen atom, which is deshielding, causing them to appear at the lowest field in the aliphatic region. They are split into a triplet by the two adjacent β-protons (n+1 rule: 2+1=3).[7]
-
-CH₂- (β-protons) at ~1.59 ppm: These methylene protons are coupled to both the α-protons (2H) and the γ-protons (3H). According to the n+1 rule, this would ideally result in a "triplet of quartets." However, because the coupling constants are often similar, the signal typically resolves into a sextet or a complex multiplet (2+3+1=6).[7][8]
-
-CH₃ (γ-protons) at ~0.90 ppm: These terminal methyl protons are the most shielded and thus appear at the highest field. They are coupled to the two adjacent β-protons, resulting in a clean triplet (2+1=3).[7]
-
¹³C NMR Spectral Analysis of this compound
In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule gives rise to a single peak. The symmetry of this compound simplifies the spectrum.
Predicted ¹³C Signals:
-
Aromatic Region: Four signals (ipso, ortho, meta, para carbons).
-
Aliphatic Region: Three signals (N-CH₂, -CH₂-, -CH₃).
Experimental Data & Peak Assignments
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-ipso | ~148.0 |
| C-para | ~129.2 |
| C-ortho | ~115.9 |
| C-meta | ~112.1 |
| N-CH₂ (α) | ~52.8 |
| -CH₂- (β) | ~20.5 |
| -CH₃ (γ) | ~11.5 |
Note: Data synthesized from available spectral databases.[5] Chemical shifts are referenced to TMS at δ 0.0 ppm.
Interpretation of ¹³C NMR Spectrum
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment and hybridization of the carbon atoms.[9]
-
Aromatic Carbons (δ 112-148 ppm):
-
C-ipso (~148.0 ppm): The carbon directly attached to the nitrogen atom (ipso-carbon) is significantly deshielded and appears at the lowest field in the aromatic region.
-
C-ortho and C-para (~115.9 and ~129.2 ppm): The electron-donating effect of the nitrogen increases electron density at these positions, causing them to be more shielded (appear at a higher field) compared to the meta carbons.
-
C-meta (~112.1 ppm): These carbons are least affected by the resonance donation of the nitrogen lone pair.
-
-
Aliphatic Carbons (δ 11-53 ppm):
-
N-CH₂ (α-carbon) at ~52.8 ppm: This carbon is bonded to the electronegative nitrogen, causing a downfield shift.[9]
-
-CH₂- (β-carbon) at ~20.5 ppm: This is a standard aliphatic methylene carbon.
-
-CH₃ (γ-carbon) at ~11.5 ppm: The terminal methyl carbon is the most shielded of the aliphatic carbons, appearing at the highest field.
-
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the unique proton and carbon environments in this compound.
Caption: Molecular graph of this compound showing unique C and H environments.
Experimental Protocol for NMR Analysis
A self-validating protocol ensures reproducibility and accuracy.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is excellent for dissolving nonpolar to moderately polar compounds.[10]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[10] Most commercially available deuterated solvents already contain TMS.
- Cap the NMR tube securely and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
- Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
- For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR to obtain a good quality spectrum.[11]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in each environment.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary or screening-level information.
| Technique | Strengths | Limitations | Application for this compound |
| NMR Spectroscopy | Provides detailed structural and connectivity information; non-destructive; quantitative.[1] | Lower sensitivity compared to MS; requires higher sample concentration. | Unambiguous structure confirmation and purity assessment. |
| Mass Spectrometry (MS) | High sensitivity; provides molecular weight and fragmentation patterns.[12] | Does not provide detailed connectivity for isomers; can be destructive. | Confirmation of molecular weight (177.29 g/mol ) and can help identify impurities. |
| Gas Chromatography (GC) | Excellent for separating volatile components and assessing purity.[13] | Requires the analyte to be volatile and thermally stable; provides limited structural information alone. | Purity analysis and quantification when coupled with a detector like FID or MS. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present. | Complex spectra can be difficult to interpret fully; not ideal for detailed structure mapping. | Confirmation of the aromatic C-H and C-N bonds, and absence of N-H bonds (verifying it's a tertiary amine). |
In a drug development setting, a typical workflow would involve using GC-MS for initial purity and molecular weight confirmation, followed by comprehensive ¹H and ¹³C NMR for definitive structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that, when properly interpreted, provide an unequivocal confirmation of its molecular structure. The chemical shifts of the aromatic protons clearly demonstrate the electron-donating nature of the N,N-dipropylamino group, while the multiplicities and chemical shifts of the aliphatic protons confirm the structure of the n-propyl chains. This guide provides the foundational understanding and practical protocols necessary for researchers to confidently utilize NMR spectroscopy in the characterization of this and similar molecules.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Uhde, E., et al. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Environmental Science & Technology, 42(14), 5217-22. Retrieved from [Link]
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-
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Conduct Science. (2020). Spin-Spin coupling in NMR. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Equivalence. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Symmetry in NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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CureFFI.org. (2015). Organic chemistry 32: NMR spin-spin coupling. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenyldipropylamine. PubChem Compound Database. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Equivalent and Nonequivalent Protons. Retrieved from [Link]
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YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2016). Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Retrieved from [Link]
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A Comparative Guide to the Reactivity of N,N-Dipropylaniline and N,N-Diethylaniline
For the researcher engaged in the synthesis of fine chemicals, dyes, and pharmaceuticals, the choice of a tertiary aromatic amine is a critical decision point influencing reaction kinetics, regioselectivity, and overall yield. Among the N,N-dialkylanilines, N,N-Diethylaniline and N,N-Dipropylaniline are common intermediates. While structurally similar, the seemingly minor difference between an N-ethyl and an N-propyl group imparts distinct chemical behaviors. This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles and supported by experimental observations, to inform your selection process.
At a Glance: Structural and Physical Properties
A foundational understanding of the physical properties of these two reagents is essential before delving into their reactive tendencies. While both are oily liquids with characteristic amine odors, their molecular weight, boiling points, and densities differ predictably with the increased alkyl chain length.
| Property | N,N-Diethylaniline | This compound |
| Molecular Formula | C₁₀H₁₅N | C₁₂H₁₉N |
| Molecular Weight | 149.23 g/mol | 177.29 g/mol |
| Boiling Point | ~217 °C[1][2] | ~242 °C[3] |
| Density | ~0.938 g/mL at 25 °C[1] | ~0.918 g/mL[3] |
| pKa of Conjugate Acid | 6.57 - 6.61[1][2][4][5] | Data not readily available; predicted to be similar to or slightly lower than N,N-Diethylaniline. |
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The reactivity of N,N-dialkylanilines is governed by a delicate interplay between two primary factors:
-
Inductive Effect (+I): Alkyl groups are electron-donating. They push electron density towards the nitrogen atom, which in turn increases the electron density of the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted aniline.[6][7]
-
Steric Hindrance: The size of the alkyl groups creates steric bulk around the nitrogen atom and can interfere with the planarity of the molecule. This steric strain can force the dialkylamino group to twist out of the plane of the benzene ring.
The transition from N,N-diethyl to N,N-dipropyl significantly amplifies the role of steric hindrance, which becomes the dominant factor differentiating their reactivity.
Comparative Reactivity Analysis
Basicity: A Tale of Induction and Solvation
The basicity of an amine is determined by the availability of the nitrogen's lone pair to accept a proton. Alkyl groups, via their +I effect, increase the electron density on the nitrogen, making it a stronger base than aniline. One might initially predict that the slightly stronger inductive effect of two propyl groups would make this compound more basic than its diethyl counterpart.
However, the basicity of amines in aqueous solution is also heavily influenced by the solvation of the protonated conjugate acid. The ammonium ion formed upon protonation requires stabilization by solvent molecules (water). The bulkier propyl groups in the [C₆H₅NH(C₃H₇)₂]⁺ cation create significant steric shielding, hindering its interaction with solvent molecules. This poor solvation destabilizes the conjugate acid, making its formation less favorable.
Therefore, the increased steric hindrance of the propyl groups likely counteracts their slightly stronger inductive effect. This leads to the prediction that This compound has a basicity comparable to, or even slightly lower than, N,N-Diethylaniline (pKa ≈ 6.6) .
Electrophilic Aromatic Substitution: The Dominance of Steric Inhibition of Resonance
The dialkylamino group is a powerful activating, ortho, para-director in electrophilic aromatic substitution (EAS). This activation stems from the donation of the nitrogen's lone pair into the π-system of the benzene ring, a phenomenon known as the +M (mesomeric) or resonance effect. For this effect to be maximal, the p-orbital of the nitrogen's lone pair must be aligned with the p-orbitals of the aromatic ring.
Herein lies the most critical difference between the two molecules. The greater steric bulk of the n-propyl groups in this compound causes more severe clashes with the ortho-hydrogens of the benzene ring. To relieve this strain, the C-N bond twists, rotating the dialkylamino group out of the plane of the ring. This misalignment between the nitrogen's lone pair and the ring's π-system is termed Steric Inhibition of Resonance .
Caption: Steric Inhibition of Resonance in N,N-Dialkylanilines.
As a direct consequence of this reduced resonance, the aromatic ring of this compound is significantly less activated than that of N,N-diethylaniline.
Experimental Implication: In any competitive electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts), N,N-Diethylaniline will react significantly faster than this compound.
This effect is also observed in regioselectivity. For instance, in the bromination of N,N-dialkylanilines, N,N-dimethylaniline can yield some di-bromo (ortho and para) product. However, under the same conditions, N,N-diethylaniline yields exclusively the para-brominated product, as the larger ethyl groups already sterically hinder attack at the ortho positions.[8] It is a safe extrapolation that the even larger propyl groups of this compound would further solidify this para-selectivity and decrease the overall reaction rate.
Reactivity at the Nitrogen Atom: Nucleophilicity
When the amine acts as a nucleophile, attacking an electrophilic center with its lone pair, steric hindrance around the nitrogen is again a key factor. The bulkier the alkyl groups, the more difficult it is for the nitrogen to approach and attack the electrophile.
This is a more straightforward steric argument than that for basicity (where the electrophile is a small proton). For reactions like quaternization with an alkyl halide or attack on a carbonyl carbon, the size of the electrophile is also a factor. The two propyl groups create a more crowded environment around the nitrogen than the two ethyl groups.
Experimental Protocol: Competitive Bromination for Relative Reactivity Measurement
To empirically validate the predicted reactivity difference in electrophilic aromatic substitution, a competitive reaction can be designed. This protocol provides a self-validating system to determine the relative rate constants.
Caption: Workflow for Determining Relative EAS Reactivity.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, prepare a solution containing N,N-Diethylaniline (1.0 mmol) and this compound (1.0 mmol) in 10 mL of glacial acetic acid.
-
Reagent Addition: Prepare a solution of bromine (0.1 mmol, the limiting reagent) in 2 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred amine solution over 10 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour after the addition is complete.
-
Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product in a known volume of a suitable solvent (e.g., dichloromethane). Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Identify the peaks corresponding to the starting materials, 4-bromo-N,N-diethylaniline, and 4-bromo-N,N-dipropylaniline. The relative reactivity (k_rel) can be calculated from the ratio of the product peak areas, which directly reflects the relative rates of reaction: krel = kDEA / kDPA = [4-bromo-N,N-diethylaniline] / [4-bromo-N,N-dipropylaniline]
Expected Outcome: The analysis will show a significantly higher concentration of 4-bromo-N,N-diethylaniline, confirming that it is substantially more reactive in electrophilic aromatic substitution.
Summary and Recommendations
The choice between N,N-Diethylaniline and this compound hinges on the desired reactivity profile, which is primarily dictated by steric effects.
-
Choose N,N-Diethylaniline for:
-
Faster reaction rates in electrophilic aromatic substitution.
-
Applications where higher nucleophilicity is required.
-
Processes where cost and availability are primary drivers, as it is generally more common.
-
-
Choose this compound for:
-
Reactions requiring a less reactive, more selective aromatic amine.
-
Applications where the slightly increased lipophilicity is advantageous.
-
Situations where the lower nucleophilicity might prevent side reactions at the nitrogen atom.
-
In essence, while both are potent activated aromatic substrates, the increased steric hindrance of the n-propyl groups in This compound renders it consistently less reactive than N,N-Diethylaniline across the most common reaction classes: basicity, electrophilic aromatic substitution, and nucleophilicity. This understanding allows researchers to make a more informed and rational choice of reagent to achieve their synthetic goals.
References
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ChemBK. N,N-Diethylaniline. [Link]
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Ingold, K. U., & Puddington, I. E. (1953). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 31(11), 1119-1127. [Link]
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Ingold, K. U. (1953). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry. [Link]
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Filo, A. (2025). Although N,N-dimethylaniline is extremely reactive toward electrophilic... [Link]
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World of Chemistry. (2017). Compare to N,N Dimethyl Aniline which is basic| Part 28| class 12 |unit 13|cbse chemistry... [Link]
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Buncel, E., & Onyido, I. (2007). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]
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A Strategic Guide to Alternative Coupling Components for Azo Dye Synthesis: A Comparative Analysis
In the vibrant world of chemical synthesis, the creation of azo dyes stands as a cornerstone of color chemistry, pivotal in industries ranging from textiles to advanced materials. The selection of the coupling component in the azo coupling reaction is a critical determinant of the final dye's hue, intensity, and fastness properties. For decades, N,N-dialkylanilines, such as N,N-Dipropylaniline, have been reliable reagents. However, the continuous drive for innovation, improved performance, and greener chemical processes necessitates a thorough evaluation of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound for azo dye synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the performance of key alternatives, supported by experimental data, and provide detailed protocols to facilitate their adoption in your research.
The Azo Coupling Reaction: A Mechanistic Overview
The synthesis of azo dyes is fundamentally an electrophilic aromatic substitution reaction. The process begins with the diazotization of a primary aromatic amine to form a diazonium salt. This salt then acts as an electrophile, reacting with an electron-rich aromatic compound, the coupling component, to form the characteristic azo (-N=N-) linkage. The nature of the coupling component is paramount in dictating the electronic properties and, consequently, the color of the resulting dye.
Caption: Generalized workflow of azo dye synthesis.
Comparative Analysis of Alternative Coupling Components
Our investigation focuses on three primary classes of alternatives to this compound: other N,N-dialkylanilines, phenols, and naphthols. The following sections provide a detailed comparison of their performance, supported by experimental data from the literature. For a standardized comparison, we will consider the coupling reaction with a diazonium salt derived from a common precursor, 4-nitroaniline, which is widely used in the synthesis of disperse dyes.
Performance Metrics at a Glance
The following table summarizes the key performance indicators for this compound and its alternatives when coupled with the diazonium salt of 4-nitroaniline.
| Coupling Component | Chemical Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Resulting Dye Color |
| This compound | C₁₂H₁₉N | 177.29 | ~45-50[1] | Not specified | Not specified | Not specified |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | High | 408 | 33,113 | Yellow |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 92 | 415 | 31,622 | Yellow-Orange |
| Phenol | C₆H₆O | 94.11 | Excellent[2] | 358 | 15,849 | Yellow |
| 2-Naphthol | C₁₀H₈O | 144.17 | ~90-95[2] | 482 | 20,417 | Red |
Note: Yields and spectral data are compiled from various sources and may vary based on specific reaction conditions. The yield for this compound is for its synthesis, not for an azo dye, as direct comparative data for its use as a coupling component was not available in the reviewed literature.
In-Depth Analysis of Alternatives
1. Other N,N-Dialkylanilines (N,N-Dimethylaniline & N,N-Diethylaniline)
-
Expertise & Experience: N,N-Dimethylaniline and N,N-Diethylaniline are structurally similar to this compound and serve as excellent, direct replacements. Their reactivity in azo coupling is high, often leading to excellent yields. The slight difference in the alkyl chains (methyl vs. ethyl) can subtly influence the solubility of the resulting dye and its exact shade. The electron-donating nature of the dialkylamino group strongly activates the aromatic ring for electrophilic substitution, typically at the para position.
-
Trustworthiness: The synthesis of azo dyes using these reagents is a well-established and reliable process. The reaction proceeds cleanly under standard conditions, and the products are generally stable and readily purified.
-
Authoritative Grounding: The use of N,N-dialkyl-substituted aryl amines in the synthesis of monoazo dyes is a widely documented and standard procedure in organic chemistry.[3]
2. Phenolic Compounds (Phenol)
-
Expertise & Experience: Phenol is a classic and highly effective coupling component. The hydroxyl group is a powerful activating group, directing the azo coupling to the para position. The reaction is typically carried out in a slightly alkaline medium to generate the more nucleophilic phenoxide ion, which enhances the reaction rate. The resulting hydroxyazo dyes often exhibit interesting solvatochromic and pH-dependent color changes.
-
Trustworthiness: The synthesis of azo dyes from phenols is a robust and reproducible method. The reaction conditions are mild, and the products are often crystalline and easy to isolate.
-
Authoritative Grounding: The coupling of diazonium salts with phenols is a fundamental reaction in dye chemistry, with the synthesis of phenolic azo dyes being reported in numerous studies with excellent yields.[2]
3. Naphtholic Compounds (2-Naphthol)
-
Expertise & Experience: 2-Naphthol is a highly reactive coupling component that produces vibrant red to orange dyes. The fused ring system and the activating hydroxyl group make it a very efficient partner in azo coupling. The coupling occurs at the 1-position of the naphthol ring. Due to the potential for azo-hydrazone tautomerism in the resulting dye, the final color can be influenced by the solvent and pH.[4][5]
-
Trustworthiness: The synthesis of azo dyes using 2-naphthol is a reliable and high-yielding reaction. The products are intensely colored and often have good fastness properties.
-
Authoritative Grounding: The synthesis of naphtholic azo dyes through the diazotization of substituted anilines followed by coupling with 2-naphthol is a well-documented process that consistently produces excellent yields.[2]
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of an azo dye using 2-Naphthol as a representative alternative coupling component.
Synthesis of an Azo Dye from 4-Nitroaniline and 2-Naphthol
Caption: Experimental workflow for azo dye synthesis.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water. Gently heat the mixture to facilitate dissolution.
-
Cool the solution to 0-5°C in an ice-water bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution with constant stirring, ensuring the temperature remains below 5°C.
-
Continue stirring in the ice bath for 15 minutes to ensure complete diazotization. The resulting pale yellow solution is the diazonium salt.
-
-
Azo Coupling with 2-Naphthol:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A vibrant red precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the red precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold distilled water until the filtrate is colorless.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator.
-
Self-Validation:
-
Checkpoint 1 (Diazotization): A pale yellow solution should be obtained. The absence of solid 4-nitroaniline indicates complete dissolution and reaction.
-
Checkpoint 2 (Coupling): The immediate formation of a deeply colored red precipitate upon mixing the two solutions is a clear indicator of a successful coupling reaction.
-
Expected Outcome: A crystalline red solid with a sharp melting point. The yield should be in the range of 90-95%.
Safety and Environmental Considerations
A responsible scientist must consider the safety and environmental impact of the reagents used.
| Reagent | Key Hazards | Environmental Impact |
| This compound | Causes skin and serious eye irritation.[6] | Aromatic amines can be environmental pollutants.[7][8][9] |
| N,N-Dimethylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Carcinogen. | Harmful to aquatic life. |
| N,N-Diethylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. | Harmful to aquatic life with long-lasting effects. |
| Phenol | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. | Toxic to aquatic life with long-lasting effects. |
| 2-Naphthol | Harmful if swallowed. Causes serious eye irritation. | Harmful to aquatic life. |
Causality of Experimental Choices:
-
Low Temperature (0-5°C) for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye. Maintaining a low temperature is crucial for the stability of the diazonium salt.
-
Alkaline Medium for Phenol/Naphthol Coupling: The use of sodium hydroxide deprotonates the hydroxyl group of phenol or naphthol to form the more nucleophilic phenoxide/naphthoxide ion, which reacts more readily with the electrophilic diazonium salt.
-
Acidic Medium for Diazotization: The diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to prevent premature coupling of the diazonium salt with the unreacted primary amine.
Conclusion
While this compound remains a viable coupling component, this guide has demonstrated that a range of effective alternatives are readily available. Phenols and naphthols, in particular, offer high yields, produce vibrant colors, and are well-characterized in the scientific literature. Other N,N-dialkylanilines like N,N-dimethylaniline and N,N-diethylaniline also serve as excellent substitutes.
The choice of the optimal coupling component will ultimately depend on the desired color, solubility, and fastness properties of the final azo dye, as well as safety and environmental considerations. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and to explore the vast and colorful landscape of azo dye synthesis.
References
-
Al-Sheikh, M., Medrasi, H.Y., Usef Sadek, K., & Mekheimer, R.A. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(3), 2993-3003. Available from: [Link]
-
Eltaboni, F. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-333. Available from: [Link]
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Hassan, A. A., & El-Boraey, H. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19(5), 1845-1857. Available from: [Link]
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Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education, 81(11), 1630. Available from: [Link]
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Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. Available from: [Link]
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Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851. Available from: [Link]
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]
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Patel, K. R., Patel, K. C., & Mistry, B. D. (2014). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 3(7), 14731-14736. Available from: [Link]
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Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2016). Synthesis and spectral analysis of some new phenolic azo dyes. Der Pharma Chemica, 8(1), 333-336. Available from: [Link]
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Bhattacharyya, A., & Dutta, D. K. (1983). Synthesis of dipropylaniline from aniline and n-propanol. Journal of the Indian Chemical Society, 60(8), 776-778. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3045. Available from: [Link]
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Behera, S., & Laskar, M. A. (2018). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. Journal of Molecular Structure, 1157, 59-69. Available from: [Link]
-
Brode, W. R., & Morris, R. J. (1952). The Quantitative Analysis of Azo and other Dyes and Intermediates. Journal of the Society of Dyers and Colourists, 68(12), 522-527. Available from: [Link]
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Rawat, D., Mishra, V., & Singh, R. S. (2023). An overview of azo dyes environmental impacts. GSC Biological and Pharmaceutical Sciences, 23(1), 134-143. Available from: [Link]
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PubChem. (n.d.). N-Phenyldipropylamine. National Center for Biotechnology Information. Retrieved from: [Link]
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Danish Environmental Protection Agency. (1998). Toxicity and Fate of Azo Dyes. Miljøstyrelsen. Retrieved from: [Link]
-
Ajani, O. O., et al. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. Covenant Journal of Physical and Life Sciences, 3(1). Available from: [Link]
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Rawat, D., Mishra, V., & Singh, R. S. (2023). An overview of azo dyes environmental impacts. Zenodo. Available from: [Link]
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Voscoboinick, S., et al. (2022). Azo or Not: Crystallographic Insights into β-Naphthol Reds. ChemRxiv. Available from: [Link]
-
Sustainability Directory. (2023). Azo Dye Regulation. Retrieved from: [Link]
-
Abdullahi, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Chemistry, 2022, 1-11. Available from: [Link]
-
IJRAR. (2023). Environmental Impact of Azo Dyes: A Review. International Journal of Research and Analytical Reviews. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,N-Dipropylaniline
For researchers, scientists, and professionals in drug development, the assurance of chemical purity is a foundational pillar of experimental validity and product safety. In the synthesis of N,N-Dipropylaniline, a versatile tertiary amine intermediate, rigorous purity validation is not merely a quality control step but a critical determinant of downstream reaction success and the integrity of the final product. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, grounded in field-proven insights and established analytical principles.
The Imperative for Orthogonal Purity Verification
No single analytical technique is infallible. A robust purity assessment strategy relies on the principle of orthogonality, where different methods with distinct chemical and physical separation and detection principles are employed. This approach provides a more comprehensive and trustworthy purity profile, minimizing the risk of undetected impurities that could compromise experimental outcomes. This guide will explore four key orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Amines
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Causality Behind the Choice:
The efficacy of GC-MS for this application stems from the physicochemical properties of this compound. Its boiling point and thermal stability make it amenable to volatilization in the GC inlet without degradation. The mass spectrometer provides not only a precise molecular weight but also a fragmentation pattern that serves as a chemical fingerprint for unambiguous identification.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating aromatic amines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Integrate the peak areas of all detected compounds. The purity is calculated as the percentage of the this compound peak area relative to the total peak area of all components.
Performance Expectations
| Parameter | Expected Performance | Rationale |
| Limit of Detection (LOD) | 1-10 ng/mL | High sensitivity of the mass spectrometer. |
| Precision (%RSD) | < 5% | Excellent reproducibility of modern GC systems. |
| Throughput | Moderate | Run times are typically 15-20 minutes per sample. |
| Selectivity | Very High | Chromatographic separation combined with unique mass spectral fragmentation patterns. |
GC-MS Workflow Visualization
Caption: Workflow for GC-MS purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
HPLC is a complementary technique to GC-MS, particularly adept at analyzing less volatile or thermally labile impurities that may not be amenable to gas chromatography.
The Causality Behind the Choice:
By utilizing a condensed mobile phase and a stationary phase with tailored chemistry, HPLC separates compounds based on their polarity and affinity for the column. This makes it an excellent choice for identifying non-volatile starting materials, reagents, or byproducts that might be present in the synthesized this compound. A UV detector is highly effective due to the aromatic nature of the analyte.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the stock solution through a 0.45 µm syringe filter.
-
Dilute the filtered stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity based on the relative peak area of this compound compared to the total area of all peaks.
Performance Expectations
| Parameter | Expected Performance | Rationale |
| Limit of Detection (LOD) | 5-20 ng/mL | Good sensitivity of modern UV detectors for chromophoric compounds. |
| Precision (%RSD) | < 2% | High reproducibility of modern HPLC pumps and injectors. |
| Throughput | High | Isocratic methods can have short run times (5-10 minutes). |
| Selectivity | High | Excellent separation based on polarity differences. |
HPLC Workflow Visualization
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can be employed for highly accurate quantitative analysis (qNMR) without the need for a specific reference standard of the analyte itself.[1]
The Causality Behind the Choice:
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows for the determination of purity by comparing the integral of the analyte's signals to that of a certified internal standard of known purity and concentration. This method provides a direct measure of purity, unlike chromatographic techniques which rely on relative area percentages.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Sample and Standard Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or higher.
-
Experiment: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16, depending on the concentration.
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
3. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected ¹H and ¹³C NMR Spectral Data for this compound[3][4]
| Nucleus | Chemical Shift (ppm, approx.) | Multiplicity | Assignment |
| ¹H NMR | 7.2-7.3 | m | Aromatic (meta-H) |
| 6.6-6.7 | m | Aromatic (ortho-, para-H) | |
| 3.2 | t | N-CH₂ | |
| 1.6 | sextet | CH₂-CH₃ | |
| 0.9 | t | CH₃ | |
| ¹³C NMR | 148.0 | s | Aromatic (C-N) |
| 129.1 | s | Aromatic (meta-C) | |
| 115.8 | s | Aromatic (para-C) | |
| 112.1 | s | Aromatic (ortho-C) | |
| 51.2 | s | N-CH₂ | |
| 20.5 | s | CH₂-CH₃ | |
| 11.6 | s | CH₃ |
qNMR Workflow Visualization
Caption: Workflow for quantitative ¹H NMR (qNMR) purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Confirmatory Technique
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the identity of the synthesized this compound and for detecting the presence of certain functional group impurities.
The Causality Behind the Choice:
FTIR provides a vibrational fingerprint of a molecule. For this compound, characteristic peaks for the aromatic ring and C-N bonds will be present. Crucially, the absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) can confirm the successful di-alkylation and the absence of primary (aniline) or secondary (N-propylaniline) amine impurities.
Experimental Protocol: FTIR Analysis
1. Sample Preparation:
-
As this compound is a liquid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Accessory: ATR with a diamond crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Compare the sample spectrum to a reference spectrum of this compound.
-
Specifically look for the absence of N-H stretches and the presence of characteristic aromatic and C-N bands.
-
Performance Expectations
| Parameter | Expected Performance | Rationale |
| Limit of Detection (LOD) | ~1-5% for impurities | Generally less sensitive than chromatographic techniques. |
| Precision (%RSD) | N/A (primarily qualitative) | Not typically used for quantification in this context. |
| Throughput | Very High | Analysis takes less than 2 minutes per sample. |
| Selectivity | Moderate to High | Excellent for functional group identification. |
FTIR Workflow Visualization
Caption: Workflow for FTIR analysis of this compound.
Comparative Analysis of Purity Validation Techniques
| Feature | GC-MS | HPLC-UV | qNMR | FTIR |
| Primary Application | Quantitative Purity & Impurity ID | Quantitative Purity | Absolute Quantitative Purity & Structural Confirmation | Identity Confirmation & Functional Group Impurity Check |
| Strengths | High sensitivity, excellent for volatile impurities, provides structural info (MS) | High precision, versatile for a wide range of polarities, high throughput | Primary analytical method, highly accurate, no analyte-specific standard needed, non-destructive | Very fast, simple sample prep, excellent for detecting N-H impurities |
| Limitations | Not suitable for non-volatile or thermally labile compounds | May not detect non-chromophoric impurities, relative quantification | Lower sensitivity than chromatography, potential for signal overlap | Not quantitative, low sensitivity for minor impurities |
| Typical Impurities Detected | Unreacted aniline, N-propylaniline, solvent residues | Unreacted aniline, N-propylaniline, non-volatile starting materials/reagents | All proton-containing impurities | Primary and secondary amines (via N-H stretch) |
Identifying and Quantifying Potential Impurities
The synthesis of this compound typically involves the N-alkylation of aniline with a propylating agent. This reaction can lead to several key impurities:
-
Unreacted Aniline (Starting Material): Both GC-MS and HPLC can readily separate and quantify residual aniline.
-
N-Propylaniline (Mono-alkylation Product): This is a very common byproduct. Its separation from the desired product is a key metric for both GC and HPLC methods.
-
Over-alkylation Products (e.g., Quaternary Ammonium Salts): These would be non-volatile and best detected by HPLC or NMR.
-
Byproducts from the Propylating Agent: Depending on the synthesis, these could be volatile or non-volatile and would be detected by the appropriate chromatographic technique.
qNMR can quantify any of these impurities provided they have unique, well-resolved signals in the ¹H NMR spectrum. FTIR is particularly powerful for quickly confirming the absence of significant levels of aniline and N-propylaniline by checking for the characteristic N-H stretching vibrations.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized this compound requires a thoughtful and multi-faceted analytical approach. While GC-MS offers excellent sensitivity and specificity for volatile components, HPLC provides a versatile alternative for a broader range of potential impurities. FTIR serves as a rapid and invaluable tool for confirming the absence of key functional group impurities. For the highest level of accuracy and as a primary method for purity assignment, quantitative ¹H NMR is the technique of choice. By employing these orthogonal techniques, researchers and drug development professionals can have the utmost confidence in the quality and integrity of their synthesized materials, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Pauli, G. F., et al. (2014). Purity by absolute qNMR. Journal of Medicinal Chemistry.
-
PubChem. N-Phenyldipropylamine. [Link]
- Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
-
Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
- Journal of Environmental Science and Health, Part A. (2022).
-
Cui, M., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
-
National Institute of Standards and Technology. (2019). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]
-
Mestrelab Research S.L. (2025). qNMR Purity Recipes Book. [Link]
-
Drawell. (2025). Sample Preparation for FTIR Analysis. [Link]
-
PubChem. N,N-Diisopropylaniline. [Link]
- University of California, Berkeley.
-
PubMed. (2019). [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). [Link]
-
ResearchGate. (2019). FTIR ATR spectra from sample set of MEA standard solutions. [Link]
- BenchChem. (2025).
- Virginia Tech.
-
SIELC Technologies. (2025). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]
-
National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. [Link]
-
YouTube. (2022). How to do HPLC method validation. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
-
Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
- Advances in Analytic Science. (2025). Review on the modern analytical advancements in impurities testing.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
-
PubMed Central. (2017). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
ResearchGate. (2012). Comparison of various international guidelines for analytical method validation. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N,N-Dipropylaniline Isomers
Introduction: In the fields of chemical synthesis, materials science, and pharmaceutical development, the unambiguous structural confirmation of molecular entities is paramount. N,N-dipropylaniline and its isomers, all sharing the molecular formula C₁₂H₁₉N, present a classic analytical challenge.[1][2][3] While they possess the same mass, their distinct structural arrangements—arising from the position and branching of the propyl groups—lead to profoundly different chemical properties and spectroscopic fingerprints. This guide provides a comprehensive, multi-technique approach to differentiate these isomers, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. Our methodology is designed to be self-validating, ensuring researchers can confidently assign the correct structure to their compound of interest.
The Isomeric Landscape: More Than Just One Molecule
The term "dipropylaniline" can refer to several isomers with the molecular weight of 177.29 g/mol .[1][3] For the purpose of this guide, we will focus on four key isomers that represent the most common differentiation challenges: substitution on the nitrogen atom versus the aromatic ring, and linear versus branched alkyl chains.
Figure 2: A logical workflow for isomer differentiation, starting with broad functional group analysis and proceeding to detailed structural elucidation.
Part 1: The First Clue - Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the fastest method to resolve the most significant structural divergence among our isomers: the presence or absence of an N-H bond. This single piece of information immediately bifurcates the possibilities. Tertiary amines, like this compound, lack a proton on the nitrogen atom and therefore show no N-H stretching vibrations. Primary amines, such as 2,4- and 2,6-dipropylaniline, possess an -NH₂ group which gives rise to characteristic stretches.
Trustworthiness: The N-H stretching region (typically 3300-3500 cm⁻¹) is a relatively uncongested part of the IR spectrum. The presence of one or two sharp-to-medium peaks in this area is a highly reliable indicator of a primary or secondary amine. [4]Their absence in a nitrogen-containing compound is strong evidence for a tertiary amine.
Comparative Analysis:
-
This compound & N,N-diisopropylaniline (Tertiary): The spectra will be devoid of signals in the 3300-3500 cm⁻¹ region. The most prominent features will be C-H stretches from the alkyl chains and aromatic ring (~2850-3100 cm⁻¹) and C-N stretching (~1200 cm⁻¹).
-
2,4-dipropylaniline & 2,6-dipropylaniline (Primary): These isomers will exhibit two characteristic N-H stretching bands near 3400 cm⁻¹ and 3300 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.
| Isomer Class | Key IR Feature | Wavenumber (cm⁻¹) | Interpretation |
| Tertiary Amines | Absence of N-H Stretch | N/A | No protons directly bonded to the nitrogen atom. |
| Primary Amines | Two N-H Stretches | ~3300 - 3500 | Confirms the presence of a primary amine (-NH₂) group. |
Part 2: The Decisive Evidence - Nuclear Magnetic Resonance (NMR) Spectroscopy
Once the amine class is established, NMR spectroscopy provides the definitive detail needed to distinguish between the remaining isomeric pairs. Both ¹H and ¹³C NMR offer unique and complementary insights into the molecular framework.
¹H NMR: Mapping the Proton Environment
Expertise & Experience: ¹H NMR reveals the chemical environment, quantity, and connectivity of every proton in the molecule. For our isomers, the key diagnostic regions are the aliphatic signals of the propyl groups and the aromatic signals of the benzene ring. The splitting patterns (multiplicity), governed by the n+1 rule, are crucial for determining the structure of the alkyl chains. [5] Trustworthiness: High-field NMR is a gold-standard technique for structural elucidation. The chemical shifts and coupling constants are highly reproducible and exquisitely sensitive to the local electronic and steric environment, making it possible to distinguish even very similar isomers.
Comparative Analysis:
-
This compound (Tertiary, n-propyl):
-
Aliphatic Region: Exhibits a clean, three-signal pattern for the n-propyl groups: a triplet (~0.9 ppm, 6H, -CH₃), a multiplet (often a sextet, ~1.6 ppm, 4H, -CH₂-), and another triplet (~3.2 ppm, 4H, -N-CH₂-). [6] * Aromatic Region: Shows complex multiplets between ~6.5-7.2 ppm, corresponding to the 5 protons on the phenyl ring. [6]
-
-
N,N-diisopropylaniline (Tertiary, isopropyl):
-
Aliphatic Region: Shows a characteristic two-signal pattern for the isopropyl groups: a doublet (~1.2 ppm, 12H, -CH(CH₃ )₂) and a septet (~3.6 ppm, 2H, -N-CH -). The integration ratio of 6:1 (or 12H:2H) is definitive.
-
Aromatic Region: Signals will be present, but their shifts may be slightly different from the n-propyl isomer due to different steric and electronic effects.
-
-
2,4-dipropylaniline (Primary, n-propyl):
-
N-H Signal: A broad singlet will appear (~3.5 ppm, 2H, -NH₂ ). This peak's key feature is that it will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
-
Aliphatic Region: Two distinct sets of n-propyl signals, one for the ortho- and one for the para-substituent.
-
Aromatic Region: The ring protons will show a distinct pattern for a 1,2,4-trisubstituted ring, typically three signals with specific splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet-like signal).
-
-
2,6-dipropylaniline (Primary, n-propyl):
-
N-H Signal: A broad, D₂O-exchangeable singlet for the -NH₂ protons (2H).
-
Aliphatic Region: Due to molecular symmetry, the two n-propyl groups are equivalent, resulting in a single set of signals (triplet, multiplet, triplet).
-
Aromatic Region: The symmetry of the 2,6-disubstitution results in a simplified aromatic spectrum, often appearing as a triplet and a doublet for the three remaining ring protons.
-
¹³C NMR: A Carbon Skeleton Blueprint
Expertise & Experience: ¹³C NMR spectroscopy provides a count of the number of chemically non-equivalent carbon atoms. This is exceptionally useful for assessing molecular symmetry.
Comparative Analysis:
| Isomer | Expected # of ¹³C Signals | Key Differentiating Feature |
| This compound | 7 (3 aliphatic, 4 aromatic) | Four distinct aromatic signals due to lack of symmetry. |
| N,N-diisopropylaniline | 6 (2 aliphatic, 4 aromatic) | Two aliphatic signals characteristic of an isopropyl group. |
| 2,4-dipropylaniline | 10 (6 aliphatic, 4 aromatic) | Asymmetry leads to all carbons being unique. |
| 2,6-dipropylaniline | 7 (3 aliphatic, 4 aromatic) | Symmetry makes the two propyl groups and certain ring carbons equivalent. |
Part 3: Confirmation with Mass Spectrometry (MS)
Expertise & Experience: While all four isomers have the same nominal molecular mass of 177, their fragmentation patterns under electron ionization (EI) are distinct and predictable. The fragmentation is governed by the stability of the resulting carbocations and radical species. For N-alkyl anilines, the dominant fragmentation pathway is alpha-cleavage.
Trustworthiness: The base peak in a mass spectrum is the most intense signal and often corresponds to the most stable fragment ion that can be formed. This provides a highly reliable fingerprint for a given isomer.
Comparative Analysis:
-
Molecular Ion (M⁺•): All isomers will show a molecular ion peak at m/z = 177 . [6]* This compound: The major fragmentation is the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage, resulting in a highly stable, resonance-delocalized cation. This gives a characteristic base peak at m/z = 148 . [6]* N,N-diisopropylaniline: Alpha-cleavage here involves the loss of a methyl radical (•CH₃) to form the most stable secondary carbocation. This results in a prominent peak at m/z = 162 .
-
2,4- & 2,6-dipropylaniline: As typical alkylbenzenes, these isomers will fragment via benzylic cleavage—the loss of an ethyl radical (•CH₂CH₃) from one of the propyl side chains to form a stable benzylic cation. This would lead to a major fragment at m/z = 148 . However, unlike this compound, they will also show fragmentation patterns characteristic of primary amines.
| Isomer | Molecular Ion (m/z) | Key Fragment (m/z) | Fragmentation Mechanism |
| This compound | 177 | 148 (Base Peak) | α-cleavage (loss of •C₂H₅) |
| N,N-diisopropylaniline | 177 | 162 | α-cleavage (loss of •CH₃) |
| 2,4- & 2,6-dipropylaniline | 177 | 148 | Benzylic cleavage (loss of •C₂H₅) |
Part 4: Supporting Data - UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily associated with the π-system of the benzene ring. [7]The position (λₘₐₓ) and intensity (molar absorptivity) of the absorption bands are influenced by the substituents on the ring and the nitrogen atom.
Comparative Analysis: All isomers are expected to show characteristic aromatic absorptions. The key distinction lies in the effect of the amine group on the benzene chromophore.
-
N-Substituted Isomers: The lone pair on the tertiary nitrogen is in conjugation with the aromatic ring, leading to strong absorption bands. Steric hindrance in N,N-diisopropylaniline can slightly twist the N-aryl bond, potentially reducing the degree of conjugation and causing a slight shift in λₘₐₓ compared to the n-propyl isomer.
-
Ring-Substituted Isomers: The primary amine group (-NH₂) is a strong activating group, and its conjugation with the ring will also result in characteristic UV absorptions. The positions of the alkyl groups (ortho, para) will subtly influence the energy levels of the molecular orbitals and thus the λₘₐₓ. Generally, these differences are less pronounced and less diagnostically reliable than those observed in IR, NMR, and MS.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). CDCl₃ is a common first choice. [8]2. Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters for acquisition and processing are generally sufficient.
-
(Optional) D₂O Exchange: For samples suspected of being primary amines, acquire a ¹H spectrum, then add one drop of D₂O, shake vigorously, and re-acquire the spectrum to confirm the disappearance of the N-H signal.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purity confirmation, or by direct infusion if the sample is known to be pure.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the analyte, for example, from m/z 40 to 250.
-
Data Interpretation: Identify the molecular ion peak (m/z 177) and the base peak to determine the primary fragmentation pathway.
Conclusion
The differentiation of this compound isomers is a straightforward process when a systematic, multi-technique spectroscopic approach is employed.
-
IR spectroscopy provides the initial, rapid determination of amine class (primary vs. tertiary).
-
¹H and ¹³C NMR spectroscopy deliver unambiguous evidence of the alkyl chain structure (n-propyl vs. isopropyl) and the substitution pattern on the aromatic ring.
-
Mass spectrometry corroborates the molecular weight and provides a distinct fragmentation fingerprint, particularly useful for distinguishing between N-alkylated isomers based on their alpha-cleavage patterns.
By integrating the data from these techniques, researchers can achieve a self-validating and definitive structural assignment, ensuring the integrity and accuracy of their scientific endeavors.
References
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PubChem. N-Phenyldipropylamine | C12H19N | CID 75191. National Center for Biotechnology Information. [Link]
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PubChem. N,N-Diisopropylaniline | C12H19N | CID 61329. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dipropylaniline | C12H19N | CID 23348791. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). [Link]
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ResearchGate. UV-VUV absorption spectroscopy and photodissociation dynamics of n-propylamine. [Link]
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Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine. [Link]
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-
ResearchGate. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). [Link]
-
PubChem. 2,6-Dipropylaniline | C12H19N | CID 22244871. National Center for Biotechnology Information. [Link]
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YouTube. Practical NO 29 - Tests for aniline | AL Chemistry in English. [Link]
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ETH Zurich. UV/VIS Spectroscopy. [Link]
-
PubMed Central. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. [Link]
-
NIST WebBook. Aniline. [Link]
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ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]
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ResearchGate. UV-Vis (solid line) and fluorescence emission (dotted line) spectra of... [Link]
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The Royal Society of Chemistry. Supplementary Data. [Link]
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SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
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NIST WebBook. 1-Propanamine, N-propyl-. [Link]
-
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A Comparative Guide to Quantifying N,N-Dipropylaniline in Reaction Mixtures: NMR, GC-MS, HPLC, and Titration
For researchers, scientists, and professionals in drug development, the precise quantification of reactants, intermediates, and products is the bedrock of process optimization, yield determination, and safety assurance. N,N-Dipropylaniline, a common tertiary amine intermediate in the synthesis of various high-value organic compounds, presents a frequent analytical challenge. This guide provides an in-depth comparison of four common analytical techniques for its quantification in a complex reaction mixture: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. We will delve into the causality behind experimental choices and provide actionable protocols to ensure scientific integrity and reproducibility.
The Analytical Imperative: Why Choose the Right Tool?
The choice of an analytical technique is not merely a matter of convenience; it is a critical decision that impacts the reliability and validity of your research. A method's suitability depends on a multitude of factors including the required precision and accuracy, the concentration of the analyte, the complexity of the sample matrix, and practical considerations such as sample throughput and cost. This guide will equip you with the understanding to navigate these choices for the specific case of this compound.
Quantitative ¹H-NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for the analyte.[1] This makes it a powerful tool for the analysis of novel compounds or when a certified standard of the analyte is unavailable.
The Causality Behind an Accurate qNMR Experiment
The accuracy of qNMR hinges on several key experimental parameters. A crucial choice is the internal standard. An ideal internal standard should:
-
Be of high purity (≥99%) and chemically stable.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a known concentration.
For this compound in a deuterated chloroform (CDCl₃) solution, 1,4-bis(trimethylsilyl)benzene (BTMSB) is an excellent choice for an internal standard.[2][3] Its two sharp singlets (one for the 18 equivalent TMS protons at ~0.1 ppm and one for the 4 aromatic protons at ~7.4 ppm) are in regions of the ¹H NMR spectrum that are typically free from signals of common organic molecules, including the distinct signals of this compound (aromatic protons at ~6.5-7.2 ppm, methylene protons at ~3.2 ppm, and methyl protons at ~0.9 ppm).[4] The high number of equivalent protons in the TMS signal of BTMSB provides a strong signal, which is beneficial for quantifying analytes at lower concentrations.
Another critical factor is ensuring complete spin-lattice relaxation (T₁) of all relevant nuclei between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ of both the analyte and the internal standard.[5] A 90° pulse angle is used to maximize the signal intensity.[5]
A practical and efficient alternative for routine analysis is to use the residual solvent signal of CDCl₃ as an internal standard.[6][7] This approach requires a one-time calibration of the CHCl₃ concentration in the solvent batch but simplifies sample preparation significantly.
Visualizing the qNMR Workflow
Caption: Workflow for qNMR quantification.
Experimental Protocol: qNMR Quantification of this compound
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of 1,4-bis(trimethylsilyl)benzene (BTMSB) into a 10 mL volumetric flask and dissolve in deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a vial.
-
Add a precise volume (e.g., 1.00 mL) of the BTMSB internal standard stock solution to the vial.
-
Vortex the mixture until fully dissolved.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a 90° pulse.
-
Set the relaxation delay (D1) to 30 seconds to ensure complete relaxation.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl protons at ~0.9 ppm, 6H) and a signal of the internal standard (e.g., the singlet of the TMS protons of BTMSB at ~0.1 ppm, 18H).
-
Calculate the concentration of this compound using the following equation:
Concentration (Analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
Weight = Weight of the substance
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers significant advantages, other techniques are also widely used for the quantification of tertiary amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio. For this compound, GC-MS offers excellent sensitivity, making it suitable for trace-level analysis.
-
Causality: The choice of a suitable capillary column is critical. A non-polar or mid-polarity column (e.g., DB-5ms) is typically used for the separation of aromatic amines. An internal standard, structurally similar to the analyte but with a different retention time (e.g., N,N-Diethylaniline), is used to improve accuracy and precision by correcting for variations in injection volume and instrument response.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC with a C18 column and a UV detector is a common approach.
-
Causality: The mobile phase composition (typically a mixture of acetonitrile or methanol and a buffered aqueous solution) is optimized to achieve good separation of the analyte from other components in the reaction mixture. The pH of the mobile phase can be adjusted to control the retention of the basic amine. An internal standard (e.g., N,N-Dimethylaniline) is often used for improved quantification.
Potentiometric Titration
Potentiometric titration is a classical analytical method that measures the change in potential of a solution as a titrant is added. For a tertiary amine like this compound, an acid-base titration is performed in a non-aqueous solvent.
-
Causality: A non-aqueous solvent, such as glacial acetic acid, is used to enhance the basicity of the tertiary amine, allowing for a sharper endpoint. A strong acid, like perchloric acid in acetic acid, is used as the titrant. The endpoint is determined from the inflection point of the titration curve. This method is generally less sensitive than chromatographic techniques and is suitable for higher concentrations of the analyte.[9][10]
Performance Comparison
| Parameter | qNMR | GC-MS | HPLC-UV | Potentiometric Titration |
| Principle | Nuclear spin properties | Volatility and mass-to-charge ratio | Polarity and UV absorbance | Acid-base neutralization |
| Selectivity | High (signal separation) | Very High (chromatography + MS) | Good to High (chromatography) | Low to Moderate |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µM | ~1 µM | ~1 mM |
| Limit of Quantification (LOQ) | ~50 µM | ~0.5 µM | ~5 µM | ~5 mM |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 2% |
| Sample Throughput | Moderate | High | High | Low |
| Need for Analyte Standard | No (for quantification) | Yes | Yes | No (for titrant standardization) |
Note: The values in this table are typical estimates for the analysis of N,N-dialkylanilines and may vary depending on the specific instrumentation, method, and sample matrix.
Logic of Method Selection
The choice of the most appropriate analytical technique is a strategic decision based on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Detailed Experimental Protocols for Alternative Methods
GC-MS Protocol
-
Internal Standard Solution: Prepare a 1 mg/mL stock solution of N,N-Diethylaniline in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard solution into a matrix mimicking the reaction solvent.
-
Sample Preparation: Dilute a known weight of the reaction mixture with methanol and add a fixed amount of the internal standard solution.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-300.
-
-
Quantification: Monitor the characteristic ions of this compound (e.g., m/z 177, 148, 106) and the internal standard. Construct a calibration curve of the peak area ratio (analyte/IS) versus concentration.
HPLC-UV Protocol
-
Internal Standard Solution: Prepare a 1 mg/mL stock solution of N,N-Dimethylaniline in the mobile phase.
-
Mobile Phase: 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.
-
Calibration Standards: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard in the mobile phase.
-
Sample Preparation: Dilute a known weight of the reaction mixture with the mobile phase and add a fixed amount of the internal standard solution. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Quantification: Construct a calibration curve of the peak area ratio (analyte/IS) versus concentration.
Potentiometric Titration Protocol
-
Titrant Preparation: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it against potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh an amount of the reaction mixture expected to contain about 1-2 mmol of this compound into a beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titration:
-
Immerse a glass electrode and a reference electrode into the sample solution.
-
Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: Plot the potential versus the volume of titrant. The endpoint is the point of maximum slope, which can be determined from the first or second derivative of the titration curve.
-
Calculation: Calculate the amount of this compound based on the volume of titrant consumed at the equivalence point.
Conclusion
The quantification of this compound in a reaction mixture can be effectively achieved by several analytical techniques, each with its own set of advantages and limitations. qNMR offers the distinct advantage of being a primary ratio method, providing high accuracy without the need for a specific analyte standard. For high sensitivity and selectivity, especially in complex matrices, GC-MS is the method of choice. HPLC-UV provides a robust and high-throughput option for routine analysis. Potentiometric titration , while less sensitive, is a cost-effective and accurate method for quantifying higher concentrations of the analyte.
The selection of the optimal method should be guided by a thorough understanding of the analytical requirements of the project, including the expected concentration range, the nature of the sample matrix, and the desired level of accuracy and precision. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently choose and implement the most appropriate technique for their specific needs, ensuring the generation of reliable and high-quality data.
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- U.S. Pharmacopeia. (n.d.).
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Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
- Cattrall, R. W., & Pui, C. P. (1975). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst, 100(1195), 754-759.
- Muhamadejev, R., Melngaile, R., Paegle, P., Zibarte, I., & Petrova, M. (2021). Residual Solvent Signal of CDCl₃ as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. The Journal of Organic Chemistry, 86(5), 3890–3896.
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
- Savina, I. N., & Galaev, I. Y. (2016). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Magnetic Resonance in Chemistry, 54(4), 285–294.
-
ResearchGate. (n.d.). Residual Solvent Signal of CDCl₃ as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. Retrieved from [Link]
- Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Micha, M. (n.d.).
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Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
AOCS. (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Retrieved from [Link]
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The Duality of Reactivity: Electronic Activation vs. Steric Hindrance
An Objective Guide to the Reactivity of N,N-Dipropylaniline in Comparison to Other N-Alkylanilines
For researchers and professionals in organic synthesis and drug development, the selection of a substrate is a critical decision point dictated by subtle differences in reactivity. N-alkylanilines are a cornerstone of chemical synthesis, valued for their nucleophilic character and as precursors to a vast array of functionalized aromatic compounds. This guide provides an in-depth comparison of this compound against other common N-alkylanilines, focusing on the interplay of electronic and steric effects that govern their chemical behavior. The insights and experimental frameworks presented herein are designed to facilitate informed substrate selection and reaction design.
The reactivity of any N-alkylaniline is primarily governed by two opposing factors: the electron-donating nature of the dialkylamino group and the steric hindrance it imposes.
-
Electronic Effects : The nitrogen atom's lone pair of electrons engages in resonance with the aromatic ring, increasing the electron density at the ortho and para positions.[1][2] This makes the ring significantly more activated towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. Alkyl groups, through a positive inductive effect (+I), further push electron density onto the nitrogen, enhancing its donating capacity and, by extension, the nucleophilicity of the ring. In principle, the longer propyl chains of this compound offer a slightly stronger inductive effect than the methyl or ethyl groups of their counterparts, suggesting a marginally higher electronic activation.
-
Steric Effects : The size of the alkyl groups physically obstructs the approach of reagents. This steric hindrance is most pronounced at the positions adjacent to the substituent—the ortho positions of the aromatic ring and the nitrogen atom itself.[3][4] As we move from N,N-dimethylaniline to N,N-diethylaniline, and further to this compound, the steric bulk increases substantially. This escalating steric hindrance can dramatically decrease reaction rates, particularly for processes requiring access to the ortho positions or direct interaction with the nitrogen atom.[3][5]
This fundamental trade-off is the key to understanding the nuanced reactivity differences detailed in this guide.
Comparative Analysis in Key Reaction Classes
Electrophilic Aromatic Substitution (EAS)
In EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, the dialkylamino group is a potent ortho, para-director.[1][6] However, the product distribution and reaction rate are highly sensitive to the steric profile of the N-alkyl groups.
-
N,N-Dimethylaniline : Exhibits very high reactivity, with substitution occurring readily at the para position and, to a lesser extent, the ortho positions. The small size of the methyl groups presents minimal steric hindrance.
-
This compound : While electronically comparable or slightly more activated, the bulky n-propyl groups create a significant steric shield around the ortho positions. Consequently, electrophilic attack is overwhelmingly directed to the less hindered para position. The rate of ortho-substitution is dramatically reduced compared to N,N-dimethylaniline. For reactions where the electrophile is itself large, the overall reaction rate for this compound may be slower even for para-substitution due to hindered approach to the molecule.
Caption: Steric hindrance comparison for electrophilic attack.
Oxidation and N-Dealkylation
Oxidation of the nitrogen center and subsequent N-dealkylation are critical pathways in both synthetic chemistry and drug metabolism, often mediated by cytochrome P450 enzymes or chemical oxidants.[7][8][9] These reactions can proceed through mechanisms involving single-electron transfer (SET) or direct hydrogen atom transfer (HAT) from a Cα-H bond.[7][8]
-
Electronic Influence : The electron-donating alkyl groups lower the oxidation potential of the amine, making N,N-dialkylanilines generally easier to oxidize than aniline.[10] The slightly greater inductive effect of propyl groups may marginally lower the oxidation potential of this compound compared to N,N-dimethylaniline.
-
Steric Dominance : In practice, the rate of N-dealkylation is often dominated by steric factors. The bulky propyl groups can impede the access of large oxidants (including enzyme active sites) to the nitrogen atom and the α-hydrogens.[9] Consequently, the rate of metabolic N-dealkylation typically decreases as the size of the alkyl group increases.[11][12]
Table 1: Comparative Reactivity Summary
| Feature | N,N-Dimethylaniline | N,N-Diethylaniline | This compound | Causality |
| Electronic Activation | High | Very High | Very High | Inductive effect: Propyl > Ethyl > Methyl. |
| Steric Hindrance | Low | Moderate | High | Steric bulk: Propyl > Ethyl > Methyl.[3] |
| EAS Regioselectivity | para > ortho | para >> ortho | Almost exclusively para | Steric hindrance at the ortho position. |
| Relative Rate of EAS | Very Fast | Fast | Fast (at para) / Slow (at ortho) | Balance of electronic activation and steric accessibility. |
| Susceptibility to N-Oxidation | High | Moderate | Low | Steric hindrance around the nitrogen atom.[9] |
| Relative Rate of N-Dealkylation | Fast | Moderate | Slow | Steric hindrance at Cα-H and nitrogen center.[11][12] |
Experimental Protocols for Reactivity Assessment
To empirically validate the principles discussed, the following standardized protocols can be employed. These methodologies are designed to be self-validating by directly comparing outcomes under identical conditions.
Experiment 1: Comparative Electrophilic Nitration
This protocol is designed to highlight the impact of steric hindrance on the regioselectivity of electrophilic aromatic substitution.
Objective : To compare the product distribution (ortho vs. para) from the nitration of N,N-dimethylaniline and this compound.
Methodology :
-
Reaction Setup : In two separate, identical flasks maintained at 0-5°C, dissolve 10 mmol of N,N-dimethylaniline and 10 mmol of this compound, respectively, in 50 mL of glacial acetic acid.
-
Reagent Preparation : Prepare a nitrating solution by cautiously adding 10 mmol (0.63 mL) of concentrated nitric acid to 10 mL of glacial acetic acid, keeping the solution cool.
-
Reaction Execution : Add the nitrating solution dropwise and simultaneously to both aniline solutions over 30 minutes with constant stirring. Maintain the temperature below 5°C.
-
Quenching : After stirring for an additional 1 hour at 0-5°C, pour each reaction mixture into 200 mL of ice-water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction & Analysis : Extract the aqueous mixtures with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Product Characterization : Analyze the crude product mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative ratio of para-nitro and ortho-nitro isomers for each starting material.
Expected Outcome : The product from N,N-dimethylaniline will be a mixture of p-nitro- and o-nitro-N,N-dimethylaniline. The product from this compound will consist almost exclusively of p-nitro-N,N-dipropylaniline, demonstrating powerful steric directing effects.
Caption: Experimental workflow for comparative nitration.
Experiment 2: Comparative Oxidative N-Dealkylation
This assay provides a quantitative measure of the susceptibility of N-alkylanilines to oxidative cleavage.
Objective : To compare the reaction rates of N-dealkylation for N,N-dimethylaniline and this compound using a chemical oxidant.
Methodology :
-
Reaction Setup : In two separate flasks, prepare 0.1 M solutions of N,N-dimethylaniline and this compound in acetonitrile (CH₃CN). Include an internal standard (e.g., dodecane) in each for quantitative analysis.
-
Initiation : At time t=0, add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) to each flask while stirring at a constant temperature (e.g., 25°C).
-
Monitoring : At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a dilute sodium sulfite (Na₂SO₃) solution to destroy excess m-CPBA.
-
Sample Preparation : Extract the quenched aliquot with a suitable solvent like ethyl acetate.
-
Analysis : Analyze the organic extract by Gas Chromatography (GC) to quantify the remaining starting material relative to the internal standard.
-
Data Processing : Plot the concentration of the starting aniline derivative versus time for both reactions. Determine the initial reaction rates or half-lives to quantitatively compare their reactivity.
Expected Outcome : The concentration of N,N-dimethylaniline will decrease significantly faster than that of this compound, providing clear quantitative evidence that the larger propyl groups sterically hinder the oxidative N-dealkylation process.
Conclusion and Application Outlook
The reactivity of this compound is a classic illustration of the interplay between activating electronic effects and deactivating steric effects. Compared to its smaller homolog, N,N-dimethylaniline, it exhibits:
-
Enhanced Para-Selectivity in EAS : The pronounced steric bulk of the n-propyl groups effectively blocks the ortho positions, making this compound an excellent substrate when exclusive para-functionalization is desired.
-
Reduced Susceptibility to N-Centered Reactions : It is significantly more resistant to oxidative N-dealkylation and other reactions involving direct attack at the nitrogen center. This property can be exploited in synthetic design to protect the amino group from certain metabolic pathways or unwanted side reactions.
For the medicinal chemist, this translates to a tool for tuning metabolic stability; a switch from a dimethylamino to a dipropylamino group on a drug candidate could slow its rate of metabolic N-dealkylation. For the process chemist, this compound provides a predictable route to para-substituted anilines, minimizing the need for challenging isomer separations. Understanding these governing principles is paramount for the rational design of experiments and the efficient synthesis of complex molecular targets.
References
-
Nagy, V. L., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Molecules, 28(2), 795. [Link]
-
Kim, D., et al. (2004). Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. Journal of the American Chemical Society, 126(39), 12580–12581. [Link]
-
García-Gabaldón, M., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6682. [Link]
-
Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]
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MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. [Link]
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Semantic Scholar. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. [Link]
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ResearchGate. (n.d.). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. [Link]
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ResearchGate. (n.d.). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Dipropylaniline
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-Dipropylaniline, moving beyond mere compliance to foster a culture of safety and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Understanding the Hazards: Why Proper Disposal is Critical
This compound (CAS No. 2217-07-4) is an aromatic amine that presents several hazards. It is recognized as a skin and serious eye irritant[1][2]. Like other aniline compounds, it should be handled with care, and its disposal must be managed to prevent harm to personnel and the environment. Improper disposal, such as discarding it down the drain or in regular waste streams, is strictly prohibited and can lead to environmental contamination and potential health risks[3].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified laboratory chemical fume hood[1][3]. The correct PPE must be worn to prevent accidental exposure.
Essential PPE includes:
-
Gloves: Wear suitable chemical-resistant gloves. Butyl, neoprene, or Viton gloves are often recommended for handling aniline compounds[3]. Nitrile gloves may not be suitable for prolonged contact[3].
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes[1][2].
-
Lab Coat: A fully-buttoned lab coat provides a necessary barrier to protect your skin and clothing[1].
In the event of accidental exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention[3].
Waste Characterization and Segregation: The First Step in Disposal
All waste containing this compound must be treated as hazardous waste[3][4]. Proper characterization is the foundation of a compliant disposal process. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized based on specific characteristics or by being explicitly listed[5][6].
-
Characteristic Waste: this compound waste may exhibit characteristics of toxicity. The toxicity of a waste is determined by the Toxicity Characteristic Leaching Procedure (TCLP)[6].
-
Listed Waste: While this compound itself is not specifically listed with a unique EPA hazardous waste code, it may fall under broader categories. For instance, if it is a spent solvent, it could potentially be classified under F-listed codes for non-halogenated solvents, such as F003 or F004, depending on the specific solvent mixture[7][8].
Key Segregation Practices:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials Required:
-
Designated hazardous waste container (polyethylene or other compatible material)[3]
-
Hazardous waste labels
-
Appropriate PPE (as listed in Section 2)
-
Spill kit with absorbent material (e.g., vermiculite, dry sand)[9]
Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and compatible waste container. Ensure it has a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container before adding any waste. Fill in all required information.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Securely close the container immediately after adding waste.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids[9].
-
The container should be stored in secondary containment to prevent the release of contents in case of a leak.
-
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, you may proceed with caution[3].
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, absorb the spill with an inert, dry material like vermiculite or sand[9].
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[1][10].
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down.
-
Wash your hands thoroughly after the cleanup is complete.
-
-
Large Spills: For large spills, or if you are not trained to handle the cleanup:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 2217-07-4 | [1][2] |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1][2] |
| Recommended Gloves | Butyl, neoprene, Viton | [3] |
| RCRA Waste Codes (Potential) | D001 (Ignitability, if flash point is <140°F), D002 (Corrosivity, if pH is ≤2 or ≥12.5), Toxicity (if TCLP limits are exceeded), F003, F004 (if a spent solvent) | [6][7] |
| Disposal Method | Do not dispose down the drain. Collect as hazardous waste for professional disposal (e.g., incineration). | [3][4] |
References
-
Aniline Waste Management . Washington State University - Environmental Health & Safety. [Link]
-
Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Safety Data Sheet: Aminobenzene . Carl ROTH. [Link]
-
N,N-Diisopropylaniline . PubChem - National Institutes of Health. [Link]
-
Safety Data Sheet: Aniline . Chemos GmbH & Co.KG. [Link]
-
Aniline - SAFETY DATA SHEET . Penta chemicals. [Link]
-
SAFETY DATA SHEET - Dipropylamine . Fisher Scientific. [Link]
-
Dipropylamine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
N, N-Dipropylaniline, min 98% (GC), 100 ml . LabAlley. [Link]
-
RCRA Hazardous Wastes . EcoOnline. [Link]
-
This compound . Stenutz. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . University of Maryland - Environmental Safety, Sustainability and Risk. [Link]
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]
-
E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines... . Regulations.gov. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Chemical Segregation and Storage Table . Princeton University - Environmental Health & Safety. [Link]
-
Chemical Compatibility Table . Geotech Environmental Equipment. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 2217-07-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. EcoOnline Help Center [help.ecoonline.com]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Dipropylaniline
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling N,N-Dipropylaniline. As a seasoned application scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your utmost safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and confidence in your laboratory operations.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 2217-07-4) is an aromatic amine that presents several health hazards requiring stringent protective measures. The primary routes of occupational exposure are through skin absorption and inhalation of vapors.
Key Hazards:
-
Skin Irritation: Direct contact can cause significant skin irritation.
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.
-
Toxicity: Like many aromatic amines, there is a potential for systemic toxicity through absorption. The parent compound, aniline, is known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] While specific toxicity data for this compound is limited, a conservative approach necessitates treating it with a high degree of caution.
Due to these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Selecting the Appropriate PPE: A Multi-layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer Butyl or Neoprene gloves. | Prevents direct skin contact and absorption. Nitrile offers splash protection and dexterity for the inner layer, while Butyl or Neoprene provide superior chemical resistance against aromatic amines for the outer layer. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation and damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A chemically resistant lab coat, supplemented with a chemically resistant apron for larger quantities or splash-prone procedures. Long pants and closed-toe shoes are mandatory. | Protects the skin on the body and arms from accidental splashes. Natural fiber clothing should be worn under the lab coat as synthetic fibers can melt and adhere to the skin in the event of a fire or chemical reaction. |
| Respiratory Protection | Required when working outside of a certified chemical fume hood, or when there is a risk of aerosol or vapor generation. A NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against the inhalation of harmful vapors. While there are no established OSHA Permissible Exposure Limits (PEL) for this compound, the PEL for aniline is 5 ppm as an 8-hour time-weighted average, indicating the potential for respiratory hazards.[1][2] |
Expert Insight on Glove Selection: Specific permeation and breakthrough time data for this compound are not readily available in published literature. Therefore, glove selection must be based on data for structurally similar chemicals, such as aniline. For aniline, nitrile gloves are generally not recommended for prolonged contact, while butyl and neoprene gloves offer better resistance. It is crucial to source gloves from reputable manufacturers and consult their specific chemical resistance charts. Always inspect gloves for any signs of degradation or damage before use.
The Workflow of Safety: Donning and Doffing PPE
The order and manner in which PPE is put on (donning) and taken off (doffing) are as critical as the PPE itself. Incorrect procedures can lead to cross-contamination.
Donning Procedure:
Caption: A sequential guide for the safe removal of contaminated PPE.
Operational Plan: Handling and Emergency Procedures
-
Handling: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Response:
-
Small Spills (manageable by trained personnel): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Gloves, disposable lab coats, and other solid contaminated materials: These items must be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
-
Empty this compound containers: These should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.
-
Aqueous waste containing this compound: Do not dispose of this waste down the drain. It must be collected in a clearly labeled hazardous waste container for pickup by your institution's EHS department.
Consult your institution's specific hazardous waste management plan for detailed procedures and to ensure compliance with local, state, and federal regulations.
By adhering to these rigorous PPE protocols and safe handling practices, you can confidently and safely work with this compound, ensuring the integrity of your research and the protection of your health.
References
-
1988 OSHA PEL Project - Aniline | NIOSH | CDC. (1989, January 19). Retrieved from Centers for Disease Control and Prevention website: [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from New Jersey Department of Health website: [Link]
-
Aniline - IDLH | NIOSH | CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
-
ANILINE - ACGIH. (n.d.). Retrieved from American Conference of Governmental Industrial Hygienists website: [Link]
-
ANILINE | Occupational Safety and Health Administration. (2024, March 29). Retrieved from Occupational Safety and Health Administration website: [Link]
-
Aniline | C6H5NH2 | CID 6115 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information, PubChem website: [Link]
-
Aniline | EPA. (n.d.). Retrieved from United States Environmental Protection Agency website: [Link]
-
Aniline Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
-
ANILINE: Notice of Intended Change - ACGIH. (n.d.). Retrieved from American Conference of Governmental Industrial Hygienists website: [Link]
-
Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
-
Permeability of nitrile rubber, latex, polyurethane, and neoprene gloves to 18 antineoplastic drugs - PubMed. (1999, December 1). Retrieved from National Center for Biotechnology Information, PubMed website: [Link]
-
Permeability of nitrile rubber, latex, polyurethane, and neoprene gloves to 18 antineoplastic drugs. - Semantic Scholar. (1999, December 1). Retrieved from Semantic Scholar website: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from Environmental Health and Safety website: [Link]
-
Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. (n.d.). Retrieved from SHIELD Scientific website: [Link]
-
Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (n.d.). Retrieved from Becky Aktsiaselts website: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from International Enviroguard website: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from Kimberly-Clark Professional website: [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases - eSafety Supplies. (2025, August 6). Retrieved from eSafety Supplies website: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
